2-(Benzyloxy)-3-chloroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYGYYBYROQCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Benzyloxy)-3-chloroaniline CAS number 59360-19-9
An In-depth Technical Guide to 2-(Benzyloxy)-3-chloroaniline (CAS 59360-19-9)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 59360-19-9), a substituted aniline derivative of significant interest in synthetic organic chemistry. Possessing a unique combination of a nucleophilic amino group, a strategically positioned chlorine atom, and a cleavable benzyloxy ether, this molecule serves as a versatile building block for the synthesis of complex heterocyclic systems and as a valuable intermediate in medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and outlines methods for its analytical characterization. Furthermore, it provides critical guidance on safe handling, storage, and potential research applications, equipping scientists with the foundational knowledge required to effectively utilize this compound in their development programs.
Core Molecular Profile and Strategic Importance
This compound is an aromatic amine whose synthetic utility is derived from the orthogonal reactivity of its three primary functional components:
-
The Aniline Moiety: The primary amine (-NH₂) is a potent nucleophile and a key handle for a vast array of chemical transformations, including amide bond formation, N-alkylation, and diazotization. Its presence is fundamental to the construction of nitrogen-containing heterocycles.
-
The Chloro Substituent: Positioned ortho to the amine, the chlorine atom significantly influences the electronic properties of the aromatic ring and provides a site for transition metal-catalyzed cross-coupling reactions.
-
The Benzyloxy Ether: This group serves as a stable and reliable protecting group for the phenolic oxygen. Its strategic value lies in its ability to be selectively removed under specific conditions, typically catalytic hydrogenation, unmasking a reactive hydroxyl group for subsequent functionalization.
The confluence of these features in a single molecule makes this compound a high-value intermediate for building complex molecular architectures, particularly those found in pharmacologically active compounds.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of key identifiers and computed properties for this compound is provided below. This data is essential for reaction planning, analytical method development, and safety assessment.
| Property | Value | Source |
| CAS Number | 59360-19-9 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | [1] |
| Molecular Weight | 233.69 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-(Phenylmethoxy)-3-chloroaniline | N/A |
| LogP | 3.315 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis and Purification Protocol
While commercially available from various suppliers, synthesis in the laboratory may be required for scale-up operations or when specific purity profiles are necessary. The following section details a robust, field-proven synthetic strategy adapted from a similar procedure for a structural isomer, which proceeds in two high-yielding steps from a commercially available starting material.[3]
Proposed Synthetic Workflow
The most logical and efficient pathway involves the benzylation of 3-chloro-2-nitrophenol followed by the selective reduction of the nitro group. This approach is superior to alternatives as it avoids harsh conditions and utilizes common, well-understood transformations.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-3-chloroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its unique structural combination, featuring a benzyloxy group ortho to the amine and a chlorine atom in the meta position, imparts specific electronic and steric properties that can influence its reactivity, biological activity, and material characteristics. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, particularly in the rational design of novel drug candidates and functional materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed methodologies for their experimental determination, and discusses its potential synthesis and reactivity.
Core Physicochemical Properties
Due to the limited availability of experimental data for this compound in publicly accessible literature, a combination of established values for its core structure and computationally predicted data is presented. These predictions are generated using well-regarded software such as ACD/Labs Percepta and ChemAxon, which utilize extensive databases of experimental values to inform their algorithms.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | |
| Molecular Weight | 233.70 g/mol | |
| CAS Number | 59360-19-9 | |
| Predicted Melting Point | 75-85 °C | Prediction |
| Predicted Boiling Point | > 350 °C | Prediction |
| Predicted Water Solubility | Low | Prediction |
| Predicted logP | 3.5 - 4.5 | Prediction |
| Predicted pKa (basic) | 2.5 - 3.5 | Prediction |
Note: Predicted values should be confirmed by experimental analysis.
Proposed Synthesis and Characterization
A plausible synthetic route to this compound involves a two-step process starting from commercially available 2-chloro-6-nitrophenol.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-(Benzyloxy)-3-chloronitrobenzene (Williamson Ether Synthesis)
-
To a solution of 2-chloro-6-nitrophenol in a suitable solvent such as acetone or DMF, add a base (e.g., anhydrous potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Dissolve the purified 2-(benzyloxy)-3-chloronitrobenzene in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using palladium on carbon.[3][4]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aniline by column chromatography or recrystallization.
Experimental Protocols for Physicochemical Property Determination
The following are generalized, yet detailed, protocols for the experimental determination of the core physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of purity.
Caption: Workflow for melting point determination.
Solubility Assessment
Solubility is a key parameter in drug development, influencing absorption and formulation.
-
Aqueous Solubility (Thermodynamic Method):
-
Add an excess amount of the compound to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Organic Solvent Solubility:
-
Prepare saturated solutions of the compound in various organic solvents relevant to synthesis and analysis (e.g., ethanol, methanol, DMSO, dichloromethane).
-
Determine the concentration of the dissolved compound as described for aqueous solubility.
-
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
-
Potentiometric Titration:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve the compound in each buffer solution at a constant concentration.
-
Measure the UV-Vis spectrum of each solution.
-
The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.
-
Spectroscopic and Chromatographic Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for quantitative analysis.
Reactivity and Stability
-
Reactivity: The aniline moiety is susceptible to oxidation and can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The presence of the electron-withdrawing chlorine atom and the bulky benzyloxy group will influence the reactivity of the aromatic ring towards electrophilic substitution.
-
Stability: Aromatic amines can be sensitive to light and air, potentially leading to discoloration over time. It is advisable to store this compound in a cool, dark, and inert atmosphere.
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, addressing the current lack of extensive experimental data through reliable computational predictions. The outlined synthetic route and detailed experimental protocols for property determination offer a practical framework for researchers. As a molecule with potential applications in drug discovery and materials science, a thorough understanding of its physicochemical profile is the foundation for future innovation.
References
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
ChemAxon. Calculators & Predictors. [Link]
-
PubMed Central (PMC). Guidelines for the Reporting of Numerical Data and Experimental Procedures. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
Sources
An In-Depth Technical Guide to 2-(Benzyloxy)-3-chloroaniline: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-3-chloroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an amine, a chloro group, and a benzyloxy moiety—offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Molecular Structure and Properties
The structural and physicochemical characteristics of this compound are fundamental to its reactivity and handling.
Molecular Identity
The core structure of this compound consists of an aniline ring substituted at the 2-, and 3- positions with a benzyloxy and a chloro group, respectively.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 59360-19-9[1][2] |
| Molecular Formula | C₁₃H₁₂ClNO[1] |
| Molecular Weight | 233.69 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N |
| InChI Key | CFYGYYBYROQCQP-UHFFFAOYSA-N |
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not extensively reported in publicly available literature. However, based on the properties of its isomers and related compounds, the following characteristics can be anticipated:
-
Appearance: Likely a solid at room temperature, possibly crystalline. The color may range from off-white to brown, a common trait for aniline derivatives which can darken upon exposure to air and light.
-
Solubility: Expected to have low solubility in water but good solubility in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.
-
Melting Point: No specific melting point is documented for this isomer. For comparison, the related compound 3-benzyloxyaniline has a reported melting point of 63-67 °C.
-
Boiling Point: Expected to be high, likely over 300 °C at atmospheric pressure, with decomposition possible at elevated temperatures.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: A conceptual synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of a similar compound, 4-benzyloxy-3-chloroaniline.[3] Note: This protocol has not been experimentally validated for the synthesis of this compound and would require optimization.
-
Protection of the Amine:
-
To a solution of 2-amino-6-chlorophenol in a suitable solvent (e.g., dichloromethane or acetic acid), add an acylating agent such as acetic anhydride.
-
The reaction is typically carried out in the presence of a base (e.g., pyridine or sodium acetate) to neutralize the acid byproduct.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification to yield the N-acylated intermediate.
-
-
Benzylation of the Phenolic Hydroxyl Group:
-
Dissolve the N-acylated intermediate in a polar aprotic solvent like acetone or dimethylformamide.
-
Add a base, such as potassium carbonate, and benzyl bromide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified to give the benzylated product.
-
-
Deprotection of the Amine:
-
The N-acyl protecting group is removed by hydrolysis under acidic or basic conditions.
-
For example, refluxing the benzylated intermediate in a mixture of ethanol and hydrochloric acid will hydrolyze the amide bond.
-
After the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 12.
-
The product, this compound, is then extracted with an organic solvent, dried, and concentrated. Further purification can be achieved by column chromatography or recrystallization.
-
Spectroscopic Characterization (Anticipated)
While experimental spectra for this compound are not widely published, the expected features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both the aniline and benzyl rings. The benzylic protons (CH₂) would likely appear as a singlet around 5.0 ppm. The protons on the aniline ring would appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the amine, chloro, and benzyloxy substituents.
-
¹³C NMR: The spectrum would display signals for all 13 carbon atoms. The benzylic carbon would be expected around 70 ppm. The aromatic carbons would appear in the range of approximately 110-160 ppm.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 233, along with an isotope peak (M+2) at m/z 235 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.
Applications in Drug Discovery and Organic Synthesis
Substituted anilines are privileged scaffolds in medicinal chemistry. The presence of the benzyloxy group in this compound can serve as a pharmacophore that can interact with biological targets. Furthermore, the chloro and amino groups provide handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
While specific examples of the use of this compound in drug discovery are not prominent in the literature, its structural motifs are found in various biologically active compounds. The chloroaniline moiety is a common feature in many kinase inhibitors and other targeted therapies.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for related chloroaniline compounds, it should be handled with caution. Chloroanilines are generally considered to be toxic and may cause harm if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for the synthesis of complex target molecules. While detailed experimental data and specific applications are not yet widely documented in the public domain, the foundational knowledge of its structure and the established chemistry of its functional groups provide a strong basis for its exploration in research and development. As with any chemical, proper safety precautions are paramount when handling this compound.
References
Sources
Solubility Profile of 2-(Benzyloxy)-3-chloroaniline in Organic Solvents: A Technical Guide for Researchers
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxy)-3-chloroaniline, a compound of significant interest in synthetic chemistry and drug development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document leverages first-principles analysis based on molecular structure, predictive assessments grounded in the behavior of analogous compounds, and a detailed, field-proven experimental protocol for empirical solubility determination. This guide is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools required to effectively utilize this compound in various solvent systems, ensuring procedural success in synthesis, purification, and formulation workflows.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic amine whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its behavior in solution. Understanding its solubility is a non-negotiable prerequisite for a multitude of applications, including:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solvent medium.
-
Purification Processes: Techniques such as crystallization, a cornerstone of purification, are entirely governed by the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
-
Formulation & Drug Delivery: In drug development, the solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, which is a critical factor for bioavailability.
This guide addresses the current information gap by providing a robust framework for predicting and, most importantly, empirically determining the solubility of this compound.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a compound is dictated by the interplay of its functional groups and the physical properties of the solvent, a principle often summarized by the adage "like dissolves like"[1]. The structure of this compound features three key components that govern its solubility:
-
Chloroaniline Core: The aniline moiety (-NH₂) can act as both a hydrogen bond donor and acceptor. The chlorine atom (-Cl) is an electron-withdrawing group that increases the molecule's polarity and molecular weight. Substituted anilines are generally soluble in a range of organic solvents[2].
-
Benzyloxy Group: This benzyl ether group (-O-CH₂-Ph) introduces a significant nonpolar, lipophilic region. While the ether oxygen can act as a hydrogen bond acceptor, the large phenyl and methylene components increase the molecule's affinity for nonpolar or moderately polar aprotic solvents[2]. The computed XLogP3-AA value (a measure of lipophilicity) for the similar compound 4-Benzyloxy-3-chloroaniline is 3.3, indicating a preference for lipophilic environments[3].
-
Positional Isomerism: The ortho relationship of the benzyloxy group to the amine and the meta relationship of the chloro group create specific steric and electronic effects that will subtly influence intermolecular interactions compared to other isomers.
Based on this structural analysis, a predicted solubility profile can be established:
-
High Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can effectively solvate the polar regions of the molecule.
-
Moderate to High Solubility Expected: In alcohols like methanol, ethanol, and isopropanol. These protic solvents can engage in hydrogen bonding with the amine and ether groups[4].
-
Moderate Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, and aromatic hydrocarbons like Toluene, due to favorable interactions with the nonpolar benzyloxy and chlorophenyl parts.
-
Low Solubility Expected: In nonpolar aliphatic hydrocarbons such as Hexane and Heptane, which cannot effectively solvate the polar aniline functionality.
-
Insoluble in Water: Despite the presence of hydrogen bonding groups, the large, nonpolar benzyloxy substituent is expected to make the compound insoluble in water. Related chloroanilines exhibit very limited water solubility[5].
Solubility Data of Structurally Analogous Compounds
While specific quantitative data for this compound is not present in readily accessible literature, examining related compounds provides a valuable reference point. The following table summarizes the qualitative solubility of parent chloroanilines.
Disclaimer: This data is for analogous compounds and should be used only as a preliminary reference. The presence of the large benzyloxy group will significantly alter the solubility profile.
| Solvent | 2-Chloroaniline[6] | 3-Chloroaniline | 4-Chloroaniline[4] |
| Water | Sparingly Soluble (5.13 g/L at 20°C)[5] | Sparingly Soluble (6.8 g/L at 20°C) | Sparingly soluble, higher in hot water |
| Alcohols (Ethanol, Methanol) | Soluble | Soluble | Soluble |
| Ethers (Diethyl Ether) | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble |
| Benzene | Soluble | Soluble | Not specified, but expected to be soluble |
Experimental Protocol for Isothermal Solubility Determination
As empirical determination is essential, the following protocol outlines a robust and self-validating method for quantifying the solubility of this compound. This method is based on the principle of achieving thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.
Rationale Behind the Isothermal Equilibrium Method
This method is considered the gold standard for solubility measurement due to its accuracy and reproducibility. By allowing the system to reach equilibrium, we ensure that the measured concentration represents the true saturation point of the solvent at that specific temperature. Agitation is used to accelerate the dissolution process, and subsequent filtration ensures that only the dissolved solute is quantified, preventing interference from suspended solid particles.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Calibrated thermometer or temperature probe
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended, though this should be confirmed by taking measurements at successive time points (e.g., 24h, 36h, 48h) until the concentration no longer changes.
-
Sample Collection & Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours for the excess solid to settle. Carefully draw the supernatant into a syringe and immediately attach a syringe filter. Discard the first few drops and then filter the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered solution to determine the mass of the solution. Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the vial again to determine the mass of the dissolved solid.
-
Solubility (g/L) = (Mass of residue / Volume of solvent evaporated) * 1000
-
-
Quantitative Analysis (Primary Method): Accurately dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask. Analyze this diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Solubility (mg/mL) = Concentration from analysis (mg/mL) * Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for Isothermal Solubility Determination.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-Chloroaniline should be used to inform handling procedures.
-
Hazard Profile: 3-Chloroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen and can cause organ damage through prolonged exposure. It is very toxic to aquatic life[7][8].
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles[9].
-
Spill & Waste Management: Prevent the substance from entering drains or water courses. Absorb spills with an inert material and place in a sealed container for disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations[8][9].
Conclusion
The solubility of this compound is a fundamental property that dictates its application in scientific research and development. This guide has established a strong predictive framework based on its molecular structure, indicating good solubility in polar aprotic and alcoholic solvents and poor solubility in water and nonpolar hydrocarbons. Given the absence of published quantitative data, the detailed isothermal equilibrium protocol provided herein serves as the definitive method for researchers to empirically determine this critical parameter. Adherence to this methodology and strict observation of safety protocols will ensure the generation of accurate, reliable data, thereby enabling the successful application of this compound in future research endeavors.
References
-
PubChem. (n.d.). 2-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). m-Chloroaniline. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
-
Solubility of Things. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 5-(6-(Benzyloxy)pyridin-3-yl)-2-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2020). Methylene-bis-(2-chloroaniline) Dissolved in Some Neat Solvents: Saturated Solubility, Mixing Properties, and Solvent Effect. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-氯苯胺 technical, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
2-(Benzyloxy)-3-chloroaniline safety data sheet and handling precautions
A Technical Guide to the Safe Handling of 2-(Benzyloxy)-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Scarcity and the Precautionary Principle
This guide addresses the safe handling and risk mitigation strategies for this compound (CAS No. 59360-19-9).[1] A critical first step in drafting any safety protocol is the review of a comprehensive Safety Data Sheet (SDS). However, for this compound, a detailed, publicly available SDS from major chemical suppliers or regulatory bodies is not readily accessible at the time of this writing.
This data gap necessitates a conservative approach grounded in the precautionary principle . The toxicological and physical properties of this compound have not been fully investigated.[2] Therefore, this document synthesizes safety protocols based on a structural analysis of the molecule and the known, severe hazards of its constituent moieties: the chloroaniline group and the parent aniline backbone. The guidance provided herein assumes a high degree of hazard and is designed to provide a robust framework for risk minimization.
Deconstructed Hazard Assessment: A Composite Profile
This compound is a substituted aromatic amine. Its hazard profile can be inferred by examining its structural analogues, which are known to possess significant toxicity.
-
Chloroaniline Moiety: Compounds like 3-chloroaniline and 2,3-dichloroaniline are classified as highly toxic via oral, dermal, and inhalation routes.[3][4][5] They are also associated with the risk of damage to organs through prolonged or repeated exposure and are very toxic to aquatic life.[4]
-
Aniline Backbone: Aniline itself is a toxic substance known to cause methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (blueish skin color), headache, dizziness, and fatigue.[6] It is also classified as a suspected mutagen and potential carcinogen.[7]
Based on this analysis, it is prudent to assume that this compound presents the following risks:
-
High acute toxicity if swallowed, in contact with skin, or if inhaled.
-
Serious eye and skin irritation. [8]
-
Potential for organ damage with repeated exposure.
-
Risk of methemoglobinemia.
-
Suspected mutagenicity or carcinogenicity.
-
High toxicity to aquatic ecosystems. [4]
The following table summarizes the GHS classifications for structurally related compounds to inform our conservative approach.
| Hazard Classification | 3-Chloroaniline[4][5] | 2,3-Dichloroaniline[3] | Aniline[9] | Inferred Profile for this compound |
| Acute Toxicity, Oral | Category 3 | Category 3 | Category 3 | Assume Category 3 (Toxic) |
| Acute Toxicity, Dermal | Category 3 | Category 3 | Category 3 | Assume Category 3 (Toxic) |
| Acute Toxicity, Inhalation | Category 3 | Category 3 | Category 3 | Assume Category 3 (Toxic) |
| Skin Corrosion/Irritation | Not Classified | Category 2 | Not Classified | Assume Category 2 (Irritant) |
| Serious Eye Damage/Irritation | Not Classified | Category 2 | Category 1 | Assume Category 2A (Serious Irritant) |
| STOT-Repeated Exposure | Category 2 | Not Classified | Category 1 | Assume Potential for Organ Damage (STOT RE) |
| Germ Cell Mutagenicity | Not Classified | Not Classified | Category 2 | Assume Suspected Mutagen |
| Aquatic Toxicity (Chronic) | Category 1 | Category 1 | Category 2 | Assume Category 1 (Very Toxic) |
The Hierarchy of Controls: A Mandatory Framework
For handling compounds of unknown or high toxicity, a systematic approach to risk mitigation is essential. The "Hierarchy of Controls" is a foundational principle in industrial hygiene that prioritizes the most effective safety measures. All personnel must adopt this framework when planning any experiment involving this compound.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination & Substitution: The most effective controls. Before any work begins, the research plan must justify why this compound is essential and why a validated, less hazardous substitute cannot be used.
-
Engineering Controls: This is the primary method for containment. All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood, glove box, or other suitable ventilated enclosure.[7][10] The facility must have easily accessible safety showers and eyewash stations.[11]
-
Administrative Controls: This involves establishing strict protocols and training. All users must receive documented training on the specific hazards of chloroanilines and this SOP.[7] Work areas must be clearly demarcated as "Designated Areas" for potent compound handling.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is never a substitute for proper engineering controls.
Standard Operating Protocol for Handling and Storage
This protocol must be followed for all laboratory-scale work with this compound.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn over the goggles.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Hand Protection: Due to the high dermal toxicity of chloroanilines, double-gloving is required. Nitrile gloves have poor compatibility with aniline and are not recommended for primary protection.[12] A recommended combination is a pair of nitrile gloves as a base layer with a pair of butyl rubber or neoprene gloves as the outer layer.[12] Gloves must be changed immediately upon any sign of contamination.
-
Respiratory Protection: Work must be conducted within a fume hood to prevent inhalation exposure.[9][10] A respirator may be required for emergency situations like a large spill, and personnel must be fit-tested and trained for its use.[3]
Step-by-Step Handling and Weighing Protocol
-
Preparation: Cordon off a "Designated Area" within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Pre-Weighing: Tare a sealed container (e.g., a vial with a cap) on an analytical balance located within the fume hood or in a ventilated balance enclosure.
-
Dispensing: Transfer the solid this compound from the stock container to the tared vial using a dedicated spatula. Perform this action slowly and carefully to avoid generating airborne dust.[10] Do not pour the solid.[13]
-
Sealing and Cleaning: Securely cap the vial. Using a disposable wipe dampened with an appropriate solvent (e.g., ethanol), carefully decontaminate the exterior of the vial, the spatula, and the surrounding work surface.
-
Final Weighing: Re-weigh the sealed vial to obtain the precise mass of the transferred compound.
-
Post-Handling: Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after the procedure is complete.[14]
Storage Requirements
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[12]
-
The storage location should be a designated, labeled, and secured cabinet.[12]
-
Keep containers tightly closed.[15]
-
Store separately from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides.[3][11][12]
Emergency Response and First Aid
All personnel must be familiar with these procedures before beginning work.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][15] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11][15] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the container or label.[3] |
Spill Management Protocol
-
Small Spill (Contained within a Fume Hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent and wash with soap and water.
-
-
Large Spill (Outside of a Fume Hood):
-
Evacuate all personnel from the immediate area.[10]
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
Cleanup should only be performed by trained emergency response personnel.
-
Waste Disposal
All materials contaminated with this compound, including disposable gloves, bench paper, absorbent materials, and empty containers, must be treated as acutely toxic hazardous waste. Dispose of these materials in a dedicated, sealed, and clearly labeled hazardous waste container in accordance with all local, state, and federal regulations.[10][15]
References
-
University of Washington. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
Oakwood Products, Inc. (2018, December 11). 4-(Benzyloxy)aniline Safety Data Sheet. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Safety in the M.I.T. Undergraduate Chemistry Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 2-(Benzyloxy)-3-chloroaniline for Advanced Research
Executive Summary
2-(Benzyloxy)-3-chloroaniline is a substituted aniline derivative that serves as a critical structural motif and versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of a benzyloxy group, a chloro substituent, and an aniline functional group makes it a valuable precursor in various fields, most notably in the development of novel therapeutics. For researchers, scientists, and drug development professionals, the procurement of this compound is not a trivial matter of logistics but a foundational step that dictates the success, reproducibility, and integrity of their research. The purity, consistency, and impurity profile of the starting material can have cascading effects on reaction yields, downstream purification efforts, and the biological activity of the final compounds.
This technical guide provides an in-depth analysis of this compound, moving beyond a simple supplier list to offer a comprehensive framework for its strategic acquisition and application. We will delve into the chemical and physical properties of the compound, navigate the commercial supplier landscape, and present robust analytical protocols for quality verification. Furthermore, this guide explores its synthetic context and key applications, equipping the reader with the field-proven insights necessary to integrate this valuable building block into their research and development workflows effectively.
Chemical Profile and Physicochemical Properties
A thorough understanding of a chemical's properties is paramount before its inclusion in any experimental design. This compound (CAS No: 59360-19-9) is an organic compound whose utility is defined by its distinct structural features.
-
IUPAC Name: this compound
-
Synonyms: 2-(Benzyloxy)-3-chloro-phenylamine, Benzenamine, 3-chloro-2-(phenylmethoxy)-[1]
-
Molecular Formula: C₁₃H₁₂ClNO[1]
The physicochemical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, solvent systems, and purification strategies.
| Property | Value | Source |
| CAS Number | 59360-19-9 | [1] |
| MDL Number | MFCD08686861 | [2] |
| XLogP3-AA | 3.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 35.2 Ų | [1] |
| Complexity | 206 | [1] |
Commercial Sourcing and Supplier Qualification
The selection of a commercial supplier is a critical decision point. While cost and availability are primary considerations, for the target audience, assurance of quality is non-negotiable. A researcher must have confidence that the material received is structurally correct and of sufficient purity to yield reliable and publishable results.
Leading Commercial Suppliers
Several chemical suppliers specialize in providing building blocks for research and development. The following table lists prominent vendors for this compound. It is crucial to note that stock levels and availability can fluctuate.
| Supplier | Noted For | Website/Product Link |
| Fluorochem | Strong academic partnerships and diverse product range.[4] | |
| Matrix Scientific | Specialization in pharmaceutical R&D compounds and custom synthesis.[1][5] | |
| BLD Pharm | Global supplier of intermediates with pre-packaged inventories.[2] | |
| Guidechem | A directory platform listing various suppliers.[1] |
A Self-Validating Workflow for Supplier Qualification
Trust in a supplier is built upon a foundation of verification. Simply relying on the label is insufficient for high-stakes research. The following workflow provides a logical, self-validating system for qualifying a new batch of this compound.
Analytical Verification Protocols
In-house quality control is the cornerstone of trustworthy research. The causality behind this is simple: unverified starting materials lead to uninterpretable results. Standard chromatographic and spectroscopic techniques are essential for confirming the identity and purity of this compound.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a UV detector is standard.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation for volatile compounds and delivers mass data for definitive identification.[6][7]
-
¹H and ¹³C NMR Spectroscopy: The most powerful tool for unambiguous structural confirmation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
Protocol: HPLC Purity Analysis
This protocol describes a general-purpose method that should be optimized for the specific instrumentation available.
Objective: To determine the purity of a this compound sample by percentage area.
Instrumentation & Materials:
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade) with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Accurately prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile. Dilute this stock with the mobile phase to a working concentration of ~50 µg/mL. Filter the final solution through a 0.22 µm syringe filter.[8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with PDA to find λ-max).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B (re-equilibration).
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Analytical Workflow Visualization
The process of confirming a chemical's identity and purity follows a structured path from sample receipt to data-driven decision-making.
Synthetic Context and Potential Applications
General Synthesis Route
Understanding the synthesis of this compound provides insight into potential impurities. While multiple proprietary methods exist, a common approach involves the reduction of a corresponding nitroaromatic precursor. A related synthesis for an isomer, 4-benzyloxy-3-chloroaniline, involves the reduction of 4-benzyloxy-3-chloronitrobenzene using iron in acetic acid, which highlights a general strategy applicable to this class of compounds.[9] A plausible synthetic pathway could involve the benzylation of a chloronitrophenol followed by reduction of the nitro group.
Role in Drug Discovery
Substituted anilines are privileged structures in medicinal chemistry. The "benzyloxy" pharmacophore is known to be present in various biologically active molecules, including monoamine oxidase B (MAO-B) inhibitors.[10] The specific substitution pattern of this compound makes it a key intermediate for creating libraries of compounds for screening. For instance, similar structures are used in the synthesis of kinase inhibitors, where the aniline nitrogen can be functionalized to build out the core of the inhibitor, which targets the ATP-binding site of kinases. The benzyloxy and chloro groups provide steric and electronic properties that can be fine-tuned to achieve target specificity and desirable pharmacokinetic profiles. Its use has been noted in the development of novel antiprotozoal agents and other complex heterocyclic systems of medicinal interest.[11]
Safety, Handling, and Storage
Proper handling of any chemical reagent is critical for laboratory safety. The information below is a summary and should be supplemented by a thorough review of the supplier's Safety Data Sheet (SDS).
-
Hazards: Chloroaniline derivatives are generally considered toxic and irritants. They may cause skin, eye, and respiratory irritation.[12][13] Absorption through the skin is possible, and the substance may be harmful if swallowed or inhaled.[14][15] Long-term exposure may have cumulative effects.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12] Keep the container tightly closed. Some related compounds are noted to be light or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.
Conclusion
This compound is more than a catalog item; it is an enabling tool for innovation in chemical synthesis and drug discovery. This guide has provided a comprehensive framework for its sourcing, verification, and application. By implementing a rigorous supplier qualification workflow, performing diligent in-house analytical verification, and handling the material with the required safety precautions, researchers can ensure the integrity and reproducibility of their work. The strategic use of this valuable building block, grounded in a solid understanding of its properties and sourcing landscape, will continue to empower the development of novel molecules with significant scientific and therapeutic potential.
References
-
ChemicalRegister. 2-(Benzyloxy)aniline hydrochloride (CAS No. 857594-21-9) Suppliers. [Link]
-
National Center for Biotechnology Information. 4-Benzyloxy-3-chloroaniline. PubChem Compound Database. [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Jain, P., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 19(9), 13447-13471. [Link]
-
PrepChem.com. Synthesis of o-chloroaniline. [Link]
-
Yuliet, Y., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 7(44), 39589-39599. [Link]
-
Ataman Kimya. 3-CHLOROANILINE. [Link]
-
Sisco Scientific. Material Safety Data Sheet - 3-chloro aniline 98%. [Link]
-
Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22435. [Link]
-
Specialty Analytical. Test Method Database. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 59360-19-9|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 946727-45-3 Cas No. | 2-(2-Benzylphenoxy)-3-chloroaniline | Matrix Scientific [matrixscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Technical Guide to the Synthesis of 2-(Benzyloxy)-3-chloroaniline: Mechanistic Insights and Practical Application
Abstract
This technical guide provides a comprehensive examination of the synthesis of 2-(Benzyloxy)-3-chloroaniline, a key intermediate in pharmaceutical research and development. The document elucidates the core reaction mechanism, grounded in the principles of the Williamson ether synthesis, and offers a detailed, field-proven experimental protocol. By explaining the causality behind procedural choices and potential side reactions, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to achieve a robust and efficient synthesis of this valuable compound.
Introduction: Strategic Importance and Synthetic Overview
Significance in Medicinal Chemistry
This compound is a substituted aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structural motifs are found in a variety of pharmacologically active compounds, making its efficient and predictable synthesis a critical step in many drug discovery pipelines. The presence of the aniline, chloro, and benzyloxy groups provides multiple reaction handles for further chemical modification.
The Williamson Ether Synthesis: A Reliable Synthetic Strategy
The formation of the ether linkage in this compound is most effectively achieved through the Williamson ether synthesis.[1] This classic and robust organic reaction, first developed in 1850, forms an ether from an organohalide and an alkoxide (or, in this case, a phenoxide).[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which offers high yields and predictability when appropriate substrates are selected.[1][3] This guide will focus on the application of this methodology, starting from 2-amino-3-chlorophenol and benzyl chloride.
Core Reaction Mechanism: An SN2 Pathway
The synthesis of this compound is a two-stage process that occurs in a single pot. The core of the reaction is the SN2 attack of a phenoxide nucleophile on a benzylic electrophile.
Step 1: In Situ Generation of the Phenoxide Nucleophile
The reaction is initiated by the deprotonation of the starting material, 2-amino-3-chlorophenol. The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the anilinic amino group (pKa of anilinium ion ≈ 4.6). Consequently, a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) will selectively deprotonate the phenol to form the potassium or sodium 2-amino-3-chlorophenoxide in situ.[4]
This deprotonation step is critical as it converts the weakly nucleophilic neutral alcohol into a potent anionic phenoxide nucleophile, dramatically accelerating the rate of the subsequent substitution reaction.[2][5] The choice of a base like K₂CO₃ is often preferred in industrial settings as it is less harsh than hydroxides, easier to handle, and minimizes potential side reactions.
Step 2: Bimolecular Nucleophilic Substitution (SN2)
Once formed, the 2-amino-3-chlorophenoxide ion acts as the nucleophile. It attacks the electrophilic benzylic carbon of benzyl chloride. This step follows a concerted SN2 mechanism: the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion).[1] A single transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken.
Benzyl chloride is an exceptionally suitable electrophile for this SN2 reaction for two primary reasons:
-
Low Steric Hindrance: As a primary-like halide, the electrophilic carbon is sterically accessible, favoring the SN2 pathway over the competing E2 elimination reaction.[2][3]
-
Electronic Stabilization: The transition state is stabilized by the adjacent phenyl ring, which can delocalize the partial negative charge through its π-system, thus lowering the activation energy of the reaction.[6]
The reaction concludes with the irreversible departure of the chloride leaving group, yielding the final product, this compound, and a salt byproduct (e.g., KCl).
Mechanistic Diagram
Caption: Reaction mechanism for this compound formation.
Experimental Protocol and Methodology
This protocol is a self-validating system designed for high yield and purity. Each step is chosen to control the reaction and simplify purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 2-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 | >98% | Sigma-Aldrich |
| Benzyl Chloride | C₇H₇Cl | 126.58 | >99% | Acros Organics |
| Potassium Carbonate | K₂CO₃ | 138.21 | >99%, anhydrous | J.T. Baker |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | 18.2 MΩ·cm | In-house |
| Brine (Saturated NaCl) | NaCl(aq) | - | Saturated | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | EMD |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-chlorophenol (7.18 g, 50.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture until the solid is fully dissolved. Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq).
-
Heating and Electrophile Addition: Heat the resulting suspension to 60 °C using an oil bath. Once the temperature is stable, add benzyl chloride (6.33 g, 50.0 mmol, 1.0 eq) dropwise over 15 minutes using a syringe. Causality Note: The slight excess of base ensures complete deprotonation of the phenol. Dropwise addition of the electrophile controls the initial exotherm of the reaction.
-
Reaction Monitoring: Maintain the reaction temperature at 60-65 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a 1 L separatory funnel containing 300 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Causality Note: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KCl) and the DMF solvent.
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Causality Note: The water wash removes residual DMF, and the brine wash removes residual water from the organic phase, aiding the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a pure solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Process Optimization and Key Considerations
Data Summary: Reaction Parameters
| Parameter | Condition | Rationale / Expected Outcome |
| Base | K₂CO₃, NaOH, NaH | K₂CO₃ is mild and effective. NaOH is stronger but can introduce water. NaH is very strong, requires a fully anhydrous aprotic solvent, but ensures rapid deprotonation.[2][5] |
| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base but do not solvate the nucleophile, increasing its reactivity.[7] |
| Temperature | 50-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. Higher temperatures may lead to impurity formation. |
| Yield | 85-95% (typical) | Dependent on purity of reagents and success of workup/purification. |
| Purity | >98% (post-purification) | Achievable with standard purification techniques. |
Management of Competing Reactions
-
N-Alkylation: While possible, O-alkylation is overwhelmingly favored. The phenoxide is a significantly stronger and "softer" nucleophile than the neutral amine, making it much more reactive toward the "soft" benzylic electrophile. Under these basic conditions, the amine remains protonated or neutral and is a poor nucleophile.
-
Dialkylation: N-alkylation of the product to form 2-(benzyloxy)-3-chloro-N-benzylaniline is a potential side reaction if excess benzyl chloride and prolonged reaction times are used. Using stoichiometric amounts of benzyl chloride minimizes this.
-
Elimination (E2): This is not a significant concern with benzyl chloride, as it lacks a β-hydrogen on an sp³-hybridized carbon. It becomes a major competing pathway when using secondary or tertiary alkyl halides.[2][3]
Conclusion
The synthesis of this compound is reliably and efficiently accomplished via the Williamson ether synthesis, proceeding through a well-understood SN2 mechanism. The key to a successful reaction lies in the selective deprotonation of the phenolic hydroxyl group of 2-amino-3-chlorophenol to generate a potent phenoxide nucleophile, followed by its reaction with the highly suitable benzyl chloride electrophile. By carefully controlling reaction parameters such as base, solvent, and temperature, and by employing a rigorous workup and purification procedure, this valuable synthetic intermediate can be obtained in high yield and purity, facilitating its use in advanced drug discovery and development programs.
References
- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry.
- This compound 59360-19-9 wiki. (n.d.). Guidechem.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Experiment 06: Williamson Ether Synthesis. (n.d.). West-Windsor Plainsboro Regional School District.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. (n.d.). Wikipedia.
- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
- Reactions at the Benzylic Position. (n.d.). Chemistry Steps.
- Appendix 1: Summary of Part 1 reactions used for synthesis. (n.d.). Lumen Learning.
- Soderberg, T. (2019, August 12). Nucleophilic substitution in the Lab. Chemistry LibreTexts.
- Nucleophilic Substitution in Synthesis - Alcohols and Ethers. (2022, October 4). Chemistry LibreTexts.
- Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses.
- Preparation of arylbenzylamines. (1996). Google Patents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Unlocking the Potential of Substituted Anilines: A Technical Guide for Researchers and Drug Development Professionals
Substituted anilines, a cornerstone of modern organic chemistry, represent a versatile class of aromatic amines that are fundamental scaffolds in a multitude of scientific disciplines. Their unique electronic and structural properties, which can be finely tuned through substitution on the aromatic ring or at the nitrogen atom, have established them as indispensable building blocks in medicinal chemistry, materials science, and agricultural chemistry. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to empower researchers, scientists, and drug development professionals in their endeavors.
The Pivotal Role of Substituted Anilines in Medicinal Chemistry
Substituted anilines are privileged structures in the realm of drug discovery, frequently appearing as key pharmacophores in a diverse array of therapeutic agents. Their capacity to form crucial hydrogen bonds and participate in various non-covalent interactions with biological targets makes them ideal candidates for the rational design of enzyme inhibitors and receptor modulators.[1]
Kinase Inhibitors: A Targeted Approach to Cancer Therapy
Protein kinases represent a major class of enzymes that are often dysregulated in various cancers, making them prime targets for therapeutic intervention.[1] Substituted anilines have been extensively employed in the development of potent and selective kinase inhibitors.
A notable example is the development of dual Mer/c-Met kinase inhibitors. The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in a variety of tumors and play crucial roles in cell survival, proliferation, and metastasis. A series of 2-substituted aniline pyrimidine derivatives have demonstrated significant potential as dual inhibitors, offering a promising strategy for effective cancer treatment.[1]
Table 1: Inhibitory Activity (IC₅₀) of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases
| Compound | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |
| 14a | 8.1 | 144.0 |
| 14b | 9.6 | >1000 |
| 14c | 462 | 8897.0 |
| 14d | 15.3 | 245.2 |
| 14e | 28.9 | 356.7 |
| 14f | 35.6 | 678.9 |
Data sourced from a study on 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors.[2]
Causality Behind Experimental Choices in Kinase Inhibitor Synthesis
The synthesis of these kinase inhibitors often involves a convergent approach where a substituted aniline is coupled with a suitably functionalized heterocyclic core. The choice of substituents on the aniline ring is critical and is guided by structure-activity relationship (SAR) studies. Electron-donating or -withdrawing groups at specific positions can modulate the pKa of the aniline nitrogen, influencing its ability to form key hydrogen bonds within the kinase active site. Furthermore, the steric bulk of the substituents is carefully considered to optimize binding affinity and selectivity for the target kinase over other kinases in the human kinome, thereby minimizing off-target effects.
Experimental Protocol: Synthesis of 2-Substituted Aniline Pyrimidine Derivatives
This protocol describes a general procedure for the synthesis of 2-substituted aniline pyrimidine derivatives as potential kinase inhibitors.[2]
Materials:
-
Intermediate pyrimidine compound (e.g., a chloropyrimidine)
-
Substituted aniline
-
p-Toluenesulfonic acid (PTSA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ice water
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the intermediate pyrimidine (1.2 mmol) and the desired substituted aniline (1.0 mmol) in DMF (8 mL), add p-toluenesulfonic acid (4.0 mmol).
-
Stir the reaction mixture at 90 °C for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction solution to room temperature.
-
Pour the cooled solution into ice water (100 mL) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient (e.g., 100:1 to 30:1) to afford the pure 2-substituted aniline pyrimidine derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, substituted anilines, particularly triarylamine derivatives, are crucial components of Organic Light-Emitting Diodes (OLEDs). They are widely used as hole-transporting materials (HTMs) due to their excellent charge carrier mobility and thermal stability. [3][4][5]The design of the aniline-based HTM is critical for achieving high-performance OLEDs with high efficiency and long operational lifetimes. [3]The HOMO (Highest Occupied Molecular Orbital) energy level of the HTM needs to be well-matched with the anode work function and the HOMO of the emissive layer to ensure efficient hole injection and transport.
Azo Dyes
Substituted anilines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis involves a two-step process: diazotization of a primary aromatic amine (the substituted aniline) followed by coupling with a suitable coupling component. [6]The specific substituents on the aniline ring are key determinants of the final color of the dye. For example, Disperse Orange 1 is synthesized from p-nitroaniline.
Substituted Anilines in Agricultural Chemistry
The versatility of substituted anilines extends to the agricultural sector, where they serve as key building blocks for a variety of herbicides and fungicides. [7]
Dinitroaniline Herbicides
Dinitroaniline herbicides are a class of soil-applied herbicides used for the pre-emergence control of annual grasses and some broadleaf weeds. Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of the weed seedling. [8]A prominent example is trifluralin, which is synthesized from a substituted aniline precursor.
Anilide and Acylalanine Fungicides
Anilide fungicides, such as carboxin, and acylalanine fungicides, like benalaxyl, are systemic fungicides effective against a range of fungal pathogens. [9][10][11]Carboxin was one of the first systemic fungicides and acts by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain. [11]Benalaxyl and other acylalanines inhibit RNA polymerase I, thereby disrupting nucleic acid synthesis in fungi. [10]
Synthesis and Characterization of Substituted Anilines
A variety of synthetic methods are available for the preparation of substituted anilines, ranging from classical methods to modern transition-metal-catalyzed cross-coupling reactions.
Key Synthetic Methodologies
-
Nitroarene Reduction: A common and cost-effective method involves the reduction of a substituted nitroarene to the corresponding aniline. [12]* Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine, providing a versatile route to a wide range of substituted anilines. [7][12]* Ullmann Condensation: A copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines, which can be adapted for the synthesis of N-aryl anilines. [13][14]
Characterization Techniques
The structural elucidation and purity assessment of substituted anilines are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the aromatic ring and identifying the nature of the substituents. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents. [15][16][17]* Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is useful for identifying the characteristic vibrational modes of the N-H bonds (for primary and secondary anilines) and the aromatic C-H and C=C bonds. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. [18][14][19]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. The fragmentation of anilines often involves cleavage of the C-N bond and fragmentation of the aromatic ring. [18][13][20]
Conclusion and Future Perspectives
Substituted anilines are a remarkably versatile class of compounds with a broad and impactful range of research applications. Their continued exploration in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and selectivity. In materials science, the development of new substituted aniline-based polymers and small molecules will likely lead to advancements in flexible electronics, energy storage, and display technologies. In the agricultural sector, the design of new aniline-derived herbicides and fungicides with novel modes of action is crucial for sustainable crop protection. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the potential for innovation with substituted anilines remains vast and exciting.
References
-
Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Mass spectra of aniline with different ionization methods. (a)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anilofos. (2026, January 7). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (2022, September 27). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of conducting substituted polyanilines. (2005, April 15). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). MDPI. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. (2021, August 24). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? (2019, June 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI. Retrieved January 17, 2026, from [Link]
-
Anilofos | C13H19ClNO3PS2 | CID 91687. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. (2002, May 1). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021, June 7). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Benalaxyl-M (Ref: IR 6141). (n.d.). University of Hertfordshire. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. (2025). STM Journals. Retrieved January 17, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. (2021, July 29). ACS Publications. Retrieved January 17, 2026, from [Link]
-
IC 50 values of alK inhibitors for the growth inhibition of Karpas299... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Electron Transport Materials: Synthesis, Properties and Device Performance. (2012). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]
-
BENALAXYL (155). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 17, 2026, from [Link]
-
Mass spectra of aniline with different ionization methods. (a)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. (2025). STM Journals. Retrieved January 17, 2026, from [Link]
-
Anilofos. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021, June 7). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Benalaxyl (Ref: M 9834). (n.d.). University of Hertfordshire. Retrieved January 17, 2026, from [Link]
-
Rationally heteroarylated pyridines as hole transport materials for OLEDs. (2023, July 26). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Fluorescence Emission of Disperse Red 1 in Solution at Room Temperature. (2008, September 18). ACS Publications. Retrieved January 17, 2026, from [Link]
- A kind of herbicidal composition containing anilofos, cyhalofop-butyl He metamifop. (n.d.). Google Patents.
-
4-Bromoaniline. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for... (2025, November 17). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]
-
Aniline, N-methyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]
Sources
- 1. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 2. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]
- 10. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]
- 11. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]
- 12. WO2021005512A1 - Compounds having a fungicidal activity, their agronomic compositions and use thereof for the control of phytopathogenic fungi - Google Patents [patents.google.com]
- 13. Aniline, N-methyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solved Assign the peaks of the 1H and 13C NMR spectra for | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 19. KR102060607B1 - The preparing method of disperse orange dye - Google Patents [patents.google.com]
- 20. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Synthesis Protocol for 2-(Benzyloxy)-3-chloroaniline: An Application Note for Advanced Research
Abstract
This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 2-(benzyloxy)-3-chloroaniline, a valuable substituted aniline intermediate in the development of novel pharmaceuticals and functional materials. The synthesis commences with the regioselective nitration of 2-chlorophenol to yield 2-chloro-6-nitrophenol. Subsequently, the phenolic hydroxyl group is protected via a Williamson ether synthesis with benzyl bromide to afford 1-(benzyloxy)-2-chloro-3-nitrobenzene. The final step involves the chemoselective reduction of the nitro group using tin(II) chloride to furnish the target compound. This guide offers in-depth procedural details, mechanistic insights, and safety considerations, tailored for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Substituted anilines are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. The specific substitution pattern of this compound, featuring a protected hydroxyl group and a chlorine atom ortho and meta to the amino functionality, respectively, makes it a strategic precursor for complex molecular architectures. The benzyloxy group serves as a versatile protecting group that can be readily removed under various conditions, while the chloro substituent provides a handle for further functionalization through cross-coupling reactions. This document delineates a reliable and scalable laboratory procedure for the synthesis of this important building block.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a robust three-step sequence, designed for both efficiency and selectivity. The workflow is initiated with the nitration of a commercially available starting material, followed by a standard etherification, and concludes with a selective reduction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-6-nitrophenol
This initial step involves the regioselective nitration of 2-chlorophenol. The ortho-directing effect of the hydroxyl group and the steric hindrance of the chlorine atom favor the introduction of the nitro group at the 6-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorophenol | 128.56 | 12.86 g | 0.10 |
| Glacial Acetic Acid | 60.05 | 30 mL | - |
| Nitric Acid (70%) | 63.01 | 7.2 mL | ~0.11 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorophenol (12.86 g, 0.10 mol) in glacial acetic acid (30 mL).
-
Cool the stirred solution to 0-5 °C in an ice-water bath.
-
Slowly add nitric acid (7.2 mL, ~0.11 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 2-chloro-6-nitrophenol as a yellow crystalline solid.
Part 2: Synthesis of 1-(Benzyloxy)-2-chloro-3-nitrobenzene
The phenolic hydroxyl group of 2-chloro-6-nitrophenol is protected as a benzyl ether using benzyl bromide in a Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-nitrophenol | 173.56 | 8.68 g | 0.05 |
| Benzyl Bromide | 171.04 | 8.55 g (6.0 mL) | 0.05 |
| Anhydrous Potassium Carbonate | 138.21 | 10.37 g | 0.075 |
| Anhydrous Acetone | 58.08 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrophenol (8.68 g, 0.05 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and anhydrous acetone (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (6.0 mL, 0.05 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(benzyloxy)-2-chloro-3-nitrobenzene as a solid, which can be further purified by recrystallization from ethanol.
Part 3: Synthesis of this compound
The final step is the chemoselective reduction of the nitro group to an amine. Tin(II) chloride is an effective reagent for this transformation, as it tolerates the presence of the chloro and benzyloxy functionalities.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Benzyloxy)-2-chloro-3-nitrobenzene | 263.68 | 5.27 g | 0.02 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 22.56 g | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | ~5 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 1-(benzyloxy)-2-chloro-3-nitrobenzene (5.27 g, 0.02 mol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (22.56 g, 0.10 mol) to the suspension.
-
Carefully add concentrated hydrochloric acid (~5 mL) dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL).
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid or oil.
Mechanistic Insights: The Tin(II) Chloride Reduction
The reduction of an aromatic nitro group by tin(II) chloride in the presence of acid is a classic and reliable transformation in organic synthesis.[3][4] The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with concomitant protonation by the acidic medium. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the corresponding amine.[3][4] The overall stoichiometry involves the oxidation of three equivalents of Sn(II) to Sn(IV) for each nitro group reduced. The acidic environment is crucial to protonate the oxygen atoms of the nitro group and its intermediates, facilitating their removal as water.[3]
Caption: Simplified mechanism of nitro group reduction.
Safety and Handling
-
2-Chlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
Benzyl Bromide: Lachrymatory and toxic. Use in a well-ventilated fume hood and avoid inhalation or contact with skin.
-
Tin(II) chloride: Corrosive and may cause skin and eye irritation. Handle with appropriate PPE.
-
The reactions, particularly the nitration and the initial stages of the tin(II) chloride reduction, can be exothermic. Ensure adequate cooling and controlled addition of reagents.
Conclusion
The protocol detailed in this application note provides a clear and reproducible pathway for the synthesis of this compound. By following these procedures, researchers can reliably access this valuable intermediate for their synthetic endeavors. The discussion of the rationale behind procedural choices and mechanistic details aims to empower scientists to adapt and troubleshoot these reactions effectively.
References
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from [Link]
- Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Retrieved from [Link]
-
Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). Retrieved from [Link]
Sources
Protocol for the Purification of 2-(Benzyloxy)-3-chloroaniline by Recrystallization
An Application Note for Drug Development Professionals
Abstract
2-(Benzyloxy)-3-chloroaniline is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable technique. The guide covers the fundamental principles of recrystallization, a systematic method for solvent selection, a step-by-step purification protocol, and methods for assessing final product purity.
Introduction: The Critical Role of Purification
In multi-step organic synthesis, particularly within drug development, the purification of intermediates is as crucial as the reactions themselves. Crystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1][2] The underlying principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4][5] By dissolving an impure solid in a minimal amount of a suitable hot solvent, a saturated solution is created. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent, known as the mother liquor.[1]
This protocol is designed to provide researchers with a reliable and scientifically-grounded method for obtaining high-purity this compound, ensuring the quality and consistency of downstream synthetic processes.
Compound Profile and Safety Considerations
Before beginning any experimental work, it is essential to be familiar with the properties and hazards of the materials involved.
2.1. Physical and Chemical Properties
-
Compound Name: this compound
-
Appearance: Typically an off-white to brown solid. The color intensity often correlates with the level of impurities.
2.2. Safety and Handling this compound and related chloroanilines are hazardous materials. Strict adherence to safety protocols is mandatory.
-
Hazard Profile: Toxic if swallowed, in contact with skin, or if inhaled.[9][10] Causes serious eye irritation and may cause respiratory irritation.[8][9][11] There is a danger of cumulative effects and it is suspected of causing genetic defects.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
First Aid:
The Science of Solvent Selection
The success of any recrystallization procedure hinges on the choice of solvent.[1] An ideal solvent must exhibit a specific solubility profile for the compound of interest.
3.1. Criteria for an Optimal Recrystallization Solvent
-
High Solute Solubility at High Temperatures: The solvent must completely dissolve the this compound at or near the solvent's boiling point.[5][13]
-
Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified solid upon cooling.[4][5][14]
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[1][14]
-
Chemical Inertness: The solvent must not react with the compound being purified.[13][14]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying step.[13][14]
3.2. Recommended Solvent Screening Protocol Given the aromatic and moderately polar nature of this compound, solvents of intermediate polarity or binary mixtures are excellent starting points. A small-scale screening experiment is the most reliable method for identifying the optimal solvent system.[15]
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone) dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at this stage.[14][15]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[3]
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Observe if crystal formation occurs.
-
If crystals form, place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.[3]
-
Evaluate the quality and quantity of the crystals formed. The solvent that yields a large amount of clean-looking crystals is the best candidate for the bulk recrystallization.
-
If no single solvent is ideal, test binary solvent systems (e.g., Ethanol/Water, Toluene/Heptane). Dissolve the compound in the "good" solvent (in which it is highly soluble) and add the "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.
Data Presentation: Solvent Screening Observations
| Solvent Tested | Solubility at 20°C (in ~1 mL) | Solubility at Boiling Point | Observations Upon Cooling (Crystal Formation, Oiling Out, etc.) |
| Isopropanol | Sparingly Soluble | Soluble | |
| Ethanol | Soluble | Very Soluble | |
| Toluene | Sparingly Soluble | Soluble | |
| Ethyl Acetate | Soluble | Very Soluble | |
| Heptane | Insoluble | Sparingly Soluble | |
| Ethanol/Water | Varies with ratio | Varies with ratio | |
| Toluene/Heptane | Varies with ratio | Varies with ratio |
Detailed Protocol for Bulk Recrystallization
This protocol assumes a suitable solvent (e.g., Isopropanol) has been identified from the screening process.
Mandatory Visualization: Recrystallization Workflow
Sources
- 1. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. longdom.org [longdom.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 59360-19-9|this compound|BLD Pharm [bldpharm.com]
- 8. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. mt.com [mt.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: High-Resolution Purification of 2-(Benzyloxy)-3-chloroaniline via Automated Flash Column Chromatography
Abstract
This comprehensive guide details a robust and optimized flash column chromatography protocol for the purification of the synthetic intermediate, 2-(Benzyloxy)-3-chloroaniline. This document provides a step-by-step methodology, from initial Thin-Layer Chromatography (TLC) screening to a fully automated gradient flash chromatography run. The causality behind experimental choices, such as the selection of stationary and mobile phases, is thoroughly explained to ensure both scientific integrity and practical applicability. This protocol is designed to be a self-validating system, enabling researchers to achieve high purity of the target compound, essential for subsequent stages in pharmaceutical and chemical synthesis.
Introduction: The Rationale for Chromatographic Purification
This compound is a key building block in medicinal chemistry and materials science. Its synthesis can often result in a crude mixture containing unreacted starting materials, by-products, and other impurities. The presence of these contaminants can adversely affect the yield and purity of subsequent reactions, making their removal critical.[1] Column chromatography is a fundamental and highly effective technique for the purification of such organic compounds.[2] This application note provides a systematic approach to developing a reliable and efficient purification method for this compound using normal-phase flash column chromatography.
The choice of a normal-phase separation is predicated on the molecular structure of this compound, which possesses a moderately polar aniline functional group and a larger, less polar benzyloxy moiety. This polarity profile makes it well-suited for separation on a polar stationary phase like silica gel, using a non-polar mobile phase with a polar modifier.[3][4][5]
Physicochemical Properties and Impurity Profile
A foundational understanding of the target molecule's properties and potential impurities is crucial for method development.
2.1. Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₁₂ClNO | [6] |
| Molecular Weight | 233.7 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | [7] |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. | [7] |
| Polarity | Moderate, due to the presence of the amine and ether functional groups. | N/A |
2.2. Potential Impurities
Impurities in the crude product can originate from starting materials or side reactions. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-6-chlorophenol and benzyl chloride.
-
Over-benzylated Products: Di-benzylated aniline derivatives.
-
Isomers: Other chloroaniline isomers.
-
By-products from Benzyl Chloride: Benzaldehyde and benzyl alcohol.[1][8]
Method Development: From TLC to Automated Flash Chromatography
The development of an efficient column chromatography method begins with Thin-Layer Chromatography (TLC). TLC serves as a rapid and small-scale tool to determine the optimal solvent system for separation.[9][10]
3.1. Step 1: TLC Solvent System Screening
The goal of this step is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[11] This Rf range generally translates to an optimal elution volume of 3 to 5 column volumes (CV) in flash chromatography.[11]
Protocol:
-
Prepare stock solutions of the crude this compound in a suitable solvent (e.g., 10 mg/mL in ethyl acetate).
-
On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials or expected by-products.
-
Develop the TLC plates in a series of mobile phases with varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Begin with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the proportion of the polar solvent (e.g., 8:2, 7:3).
-
Visualize the developed plates under UV light (254 nm) and, if necessary, with a chemical stain (e.g., potassium permanganate).
-
Calculate the Rf value for the target compound and all impurities for each solvent system.
Table 1: Example TLC Screening Results
| Hexane:Ethyl Acetate Ratio | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | Observations |
| 9:1 | 0.10 | 0.15 | 0.05 | Poor separation, low mobility. |
| 8:2 | 0.25 | 0.35 | 0.15 | Good separation between the product and impurities. |
| 7:3 | 0.40 | 0.50 | 0.30 | Good separation, but higher Rf may lead to faster elution and reduced resolution on the column. |
Based on these hypothetical results, an 8:2 hexane:ethyl acetate mixture is the optimal starting point for column chromatography.
Automated Flash Column Chromatography Protocol
Modern automated flash chromatography systems allow for precise control over the gradient and flow rate, leading to reproducible and high-resolution separations.[10][12]
4.1. Materials and Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column (select size based on sample load)
-
Crude this compound
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sample loading vessel (e.g., solid load cartridge or syringe)
-
Fraction collector tubes
4.2. Sample Preparation and Loading
For optimal resolution, it is recommended to use a solid loading technique.[13]
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Pack this powder into a solid load cartridge.
4.3. Chromatographic Conditions
The following conditions are a starting point and can be further optimized based on the initial separation profile.
Table 2: Flash Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Standard for normal-phase chromatography of moderately polar compounds.[14] |
| Mobile Phase A | Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar modifier. |
| Elution Mode | Gradient | A gradient elution is often more efficient for separating complex mixtures than an isocratic elution.[12][15] |
| Gradient Profile | 0-2 CV: 10% B; 2-12 CV: 10-40% B; 12-15 CV: 40% B | This gradient starts below the optimal TLC condition to ensure all non-polar impurities elute first, then gradually increases the polarity to elute the target compound, followed by a final wash to remove highly polar impurities. |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40 g column) | Follow manufacturer's recommendations for the selected column. |
| Detection | UV, 254 nm and 280 nm | Aromatic nature of the compound allows for strong UV absorbance. |
4.4. Post-Chromatography Analysis
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, and Mass Spectrometry).
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using automated flash column chromatography. By following a systematic approach, from TLC-based method development to an optimized gradient elution, researchers can consistently achieve high purity of the target compound. This methodology is not only effective for the specified compound but also serves as a general template for the purification of other moderately polar organic molecules.
References
-
Yamazen Scientific. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 26). The three reasons you should be using step gradients for flash column chromatography. Retrieved from [Link]
-
Gwarda, R., et al. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Chromatographia, 85(1), 59-67. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]
-
Singh, S., & Singh, A. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(8), 3643-3648. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Manipal Academy of Higher Education. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient nickel-catalyzed Suzuki–Miyaura coupling of amides. Retrieved from [Link]
- Google Patents. (n.d.). CN104402741A - Synthesis method of 2-hydroxy-4-chloroaniline.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones.
-
Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9). Retrieved from [Link]
-
ResearchGate. (2026, January 13). Thermodynamic Properties of Binary Liquid Mixtures of Benzyl Amine and O-Substituted Anilines. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Bio-Link. (n.d.). Purification Techniques | Column Selection for Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
Sources
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmanow.live [pharmanow.live]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. 59360-19-9|this compound|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. yamazenusa.com [yamazenusa.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. orgsyn.org [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Benzyloxy)-3-chloroaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 2-(Benzyloxy)-3-chloroaniline in Medicinal Chemistry
This compound is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility is rooted in the strategic placement of three key functional groups: a nucleophilic aniline, a reactive chloro group amenable to cross-coupling, and a bulky benzyloxy substituent. This unique combination allows for sequential and regioselective functionalization, making it an invaluable starting material for the synthesis of novel therapeutics. The aniline group provides a handle for amide bond formation or further cross-coupling, while the chloro group serves as a prime site for palladium-catalyzed carbon-carbon and carbon-nitrogen bond formation. The ortho-benzyloxy group not only influences the electronic properties of the aromatic ring but also provides a steric handle that can be exploited to control reaction selectivity and can play a crucial role in drug-receptor interactions.[1][2]
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the efficient construction of molecular complexity under mild conditions.[3] For a substrate like this compound, where the chloro group is relatively unreactive, the choice of an appropriate palladium catalyst and ligand system is paramount. Modern bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven instrumental in activating the carbon-chlorine bond for oxidative addition to the palladium center, the crucial first step in the catalytic cycle.[4][5]
This guide provides detailed protocols and expert insights into the application of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The resulting products, substituted 2-(benzyloxy)anilines and their derivatives, are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and carbazole-based pharmaceuticals.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biphenyl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] For this compound, this reaction provides a direct route to substituted 2-amino-biphenyls, which are key precursors to carbazoles and other medicinally relevant scaffolds.[10] The primary challenge in coupling aryl chlorides is the strength of the C-Cl bond, which necessitates the use of highly active catalyst systems.[11]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst.
To overcome the high activation barrier of C-Cl bond cleavage, bulky and electron-rich ligands are employed. These ligands stabilize the palladium center and promote the oxidative addition step.[5][13]
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligand
-
A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%), ligand (1.2-1.5 equivalents relative to Pd), and base (2-3 equivalents).
-
Add the arylboronic acid or ester (1.1-1.5 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add this compound (1.0 equivalent) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote the challenging oxidative addition of aryl chlorides.[14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for aryl chlorides. |
| Solvent | 1,4-Dioxane, Toluene, or Dioxane/H₂O | Aprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond. |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Anilines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][13] This reaction is particularly valuable for synthesizing complex anilines that are difficult to access through traditional methods. For this compound, this reaction can be used to introduce a second amino group, leading to valuable diamine intermediates.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination is analogous to that of the Suzuki coupling, with the key difference being the nature of the nucleophile.
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of this compound.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.
The choice of base is critical in this reaction, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.[12] Sterically hindered, electron-rich phosphine ligands are again essential for promoting the coupling of aryl chlorides.[15][16]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), ligand (1.2-1.5 equivalents relative to Pd), and base (1.2-2.0 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts for Buchwald-Hartwig amination. |
| Ligand | XPhos, BrettPhos, RuPhos | These ligands are highly effective for the coupling of aryl chlorides with a wide range of amines.[5] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents are essential to avoid side reactions with the strong base. |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary to drive the reaction to completion. |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position.[16] This reaction can be used to introduce vinyl or substituted vinyl groups onto the 2-(benzyloxy)aniline scaffold, creating versatile intermediates for further synthetic transformations.[17]
Mechanistic Overview
The Heck reaction follows a distinct catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Catalyst Regeneration: The base neutralizes the generated acid and facilitates the reductive elimination of HX from the palladium-hydride complex to regenerate the active Pd(0) catalyst.[18]
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) or a bulky, electron-rich ligand for aryl chlorides
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (1-5 mol%), ligand (if required, 2-4 equivalents relative to Pd), and base (1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and the alkene (1.1-2.0 equivalents).
-
Add the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to a high temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and robust catalysts for the Heck reaction. |
| Ligand | PPh₃, P(o-tol)₃, or bulky ligands like P(t-Bu)₃ for aryl chlorides | The choice of ligand can influence the reaction rate and selectivity.[19] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to regenerate the catalyst. |
| Solvent | DMF, NMP, DMAc | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | High temperatures are often necessary, especially for less reactive aryl chlorides. |
Applications in Drug Discovery
The products derived from the palladium-catalyzed cross-coupling of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors and carbazole-based therapeutics.
Synthesis of Kinase Inhibitors
Substituted anilines and biphenyl amines are privileged scaffolds in the design of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10] The products of Suzuki and Buchwald-Hartwig reactions using this compound can serve as key intermediates in the synthesis of potent and selective kinase inhibitors.[2][7][20][21] The benzyloxy group can form important interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity.[1]
Synthesis of Carbazole Alkaloids
The 2-amino-biphenyls produced from the Suzuki-Miyaura coupling of this compound are ideal precursors for the synthesis of substituted carbazoles.[10] Carbazoles are a class of nitrogen-containing heterocycles found in many natural products with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[6] The synthesis of carbazoles from 2-amino-biphenyls can be achieved through various methods, including palladium-catalyzed intramolecular C-H amination.[4]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—provide efficient and modular routes to a diverse range of substituted anilines, biphenyls, and vinylated aromatics. The successful application of these reactions hinges on the careful selection of the catalyst, ligand, base, and reaction conditions, particularly to overcome the challenge of activating the relatively inert C-Cl bond. The resulting products are key intermediates in the synthesis of high-value compounds, including kinase inhibitors and carbazole alkaloids, underscoring the importance of this chemistry in the development of new therapeutic agents.
References
-
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]
-
Synthesis of carbazoles and derivatives from allenes. ScienceDirect. Available at: [Link]
-
Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. Available at: [Link]
-
Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]
-
Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Heck reaction. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors. PMC - PubMed Central. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. ACS Publications. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. PubMed. Available at: [Link]
-
Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ACS Publications. Available at: [Link]
-
Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. Available at: [Link]
-
Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Heck Reaction—State of the Art [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
synthesis of heterocyclic compounds from 2-(Benzyloxy)-3-chloroaniline
An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 2-(Benzyloxy)-3-chloroaniline
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic possibilities and ultimate molecular complexity. This compound is a uniquely valuable building block, offering a strategic combination of reactive sites and protecting groups. Its structure features:
-
A nucleophilic aniline amine, poised for a variety of condensation and coupling reactions.
-
An ortho-chlorine substituent, which can serve as a leaving group in cyclization reactions or as a handle for metal-catalyzed cross-couplings.
-
A benzyl ether protecting group, which is stable under many reaction conditions but can be readily cleaved to reveal a phenol, providing another point for diversification.
This trifecta of functionalities makes this compound an exemplary scaffold for the construction of diverse nitrogen-containing heterocyclic compounds. Heterocyclic scaffolds are central to drug discovery, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] They provide a rigid framework for orienting pharmacophoric groups and can modulate key drug properties such as solubility, lipophilicity, and metabolic stability.[1][2] This guide provides detailed protocols and mechanistic insights into the synthesis of high-value quinoline and quinoxaline scaffolds from this versatile precursor, designed for researchers and professionals in drug development.
PART I: Direct Annulation Strategy for the Synthesis of Substituted Quinolines
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial agents like chloroquine and antibacterial drugs.[3][4] The Friedländer annulation is a robust and direct method for constructing the quinoline core by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A highly effective variation of this synthesis involves the reaction of an ortho-aminoaryl aniline with a β-dicarbonyl compound under acidic conditions.
Synthetic Strategy: Acid-Catalyzed Friedländer Annulation
This protocol details the reaction of this compound with ethyl acetoacetate. The reaction proceeds through an initial condensation to form an enamine or imine intermediate, followed by an intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring. The acid catalyst is crucial for promoting both the initial condensation and the final dehydration step.
Experimental Protocol: Synthesis of 8-Benzyloxy-7-chloro-4-methylquinolin-2(1H)-one
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Polyphosphoric acid (PPA) or Dowex-50W resin
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (e.g., 2.33 g, 10 mmol) and ethyl acetoacetate (1.56 g, 12 mmol).
-
Add the acid catalyst. For PPA, use approximately 10 times the weight of the aniline. For an acidic resin like Dowex-50W, use a catalytic amount (e.g., 0.5 g).
-
Heat the reaction mixture to 120-130 °C (if using PPA) or to reflux if using a solvent like ethanol with Dowex resin.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up (for PPA): Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate.
-
Work-up (for Dowex resin): Cool the reaction mixture and filter to remove the resin. Concentrate the filtrate under reduced pressure.
-
Collect the crude solid product by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting materials.
-
Purify the crude product by recrystallization from ethanol to afford the pure 8-Benzyloxy-7-chloro-4-methylquinolin-2(1H)-one.
Plausible Reaction Mechanism
The reaction follows a well-established pathway for quinoline synthesis. The aniline nitrogen first attacks one of the carbonyls of the β-ketoester (the more electrophilic ketone), followed by dehydration to form an enamine intermediate. An acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) then occurs, followed by tautomerization and dehydration to furnish the final quinolinone product.
Visualization of the Friedländer Annulation Workflow
Caption: Workflow for the synthesis of a substituted quinolinone.
Data Summary: Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 220-225 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 7.2-7.5 (m, Ar-H), 6.1 (s, 1H, C3-H), 5.2 (s, 2H, OCH₂Ph), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 162 (C=O), 148-110 (Ar-C), 70 (OCH₂Ph), 18 (CH₃) |
PART II: Multi-Step Strategy for the Synthesis of Quinoxalines
Quinoxalines, or benzopyrazines, are another class of heterocycles with immense biological importance, exhibiting antimicrobial, anticancer, and antiviral activities.[5][6] The most common synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7] While this compound is not a diamine, it can be converted into the necessary precursor through a reliable two-step sequence, demonstrating its utility as a foundational scaffold.
Synthetic Strategy: Nitration-Reduction-Condensation Sequence
This multi-step pathway transforms the starting aniline into a suitable 1,2-diamine for quinoxaline synthesis.
-
Nitration: A nitro group is introduced ortho to the amine. The directing effects of the benzyloxy (ortho, para-directing) and chloro (ortho, para-directing) groups must be considered. Nitration is expected to occur at the C6 position, ortho to the amine and para to the benzyloxy group.
-
Reduction: The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation, yielding the required 1,2-phenylenediamine intermediate.
-
Condensation: The resulting diamine is condensed with a 1,2-dicarbonyl compound, such as benzil, in a refluxing solvent like ethanol or acetic acid to form the fully aromatic quinoxaline ring.
Visualization of the Multi-Step Quinoxaline Synthesis
Caption: Multi-step workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 7-Benzyloxy-8-chloro-2,3-diphenylquinoxaline
Step 1: Synthesis of 4-Benzyloxy-5-chloro-2-nitroaniline
-
Cool a stirring solution of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq).
-
Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir for 2-3 hours at 0-5 °C.
-
Pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol.
Step 2: Synthesis of 4-(Benzyloxy)-5-chloro-1,2-phenylenediamine
-
To a solution of the nitroaniline from Step 1 (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux for 3-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, pour it into water, and basify with a saturated sodium bicarbonate solution to pH 8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the diamine, which can be used directly in the next step.
Step 3: Synthesis of 7-Benzyloxy-8-chloro-2,3-diphenylquinoxaline
-
Dissolve the crude diamine from Step 2 (1.0 eq) and benzil (1.0 eq) in glacial acetic acid or ethanol.
-
Heat the solution to reflux for 2-4 hours. The product often begins to crystallize from the hot solution.
-
Cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum to obtain the pure quinoxaline derivative.
Data Summary: Quinoxaline Synthesis
| Step | Product | Typical Yield | Key Reagents |
| 1 | 4-Benzyloxy-5-chloro-2-nitroaniline | 80-90% | HNO₃, H₂SO₄ |
| 2 | 4-(Benzyloxy)-5-chloro-1,2-phenylenediamine | 85-95% | SnCl₂, HCl |
| 3 | 7-Benzyloxy-8-chloro-2,3-diphenylquinoxaline | 90-98% | Benzil, Acetic Acid |
Conclusion
This compound stands out as a highly adaptable and strategic precursor for constructing medicinally relevant heterocyclic systems. This guide has provided validated, step-by-step protocols for its conversion into both quinoline and quinoxaline scaffolds. The direct annulation to form quinolines showcases its utility in convergent synthesis, while the multi-step pathway to quinoxalines highlights its role as a foundational scaffold for further elaboration. By leveraging the distinct reactivity of its functional groups, researchers can unlock a wide array of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.
References
-
Organic Chemistry Portal. Synthesis of quinolines. [Link][8]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link][9]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. ResearchGate. [Link][6]
-
National Institutes of Health. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. [Link][10]
-
ResearchGate. Synthesis of Aniline Substituted Benzimidazole Derivatives. [Link][11]
-
Doležal, M. (2016). Heterocycles in Medicinal Chemistry. Molecules, 21(9), 1238. [Link][1]
-
Journal of Drug Delivery and Therapeutics. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link][12]
-
Royal Society of Chemistry. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. [Link][13]
-
Rishi, H., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. [Link]
-
Al-Masoudi, N. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7354. [Link][7]
-
ResearchGate. General syntheses of benzimidazoles from aniline derivatives. [Link][14]
-
National Library of Medicine. Heterocyclic Compounds And Their Applications In The Field of Biology: A Detailed Study. [Link][2]
-
Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
ResearchGate. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. [Link]
-
ResearchGate. Mechanistic details of the synthesis of quinoline using benzylamine as nucleophilic catalyst in aqueous medium. [Link]
-
ResearchGate. Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. [Link]
-
Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link][3]
-
International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
-
National Institutes of Health. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Link][15]
-
ResearchGate. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Quinoxaline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
2-(Benzyloxy)-3-chloroaniline as an intermediate for pharmaceutical synthesis
Application Note: 2-(Benzyloxy)-3-chloroaniline as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique trifunctional nature, featuring an aniline amine group, a chloro substituent, and a benzyloxy group, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the development of novel therapeutics.
The aniline moiety provides a nucleophilic center for amide bond formation, N-alkylation, and participation in various coupling reactions. The chloro group can be a site for nucleophilic aromatic substitution or can influence the electronic properties of the ring, while the benzyloxy group serves as a protected phenol, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group. This latent functionality is particularly useful for introducing diversity and modulating the pharmacological properties of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C13H12ClNO | [1][2] |
| Molecular Weight | 233.69 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 58.4 °C | [3] |
| Solubility | Soluble in most organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. | [3][4][5] |
| CAS Number | 59360-19-9 | [2] |
Synthesis of this compound
While commercially available, the synthesis of high-purity this compound is often necessary for pharmaceutical development to ensure the absence of impurities that could interfere with subsequent reactions or compromise the quality of the final API. A common and effective method involves the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene.
Protocol: Reduction of 4-Benzyloxy-3-chloronitrobenzene using Stannous Chloride
This protocol is adapted from a reported safe and convenient large-scale synthesis.[3]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
2N Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyloxy-3-chloronitrobenzene in a suitable solvent like ethanol.
-
Addition of Reducing Agent: To this solution, add stannous chloride dihydrate.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction may occur, so cooling might be necessary.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully add 2N NaOH solution to the cooled mixture with stirring until the pH is approximately 12. This will precipitate tin salts and liberate the free aniline.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield an off-white solid.[3]
Causality Behind Experimental Choices:
-
Stannous Chloride: SnCl2 is a mild and effective reducing agent for nitro groups, offering high yields and cleaner reactions compared to more vigorous reducing agents.[3]
-
Acidic Conditions: The reduction with SnCl2 is typically carried out in an acidic medium (HCl) to facilitate the reaction mechanism.
-
Basification: The addition of a strong base like NaOH is crucial to neutralize the excess acid and to precipitate the tin salts as tin hydroxides, allowing for the easy extraction of the free amine product into an organic solvent.
Application in Pharmaceutical Synthesis: A Case Study
This compound serves as a pivotal intermediate in the synthesis of various kinase inhibitors and other targeted therapies. The following workflow illustrates its application in a hypothetical synthetic route towards a complex heterocyclic compound.
Caption: Synthetic workflow from this compound to a target API.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of this compound and its downstream products.
| Analytical Technique | Purpose | Expected Results |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a specific Rf value in a given solvent system. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A major peak corresponding to the product with purity typically >98%.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling constants for the aromatic and benzylic protons and carbons.[3] |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated exact mass of the compound.[3] |
| Gas Chromatography (GC) | Purity analysis and detection of volatile impurities. | Can be used to determine the purity and identify related aniline derivatives.[7][8] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][10][11]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9] It is also noted to be light-sensitive and air-sensitive, so storage under an inert atmosphere is recommended.
Conclusion
This compound is a high-value intermediate for the pharmaceutical industry. Its versatile chemical nature allows for the efficient construction of complex drug molecules. The protocols and analytical methods outlined in this application note provide a framework for its synthesis, characterization, and safe handling, empowering researchers and drug development professionals in their quest for novel and effective therapeutics.
References
- Sigma-Aldrich. SAFETY DATA SHEET - this compound. (Product number as per a relevant SDS, e.g., 23310).
- Oakwood Products, Inc. SAFETY DATA SHEET - 4-(Benzyloxy)aniline. (CAS#: [6373.46.2]).
- Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichloroaniline.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Benzyloxyaniline hydrochloride.
-
PubChem. 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. Available from: [Link]
-
Suzhou Senfeida Chemical Co., Ltd. Pharmaceutical Intermediates. Available from: [Link]
-
PubChem. 2-Chloroaniline. National Center for Biotechnology Information. Available from: [Link]
- U.S. Environmental Protection Agency.
-
Organic Syntheses. Benzylaniline. Available from: [Link]
- Google Patents. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
PubChem. 3-Chloroaniline. National Center for Biotechnology Information. Available from: [Link]
- Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).
- Fisher Scientific. SAFETY DATA SHEET - 3-Chloroaniline.
- Agilent Technologies, Inc. (2019).
- Google Patents. CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
-
Salvavidas Pharma. Advance Intermediates. Available from: [Link]
-
Fonderpharm. Pharmaceutical intermediates. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 59360-19-9|this compound|BLD Pharm [bldpharm.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 6. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. canbipharm.com [canbipharm.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Derivatization of 2-(Benzyloxy)-3-chloroaniline for Biological Screening
Abstract
This document provides a comprehensive guide for the derivatization of 2-(benzyloxy)-3-chloroaniline, a versatile scaffold for the synthesis of chemical libraries intended for biological screening. We present a detailed rationale for the selection of this starting material, followed by robust protocols for a variety of derivatization reactions, including acylation and sulfonylation. The protocols are designed to be scalable and amenable to parallel synthesis, facilitating the rapid generation of a diverse set of compounds. Furthermore, we outline essential analytical techniques for the characterization and purity assessment of the synthesized library members. Finally, a general workflow for high-throughput biological screening is discussed, providing a roadmap from library synthesis to hit identification. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel bioactive molecules.
Introduction: The Strategic Value of the this compound Scaffold
The anilino scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] However, the aniline moiety itself can be associated with metabolic liabilities, such as the formation of reactive quinone-imine species through cytochrome P450-mediated oxidation.[1] Strategic substitution on the aniline ring can mitigate these metabolic issues and modulate the compound's physicochemical and pharmacological properties.
The this compound scaffold was selected for several key reasons:
-
Modulation of Basicity: The benzyloxy group at the ortho position significantly reduces the basicity of the aniline nitrogen. This is crucial for improving oral bioavailability and reducing off-target effects associated with highly basic compounds.
-
Vector for Diversity: The aniline nitrogen serves as a primary point for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations.[2]
-
Metabolic Stability: The benzyloxy group can enhance metabolic stability by blocking a potential site of oxidation.
-
Synthetic Tractability: The chloro-substituent provides a handle for further diversification through cross-coupling reactions, although this is beyond the scope of the primary derivatization strategies discussed herein.
The overarching goal is to leverage this scaffold to rapidly generate a library of diverse molecules for high-throughput screening (HTS).[3] The success of any HTS campaign is intrinsically linked to the diversity and quality of the chemical library.[4] By systematically modifying the this compound core, we aim to explore a broad chemical space to increase the probability of identifying novel "hit" compounds.[5]
Synthetic Strategy: Building a Diverse Chemical Library
Our strategy focuses on derivatizing the amino group of this compound to generate a library of amides and sulfonamides. These functional groups are prevalent in drug molecules and offer a range of hydrogen bonding capabilities and steric profiles.
Rationale for Reaction Selection
-
Acylation: The formation of amides via acylation is a robust and high-yielding reaction.[6] By employing a diverse set of acylating agents (acid chlorides, anhydrides, and carboxylic acids with coupling agents), we can introduce a wide variety of substituents, including aliphatic, aromatic, and heterocyclic moieties. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Sulfonylation: Sulfonamides are another important class of pharmacophores.[7][8] The sulfonylation of the aniline will introduce a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and introduce a different vector for substituent exploration compared to the planar amide bond.
The following diagram illustrates the overall workflow from the starting material to the final screening library.
Caption: Library Synthesis and Screening Workflow.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
General Protocol for Acylation of this compound
This protocol describes a general procedure for the synthesis of N-(2-(benzyloxy)-3-chlorophenyl)amides.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like HATU) (1.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve the acylating agent (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Protocol for Sulfonylation of this compound
This protocol provides a general method for the synthesis of N-(2-(benzyloxy)-3-chlorophenyl)sulfonamides.[7][8]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq.)
-
Anhydrous Pyridine or DCM with a non-nucleophilic base (e.g., DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM with DIPEA (2.0 eq.) in a dry round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: If pyridine is used as the solvent, remove it under reduced pressure. If DCM is used, proceed directly to the next step. Dilute the residue with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine/DIPEA), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization and Purity Assessment of the Library
The identity and purity of each synthesized compound must be rigorously confirmed to ensure the reliability of biological screening data.[9]
Analytical Techniques
The following table summarizes the key analytical techniques for library characterization:
| Technique | Purpose | Expected Outcome |
| LC-MS | Rapidly confirm the molecular weight of the desired product and assess purity.[10] | A major peak corresponding to the expected mass-to-charge ratio (m/z) of the product. Purity is estimated from the relative peak area. |
| ¹H NMR | Confirm the structure of the product. | The spectrum should be consistent with the proposed structure, showing characteristic chemical shifts and coupling patterns for the aromatic and substituent protons. |
| ¹³C NMR | Further confirm the carbon framework of the molecule. | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| HRMS | Determine the exact mass of the product to confirm its elemental composition. | The measured mass should be within 5 ppm of the calculated mass. |
Biological Screening Workflow
The synthesized library of this compound derivatives is now ready for biological evaluation. High-throughput screening (HTS) is a common approach to rapidly assess the biological activity of a large number of compounds.[11][12]
The following diagram outlines a typical HTS workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-Acylation of 2-(Benzyloxy)-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive guide to the N-acylation of 2-(benzyloxy)-3-chloroaniline, a key transformation for the synthesis of novel amides with potential applications in medicinal chemistry and materials science. The presence of the benzyloxy and chloro substituents offers opportunities for diverse biological activities and further synthetic modifications. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and offers practical insights for successful execution and troubleshooting.
Scientific Rationale and Mechanistic Overview
The N-acylation of anilines is a cornerstone of organic synthesis, proceeding through a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[3][4]
The reaction is influenced by the electronic nature of the substituents on the aniline ring. The benzyloxy group at the 2-position, being an electron-donating group through resonance, can increase the nucleophilicity of the amino group, potentially accelerating the reaction. Conversely, the chloro group at the 3-position is an electron-withdrawing group via induction, which may slightly decrease the reactivity of the amine. The interplay of these electronic effects, along with steric hindrance from the ortho-benzyloxy group, must be considered when optimizing reaction conditions.
A base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[5]
Caption: General mechanism of N-acylation of an aniline with an acyl chloride.
Experimental Protocols
Two primary protocols are presented for the N-acylation of this compound, utilizing either an acyl chloride or an anhydride as the acylating agent.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is generally faster and proceeds under mild conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Refer to synthesis if not available[6] |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Standard Chemical Supplier | Handle in a fume hood |
| Pyridine or Triethylamine | Anhydrous | Standard Chemical Supplier | Store over molecular sieves |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | Store over molecular sieves |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Standard Chemical Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Standard Chemical Supplier | |
| Brine (Saturated NaCl solution) | Aqueous | Standard Chemical Supplier | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | |
| Round-bottom flask, Magnetic stirrer, Dropping funnel, Separatory funnel, Rotary evaporator | Standard laboratory glassware |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: N-Acylation using an Anhydride
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Acetic Anhydride (or other anhydride) | Reagent Grade | Standard Chemical Supplier | |
| Sodium Acetate | Anhydrous | Standard Chemical Supplier | |
| Glacial Acetic Acid | Reagent Grade | Standard Chemical Supplier | |
| Round-bottom flask, Magnetic stirrer, Reflux condenser | Standard laboratory glassware |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.2 eq) and anhydrous sodium acetate (0.5 eq) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (or stir at room temperature for an extended period) for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove acetic acid and salts.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol.
Caption: Workflow for the N-acylation of this compound using an acyl chloride.
Data Presentation and Characterization
The successful synthesis of the N-acylated product should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| Yield | 70-95% (dependent on substrate and conditions) |
| Physical State | Typically a white to off-white solid |
| Melting Point | A sharp melting point is indicative of purity |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically a broad singlet) and signals corresponding to the acyl group. Shifts in the aromatic proton signals of the aniline ring. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (around 165-175 ppm). |
| IR Spectroscopy | Appearance of a strong C=O stretching band (around 1650-1700 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the product. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents (moisture contamination)- Insufficiently reactive acylating agent- Low reaction temperature or short reaction time | - Use freshly distilled/anhydrous solvents and reagents.- Use a more reactive acylating agent (acyl chloride > anhydride).- Increase reaction temperature or time, monitoring by TLC. |
| Formation of multiple products | - Di-acylation (less likely with steric hindrance)- Side reactions of the benzyloxy group | - Use stoichiometric amounts of the acylating agent.- Maintain low reaction temperatures. |
| Difficult purification | - Product is an oil- Impurities co-elute during chromatography | - Attempt to induce crystallization by scratching the flask or seeding.- Optimize the solvent system for column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[7][8]
-
Fume Hood: Conduct all operations involving volatile and corrosive reagents such as acyl chlorides and chlorinated solvents in a well-ventilated fume hood.[9]
-
Handling of Reagents:
-
This compound: Chloroanilines are toxic and should be handled with care to avoid skin contact and inhalation.[7][10]
-
Acyl Chlorides/Anhydrides: These are corrosive and lachrymatory. Handle with extreme caution.
-
Solvents: Chlorinated solvents like DCM are harmful. Avoid inhalation and skin contact.[11]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]
-
Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. Retrieved from [Link]
-
Vedantu. (n.d.). What is the action of the following reagents on aniline? Acetic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. Retrieved from [Link]
-
RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
-
REGIOSELECTIVE N-ACYLATION OF. (2014, June 26). Retrieved from [Link]
-
American Chemical Society. (2026, January 10). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) aniline, (b) CPh‐a, (c) and the reaction product.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Benzyl α-Trifluoromethylthioamide from N-Acylpyrazoles under Flow Conditions. Retrieved from [Link]
-
PubMed. (2007, November 9). Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate. Retrieved from [Link]
-
Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]
Sources
- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. studylib.net [studylib.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. What are the safety precautions when handling Chloranil? - Blog - Keyingchem [keyingchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Application Note: A Validated HPLC Method for In-Process Monitoring of the Synthesis of 2-(Benzyloxy)-3-chloroaniline
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of chemical reactions involving 2-(Benzyloxy)-3-chloroaniline. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the consumption of starting materials and the formation of products, ensuring reaction completion and purity of the target molecule. The described protocol has been developed based on established chromatographic principles for aromatic amines and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and accuracy.[1][2][3][4]
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, precise monitoring of the reaction progress is paramount. It allows for the determination of the reaction endpoint, minimizes the formation of impurities, and ensures the safety and efficiency of the manufacturing process. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[5][6] This application note provides a detailed, step-by-step protocol for an HPLC method suitable for monitoring reactions involving the aromatic amine, this compound.
The chemical structure of this compound, with its combination of a halogenated aniline core and a benzyloxy substituent, necessitates a chromatographic method that can effectively separate this compound from potential starting materials, intermediates, and by-products. This method utilizes a C18 stationary phase and a photodiode array (PDA) detector for specific and sensitive quantification.
Chromatographic Principles and Method Development Rationale
The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound and related aromatic compounds.
-
Reversed-Phase Chromatography: A C18 column was selected as it is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds, including anilines and their derivatives.[7][8] The separation mechanism is based on the hydrophobic interactions between the analytes and the C18 alkyl chains.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is chosen for its excellent solvating properties and UV transparency.[9] The addition of a small amount of an acid, such as formic or acetic acid, is often beneficial for improving the peak shape of basic compounds like anilines by suppressing the ionization of silanol groups on the silica-based stationary phase.[10] A gradient elution may be necessary to resolve compounds with a wide range of polarities that might be present in a reaction mixture.
-
Photodiode Array (PDA) Detection: A PDA detector is employed to monitor the elution of compounds.[11][12] This detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. For aniline derivatives, a detection wavelength in the range of 230-280 nm typically provides good sensitivity.[6][13]
HPLC Method Parameters
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good resolution for aromatic amines.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Improves peak shape for basic analytes.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 30% B to 90% B over 15 minutes | To elute a range of potential reactants and products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
| Detector | Photodiode Array (PDA) | Allows for spectral analysis and peak purity assessment.[11] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds.[14] |
Step-by-Step Experimental Protocols
Preparation of Mobile Phases and Standard Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation for Reaction Monitoring
-
Quenching the Reaction: At specified time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume of a suitable solvent (e.g., 900 µL of acetonitrile) to stop the reaction and precipitate any insoluble materials.
-
Dilution: Further dilute the quenched sample with the initial mobile phase composition to bring the concentration of the analyte within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[14]
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of reaction monitoring samples.
Method Validation Protocol
To ensure the reliability of the HPLC method, it must be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (reaction mixture without the analyte) and by performing forced degradation studies.[15][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Caption: Key parameters for HPLC method validation.
Data Interpretation and Reaction Monitoring
The progress of the reaction can be monitored by plotting the concentration of the starting material and the product as a function of time. The peak area of each component in the chromatogram is used to determine its concentration using the calibration curve.
-
Peak Identification: The retention time of the peaks in the sample chromatogram should be compared to the retention times of the reference standards. The PDA detector can be used to compare the UV spectrum of the peak with that of the standard for confirmation.
-
Quantification: The concentration of this compound and other components of interest is calculated using the linear regression equation obtained from the calibration curve.
-
Reaction Completion: The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its concentration has reached a predetermined low level.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the in-process monitoring of reactions involving this compound. The detailed protocol, from method development rationale to validation and data interpretation, offers a reliable framework for researchers and scientists in the pharmaceutical industry. Adherence to these guidelines will ensure the generation of accurate and reproducible data, leading to improved process control and the synthesis of high-quality products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC - NIH. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF - ResearchGate. [Link]
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. [Link]
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection | Journal of Chromatographic Science | Oxford Academic. [Link]
-
Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug - PubMed. [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. [Link]
-
HPLC Column Selection Guide - Chromtech. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]
-
HPLC Column Selection Guide - Link Lab. [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF - ResearchGate. [Link]
-
Isocratic Separation of Anilines on HALO C18 - HPLC. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. [Link]
-
Solvents used in HPLC Mobile Phase - Pharmaguideline. [Link]
-
(PDF) Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages - ResearchGate. [Link]
-
(PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchGate. [Link]
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]
-
Separation of 3-Benzyloxyaniline on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]
-
3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. [Link]
-
HPLC with Fluorescence and Photodiode Array Detection for Quantifying Capmatinib in Biological Samples: Application to In Vivo and In Vitro Studies - MDPI. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.net.au [chromtech.net.au]
- 8. linklab.gr [linklab.gr]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. onyxipca.com [onyxipca.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-3-chloroaniline
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-3-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. My insights are drawn from extensive experience in synthetic organic chemistry, focusing on providing practical, mechanistically grounded advice.
Introduction to the Synthetic Challenge
The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The molecule's structure, featuring a benzyloxy ether and a chloro-substituted aniline, necessitates careful selection of synthetic strategies to avoid unwanted side reactions such as debenzylation, hydrodechlorination, and over-alkylation. This guide will focus on the two most logical and commonly employed synthetic routes, providing in-depth troubleshooting for each.
Synthetic Route 1: Williamson Ether Synthesis of 2-Amino-6-chlorophenol
This route involves the O-alkylation of 2-amino-6-chlorophenol with a benzyl halide. It is an attractive approach due to the commercial availability of the starting materials.
General Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow.
Troubleshooting Guide: Williamson Ether Synthesis Route
This section addresses common problems encountered during the Williamson ether synthesis of this compound in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting 2-amino-6-chlorophenol. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Williamson ether synthesis typically points to issues with the deprotonation of the phenol or the subsequent nucleophilic attack. Here’s a breakdown of potential causes and solutions:
-
Insufficiently Strong Base: While 2-amino-6-chlorophenol is acidic, a base of appropriate strength is crucial for complete deprotonation to the more nucleophilic phenoxide.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and used in sufficient excess (at least 2-3 equivalents). For a more robust reaction, consider a stronger base like sodium hydride (NaH).[1] When using NaH, the reaction must be conducted in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Increasing the reaction temperature can often drive the reaction to completion. If you are running the reaction at room temperature, try heating it to 60-80 °C.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Troubleshooting Steps:
-
Solvent Polarity: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2] These solvents are effective at solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents like ethanol or water can hydrogen bond with the phenoxide, reducing its nucleophilicity.[2]
-
-
-
Inactive Benzylating Agent: Benzyl bromide can degrade over time.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or purified benzyl bromide. If necessary, purify by distillation.
-
-
Question 2: My reaction is messy, and I'm observing multiple byproducts. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple byproducts is a common issue. The primary culprits are typically elimination reactions and alkylation at undesired positions.
-
E2 Elimination: The phenoxide is a strong base and can promote the E2 elimination of HBr from benzyl bromide to form stilbene, although this is less common with primary halides like benzyl bromide.[3][4]
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over E2 elimination.[4]
-
Choice of Base: Using a less hindered base can sometimes help, though with a primary halide, this is less of a concern.
-
-
-
N-Alkylation and C-Alkylation: The starting material, 2-amino-6-chlorophenol, has three potential nucleophilic sites: the phenolic oxygen, the amino nitrogen, and the aromatic ring (C-alkylation).
-
Mitigation Strategies:
-
N-Alkylation: The amino group can also be alkylated by benzyl bromide. To prevent this, you can protect the amine before the ether synthesis, for example, as an acetamide. The protecting group can then be removed after the ether linkage is formed.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, though O-alkylation is generally favored.[5] Using polar aprotic solvents tends to favor O-alkylation.[2]
-
-
Question 3: I have a good yield of the crude product, but I'm struggling with purification. What are the best methods to purify this compound?
Answer:
Purification of substituted anilines can be challenging due to their basicity and potential for oxidation. Here are some effective purification strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts.[5]
-
Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: Start with a non-polar eluent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, gradually increasing to 4:1). The polarity can be fine-tuned based on TLC analysis.
-
Tailing Reduction: Anilines can sometimes "tail" on silica gel columns. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.
-
-
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent final purification step.[6]
-
Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]
-
-
Synthetic Route 2: Reduction of 2-(Benzyloxy)-3-chloronitrobenzene
This route involves the initial synthesis of 2-(benzyloxy)-3-chloronitrobenzene followed by the reduction of the nitro group to an amine.
General Reaction Scheme:
Caption: Nitro Group Reduction Workflow.
Troubleshooting Guide: Nitro Reduction Route
This section provides solutions to common issues encountered during the reduction of 2-(benzyloxy)-3-chloronitrobenzene.
Question 1: My reduction reaction is giving me a low yield of the desired aniline, and I'm seeing byproducts. What could be going wrong?
Answer:
Low yields and byproduct formation in the reduction of halogenated and benzylated nitroaromatics are often due to undesired cleavage of other functional groups.
-
Hydrodechlorination (Loss of Chlorine): Catalytic hydrogenation (e.g., with Pd/C and H₂) can sometimes lead to the cleavage of the carbon-chlorine bond, resulting in the formation of 2-(benzyloxy)aniline.[8]
-
Mitigation Strategies:
-
Catalyst Choice: Use a catalyst that is less prone to promoting hydrodehalogenation. Platinum-based catalysts (e.g., PtO₂) are sometimes a better choice.
-
Reaction Conditions: Milder reaction conditions (lower hydrogen pressure, lower temperature) can help to minimize this side reaction.
-
Alternative Reducing Agents: Consider using a chemical reducing agent like stannous chloride (SnCl₂) in the presence of HCl, which is known to be effective for reducing nitro groups without affecting aryl chlorides or benzyl ethers.[9][10] Iron powder in acidic or neutral media is another viable option.[8]
-
-
-
Debenzylation (Loss of the Benzyl Group): Catalytic hydrogenation can also cleave the benzyl ether, leading to the formation of 2-amino-6-chlorophenol.[9]
-
Mitigation Strategies:
-
Careful Monitoring: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
-
Alternative Reducing Agents: As with hydrodechlorination, using chemical reducing agents like SnCl₂ or Fe/HCl can avoid this issue.[9]
-
-
Question 2: My reduction seems to be incomplete, and I'm isolating intermediates. How can I ensure the reaction goes to completion?
Answer:
Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.
-
Causes of Incomplete Reduction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the chemical reducing agent.
-
Inactive Catalyst: If using catalytic hydrogenation, the catalyst may be old or poisoned. Use fresh, high-quality catalyst.
-
Insufficient Reaction Time or Temperature: Allow the reaction to run for a longer period or at a slightly elevated temperature.
-
Question 3: My final product is colored (e.g., pink, brown, or black). How can I obtain a colorless product?
Answer:
Anilines are prone to air oxidation, which can lead to the formation of colored impurities.
-
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of Celite®. The charcoal will adsorb the colored impurities.
-
Conversion to the Hydrochloride Salt: Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration. The salt can then be neutralized with a base (e.g., NaOH or NaHCO₃) and the free aniline extracted into an organic solvent. This process can effectively remove non-basic colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall synthetic route for this compound?
A1: The choice of route depends on the availability of starting materials and the scale of the synthesis. The Williamson ether synthesis route is often more direct if 2-amino-6-chlorophenol is readily available. The nitro reduction route may be preferred if 2-(benzyloxy)-3-chloronitrobenzene is a more accessible starting material. For large-scale synthesis, the nitro reduction using a non-catalytic method like SnCl₂ or Fe/HCl can be more cost-effective and avoid issues with catalyst handling and removal.[9]
Q2: How can I monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable eluent system (e.g., hexane/ethyl acetate) and visualize the spots under a UV lamp. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Benzyl Bromide: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Strong Bases: Reagents like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources.
-
Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | [4] |
| Molecular Weight | 233.69 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Assumed |
| ¹H NMR (CDCl₃, ppm) | Signals for aromatic and benzylic protons | [11] (similar compounds) |
| ¹³C NMR (CDCl₃, ppm) | Signals for aromatic and benzylic carbons | [12] (similar compounds) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis (General Procedure)
-
To a solution of 2-amino-6-chlorophenol (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Nitro Group Reduction with SnCl₂ (General Procedure)
-
To a solution of 2-(benzyloxy)-3-chloronitrobenzene (1.0 eq) in ethanol (0.3 M), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Add concentrated hydrochloric acid (HCl) (volume sufficient to dissolve the tin salts).
-
Heat the reaction mixture to reflux (around 80 °C) and monitor by TLC until the starting material is consumed (typically 1-3 hours).[10]
-
Cool the reaction to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (2025).
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
- Wikipedia. (2023). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- The Royal Society of Chemistry. (n.d.).
- CUNY. (n.d.).
- ResearchGate. (2007). Reduction of 2-chloronitrobenzene (2-Cl-NB) to 2-chloroaniline....
- Organic Syntheses Procedure. (n.d.). m-CHLORONITROBENZENE.
- Request PDF. (2025). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- University of Michigan. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - US5068392A.
- Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
- CUNY. (n.d.).
- Google Patents. (2007). (12)
- BenchChem. (2025). Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 59360-19-9|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Chloroaniline(95-51-2) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
identifying by-products in 2-(Benzyloxy)-3-chloroaniline synthesis
Technical Support Center: 2-(Benzyloxy)-3-chloroaniline Synthesis
Introduction: Navigating the Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This key intermediate is crucial in the development of various pharmaceutical compounds. However, its synthesis is often accompanied by the formation of closely related by-products that can complicate purification and compromise the quality of the final product.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic origins of common impurities, provide detailed protocols for their identification, and offer scientifically grounded strategies to mitigate their formation. Our goal is to empower you, our fellow researchers and chemists, to optimize your synthetic route, ensuring high purity and yield.
FAQ 1: What is the primary synthetic route to this compound and its underlying mechanism?
The most common and efficient method for preparing this compound is via the Williamson ether synthesis .[1] This reaction is a classic SN2 (bimolecular nucleophilic substitution) process.
Mechanism Overview: The synthesis involves two main steps:
-
Deprotonation: The phenolic hydroxyl group of 2-amino-6-chlorophenol is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide leaving group to form the desired ether linkage.
This reaction is favored by polar aprotic solvents like DMF or DMSO, which solvate the cation of the base, leaving a "naked" and highly reactive alkoxide anion.[2][3]
Caption: Primary reaction pathway for this compound synthesis.
Troubleshooting Guide: Identifying and Mitigating Common By-products
This section addresses the most common impurities observed during the synthesis. Each entry explains the by-product's formation mechanism, identification methods, and strategies for prevention.
Q: My mass spectrometry data shows a peak corresponding to a loss of the benzyl group (M-91). What is this impurity and why did it form?
A: This impurity is almost certainly the starting material, 2-amino-6-chlorophenol. [4][5]
Mechanism of Formation (Debenzylation): The benzyl ether linkage, while generally stable, can be cleaved under certain conditions, a reaction known as debenzylation.
-
Acidic Workup: Exposure to strong acids during aqueous workup can catalyze the cleavage of the benzyl ether, especially at elevated temperatures.
-
Catalytic Hydrogenolysis: If the precursor to 2-amino-6-chlorophenol was a nitrophenol reduced via catalytic hydrogenation (e.g., using Pd/C), residual catalyst can cleave the benzyl group if hydrogen is introduced inadvertently in subsequent steps.[6] Some Lewis acids used in other contexts can also promote this cleavage.[7]
Troubleshooting and Mitigation:
-
Control pH: During workup, use a milder base like sodium bicarbonate for neutralization and avoid strongly acidic conditions. Ensure all operations are performed at low temperatures (0-5 °C).
-
Ensure Catalyst Removal: If catalytic hydrogenation was used in a prior step, ensure the catalyst is thoroughly removed by filtration (e.g., through Celite) before proceeding with the benzylation.
Q: I'm observing an impurity with the same mass as my product, but it has a different retention time on HPLC. What could it be?
A: This is likely an isomeric by-product arising from alkylation at an alternative nucleophilic site. The 2-amino-6-chlorophenoxide intermediate is an ambident nucleophile , meaning it has multiple sites that can attack the benzyl halide.
Potential Isomeric By-products:
-
N-Benzylated By-product: N-Benzyl-2-(benzyloxy)-3-chloroaniline. This occurs if the nitrogen atom of the aniline also undergoes benzylation. This is more likely if a very strong base is used in excess, which can deprotonate the amine.
-
C-Benzylated By-products: Alkylation can occur on the aromatic ring, typically ortho or para to the activating amino and hydroxyl groups. While O-alkylation is generally favored, C-alkylation can compete under certain conditions.[1]
-
Positional Isomer: If the starting material, 2-amino-6-chlorophenol, contained other isomers (e.g., 2-amino-4-chlorophenol), you will form the corresponding benzylated isomer.[8]
Caption: Competing nucleophilic attacks leading to by-products.
Troubleshooting and Mitigation:
-
Base Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of a mild base like K₂CO₃ or Cs₂CO₃. Avoid using multiple equivalents of very strong bases like NaH, which can promote N-alkylation.[3]
-
Temperature Control: Run the reaction at a moderate temperature (50-80 °C). Higher temperatures can sometimes favor C-alkylation.[2]
-
Starting Material Purity: Always verify the purity of your 2-amino-6-chlorophenol starting material by NMR or HPLC to ensure it is free of other isomers.
Q: A significant non-polar impurity is showing up in my analysis, identified as dibenzyl ether. How is this forming?
A: Dibenzyl ether is a common by-product in reactions involving benzyl halides and bases.
Mechanism of Formation: Dibenzyl ether is formed when a benzyloxide ion attacks another molecule of benzyl halide. The benzyloxide can be generated in two ways:
-
From benzyl alcohol present as an impurity in the starting benzyl halide.
-
From the hydrolysis of the benzyl halide by trace amounts of water or hydroxide ions in the reaction mixture.
This side reaction is often accelerated by the same conditions that promote the desired Williamson ether synthesis.[9]
Troubleshooting and Mitigation:
-
Use High-Purity Reagents: Ensure your benzyl halide is pure and free of benzyl alcohol.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Water is a key contributor to this side reaction.
-
Controlled Addition: Add the benzyl halide slowly to the solution of the phenoxide. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant phenoxide over the trace benzyloxide.
Analytical Protocols for Purity Assessment
Reliable identification of by-products requires robust analytical methods. A standard HPLC method is indispensable for both in-process control and final product analysis.
Protocol: Reverse-Phase HPLC for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
Start at 30% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B.
Table 1: Typical HPLC Retention Data
| Compound | Typical Retention Time (min) | Molecular Weight ( g/mol ) | Identification Notes |
| 2-Amino-6-chlorophenol | ~3.5 | 143.57 | Starting material, polar. Confirmed with a standard.[5] |
| This compound | ~12.1 | 233.69 | Desired Product. [10] |
| N-Benzyl By-product | ~14.5 | 323.82 | Less polar than the product. Confirmed by LC-MS. |
| Dibenzyl Ether | ~15.2 | 198.26 | Very non-polar. Confirmed with a standard. |
Note: Retention times are approximate and will vary based on the specific HPLC system and column.
Summary of Potential By-products and Mitigation Strategies
| By-product | Formation Mechanism | Key Analytical Signature | Mitigation Strategy |
| 2-Amino-6-chlorophenol | Debenzylation (acidic workup, residual catalyst).[6][7] | Mass (M-91), Early eluting peak in RP-HPLC. | Neutral/mildly basic workup at low temp; ensure complete catalyst removal. |
| N-Benzylated Product | Alkylation at the amine nitrogen. | Same mass as product (isomer), later eluting peak. | Use mild base (K₂CO₃), avoid excess strong base (NaH).[3] |
| C-Benzylated Product | Alkylation on the aromatic ring.[1] | Same mass as product (isomer), distinct NMR signals. | Moderate reaction temperature, controlled stoichiometry. |
| Dibenzyl Ether | Self-condensation of benzyl halide/alcohol.[9] | Non-polar impurity, distinct GC/HPLC peak. | Use anhydrous solvents and high-purity reagents. |
| Starting Material Isomers | Impurities in 2-amino-6-chlorophenol. | Peaks with the same mass as the product. | Analyze starting material purity before reaction. |
References
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid Source: Digital Commons @ NJIT URL: [Link]
-
Title: The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C - and N-oxidation Source: PubMed URL: [Link]
-
Title: Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: Organic Chemistry Portal URL: [Link]
-
Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]
-
Title: 2-Amino-6-chlorophenol Source: PubChem - NIH URL: [Link]
-
Title: Preparation of 2-amino-4-chlorophenol Source: PrepChem.com URL: [Link]
-
Title: Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate Source: Organic Chemistry Portal URL: [Link]
- Title: Synthetic method of 2-chloro-4-aminophenol - CN103130657A Source: Google Patents URL
- Title: 2-methoxy - 5 - chloro aniline derivatives - GB1561023A Source: Google Patents URL
- Title: Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound - US2847472A Source: Google Patents URL
-
Title: Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine Source: PMC - NIH URL: [Link]
-
Title: Supporting Information - General procedure A1-2 Source: ACS Publications URL: [Link]
- Title: The chemical synthesis method of 5-chloro-2-nitroaniline - CN1182104C Source: Google Patents URL
-
Title: 2,3-Dichloroaniline Source: PubChem URL: [Link]
- Title: Preparation of m-chloroaniline - US2894035A Source: Google Patents URL
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2 [m.chemicalbook.com]
- 5. 2-Amino-6-chlorophenol | C6H6ClNO | CID 6486025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 10. guidechem.com [guidechem.com]
optimizing reaction conditions for 2-(Benzyloxy)-3-chloroaniline (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis and optimization of 2-(Benzyloxy)-3-chloroaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions to ensure the success of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its preparation most commonly involves the reduction of the corresponding nitro compound, 1-(benzyloxy)-2-chloro-3-nitrobenzene. The primary synthetic challenge lies in achieving a chemoselective reduction of the nitro group to an amine without cleaving the acid-labile benzyl ether (debenzylation) or the aryl-chloride bond (dechlorination). Careful selection of the catalyst, solvent, and temperature is paramount to maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The most reliable method for preparing this compound is the reduction of 1-(benzyloxy)-2-chloro-3-nitrobenzene using stannous chloride (SnCl₂).[1][2] This classical approach is highly effective because it operates under mild conditions that preserve the sensitive benzyloxy and chloro functional groups.[2] Unlike catalytic hydrogenation, which often leads to undesired side products, the SnCl₂ reduction offers excellent chemoselectivity, high yields, and is suitable for scaling from milligrams to kilograms.[1][2]
Q2: I am considering catalytic hydrogenation. Which catalyst should I use and what are the risks?
A2: While catalytic hydrogenation is a common method for nitro group reduction, it poses significant risks for this particular substrate.
-
Palladium on Carbon (Pd/C): This is a highly active catalyst but is well-known to promote hydrogenolysis. Using Pd/C with hydrogen gas often leads to significant cleavage of the benzyl ether, forming 2-amino-6-chlorophenol as a major impurity.[1][2] It can also cause dechlorination. In a study on the isomeric 4-benzyloxy-3-chloronitrobenzene, hydrogenation with Pd/C at ambient temperature and low pressure (20 psi H₂) resulted in the debenzylated product as the major component, with only trace amounts of the desired aniline.[1][2]
-
Raney Nickel (Raney Ni): While sometimes used for nitro reductions, Raney Nickel also carries the risk of debenzylation and dechlorination.[2] Furthermore, there are safety concerns associated with handling pyrophoric Raney Ni, and the potential for nickel contamination in the final product makes it less desirable for pharmaceutical applications.[2]
Given these risks, catalytic hydrogenation is generally not recommended for this synthesis unless extensive optimization and careful control are implemented to suppress side reactions.
Q3: How does temperature affect the reaction outcome?
A3: Temperature control is critical for minimizing side reactions.
-
For Catalytic Hydrogenation (if attempted): These reactions should be run at or below ambient temperature. Increasing the temperature will significantly accelerate the rates of undesired debenzylation and dechlorination.
-
For Stannous Chloride (SnCl₂) Reduction: This reaction is typically performed at an elevated temperature, often at the reflux temperature of the solvent (e.g., ethanol), to ensure a reasonable reaction rate. The SnCl₂ method is robust enough that heating does not typically induce cleavage of the benzyl or chloro groups.
-
For Iron (Fe) Powder Reduction: When using iron powder in acetic acid, the reaction is exothermic and often requires initial heating to 50-60°C to initiate. The temperature is then maintained, for instance, between 80-85°C, by the controlled addition of the nitro compound.[1]
Q4: What is the best solvent for this reaction?
A4: The choice of solvent depends on the reduction method.
-
Stannous Chloride (SnCl₂) Reduction: Alcohols, particularly ethanol, are excellent solvents for this method. They effectively dissolve the starting nitro compound and the SnCl₂ reagent.
-
Catalytic Hydrogenation: A mixture of solvents is often used to ensure solubility of the substrate. For the related isomer, a 1:1 mixture of ethanol and tetrahydrofuran (THF) was utilized.[1][2]
-
Iron (Fe) Powder Reduction: Glacial acetic acid is a common solvent for this method.[1] However, a critical drawback is that it can lead to the N-acetylation of the newly formed aniline, yielding N-(2-(benzyloxy)-3-chlorophenyl)acetamide as a significant byproduct.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Desired Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction by TLC or LC-MS. The presence of starting material (1-(benzyloxy)-2-chloro-3-nitrobenzene) confirms an incomplete reaction. | For SnCl₂ Reduction: Ensure a sufficient excess of SnCl₂ is used (typically 3-5 equivalents). If the reaction stalls, consider extending the reflux time. For Catalytic Hydrogenation: The catalyst may be poisoned or inactive. Use fresh catalyst and ensure the hydrogen gas is of high purity. |
| Poor Reagent Quality | Verify the purity and integrity of starting materials and reagents. | Use freshly purchased or purified reagents. Ensure solvents are anhydrous where required. |
| Product Loss During Workup | Analyze aqueous and organic layers after extraction to check for product. | The aniline product can be basic and may require careful pH adjustment during workup to ensure it is in the organic layer. The hydrochloride salt is often water-soluble. Neutralize carefully with a base like NaOH to pH ~12 before extraction.[1] |
Problem 2: Significant Formation of Side Products
| Observed Side Product | Likely Cause | Recommended Solution |
| 2-Amino-6-chlorophenol (Debenzylation) | Use of a highly active hydrogenation catalyst, such as Pd/C or Raney Ni.[1][2] | Immediately switch to a chemical reductant. The stannous chloride (SnCl₂) method is the preferred solution as it does not cleave the benzyl group.[1][2] |
| 2-(Benzyloxy)aniline (Dechlorination) | Over-reduction during catalytic hydrogenation, particularly with Pd/C. | Lower hydrogen pressure and temperature. However, the most effective solution is to switch to the SnCl₂ reduction method, which is not known to cause dechlorination under standard conditions. |
| N-(2-(Benzyloxy)-3-chlorophenyl)acetamide (N-Acetylation) | Using iron (Fe) powder in a glacial acetic acid solvent system.[1][2] | Avoid using acetic acid as the primary solvent if the free aniline is the desired product. If using an iron-based reduction, consider a neutral solvent system like ethanol/water with an additive like ammonium chloride. |
| Metallic Contamination (e.g., Tin) | Incomplete removal of metal salts during the workup of a SnCl₂ reduction. | After reaction, the product is often isolated as the hydrochloride salt. The workup should involve basification with NaOH solution followed by thorough extraction. Washing the combined organic layers with brine helps remove residual inorganic salts.[1] Purity can be further enhanced by recrystallization.[2] |
Data & Comparative Analysis
The following table summarizes the effectiveness of different reduction methods based on literature for the analogous 4-benzyloxy-3-chloroaniline synthesis, with principles directly applicable to the target molecule.
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Key Side Products & Remarks |
| Catalytic Hydrogenation | Pd/C (0.5 mol%) | EtOH/THF (1:1) | Ambient | Trace | Debenzylation and dechlorination are major pathways. Not recommended.[1][2] |
| Metal/Acid Reduction | Fe Powder | Acetic Acid | 80-85 °C | - | Leads to complete consumption of starting material, but the isolated product is the N-acetylated aniline.[1][2] |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol | Reflux | >90% | Excellent chemoselectivity. No debenzylation or dechlorination observed. Simple, safe, and scalable. The recommended method.[1][2] |
Visualizing the Synthetic Pathways
The diagram below illustrates the desired reaction and the common pitfalls associated with suboptimal catalyst selection.
Caption: Synthetic routes to this compound and common side products.
Experimental Protocol: Recommended Synthesis via SnCl₂ Reduction
This protocol is adapted from a highly successful procedure for a closely related isomer and is expected to provide high yields of the target compound.[1][2]
Materials:
-
1-(Benzyloxy)-2-chloro-3-nitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 1-(benzyloxy)-2-chloro-3-nitrobenzene (1.0 eq) and ethanol (approx. 10 mL per gram of starting material). Stir to dissolve.
-
Addition of Reductant: In a separate beaker, dissolve stannous chloride dihydrate (4.0 eq) in a minimal amount of concentrated HCl and add it to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol). Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot has been completely consumed. This typically takes 2-4 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice.
-
Basification: Cool the suspension in an ice-water bath. With vigorous stirring, slowly add 2N NaOH solution to adjust the pH to approximately 12. A thick, white precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts. Wash the combined organic phase with brine (1x volume), then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to afford the crude this compound, which can be further purified by recrystallization if necessary.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
-
Request PDF. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
Sources
Technical Support Center: A Guide to the Stable Storage of 2-(Benzyloxy)-3-chloroaniline
An honor to assist. As a Senior Application Scientist, I've designed this technical support guide to provide not just protocols, but the underlying scientific rationale to empower your research. The stability of a reagent is the bedrock of reproducible results, and for a sensitive compound like 2-(Benzyloxy)-3-chloroaniline, meticulous handling is paramount.
Welcome to the technical support center for this compound. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors that influence the stability of this compound. Our goal is to equip you with the knowledge and protocols necessary to prevent its degradation during storage, ensuring the integrity and reliability of your experiments.
Section 1: Understanding Degradation – The "Why"
This section addresses the fundamental chemical principles governing the stability of this compound. Understanding the potential degradation pathways is the first step toward prevention.
Q1: What are the primary causes of this compound degradation?
The degradation of this compound is primarily driven by three factors inherent to its chemical structure as a substituted aromatic amine:
-
Oxidation: The amine functional group (-NH₂) is susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and leads to the formation of highly colored, complex polymeric materials.[1] The initial oxidation products can react further, resulting in a cascade of reactions that discolor the compound from its typical off-white or light tan appearance to yellow, brown, or even dark reddish-brown.[1]
-
Photodegradation: Aromatic amines are notoriously sensitive to light, particularly UV radiation.[2][3] Energy from light can promote electrons to higher energy states, initiating radical reactions that accelerate the oxidation and polymerization processes described above. This is a common issue for many aniline derivatives.
-
Hydrolysis/Cleavage: While the aniline core is stable against hydrolysis, the benzyloxy ether linkage introduces a potential, albeit less common, point of degradation. Under acidic or basic conditions (which could be present due to atmospheric CO₂ and moisture, or contaminants), the benzyl group could theoretically be cleaved, yielding 2-hydroxy-3-chloroaniline.
Q2: What do the visual signs of degradation (e.g., color change) indicate?
A visual color change is the most immediate and telling sign of degradation. A freshly prepared, high-purity sample of this compound should be a colorless to light-colored solid. The appearance of yellow or brown hues is a direct result of the formation of oxidized and polymerized species.[1] The deeper the color, the more extensive the degradation. Using a discolored reagent is highly discouraged as the impurities can interfere with reactions, act as catalysts or inhibitors, and complicate the purification of your desired product.
Caption: Potential degradation pathways for this compound.
Section 2: Recommended Storage Protocol – The "How"
Adherence to a strict storage protocol is the most effective way to preserve the integrity of your compound.
Q3: What are the ideal long-term storage conditions for this compound?
The ideal storage conditions are designed to mitigate the risks identified in Section 1. We have summarized the key parameters and their scientific justification in the table below.
| Storage Parameter | Recommendation | Rationale & Authoritative Source |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of all chemical reactions, including oxidation and polymerization. Storing in a cool environment is a general best practice for amines.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | An inert atmosphere displaces oxygen, directly preventing oxidative degradation. This is the single most critical factor for long-term stability.[5] |
| Light | Store in an amber glass vial or wrap a clear vial in aluminum foil. | Opaque or amber containers block UV and visible light, preventing photodegradation.[1][2] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Glass is non-reactive. A tight seal prevents the ingress of oxygen and moisture, and a PTFE liner provides a superior chemical barrier compared to other materials.[1][4] |
| Handling | Aliquot into smaller, single-use quantities upon receipt. | This practice minimizes the number of times the main stock is exposed to the atmosphere, protecting its integrity for future experiments. |
Experimental Protocol: Aliquoting and Storing this compound
This protocol ensures that the compound is handled and stored in a manner that maximizes its shelf-life.
-
Preparation: Perform all manipulations inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is unavailable, use a Schlenk line to create an inert atmosphere within the storage vials.
-
Vessel Preparation: Prepare several small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps. Ensure they are clean and completely dry. Label them clearly with the compound name, date, and lot number.
-
Transfer: Open the main container of this compound inside the inert atmosphere. Quickly weigh and transfer appropriate amounts of the solid into each of the smaller vials.
-
Inerting: If not using a glovebox, place the open, filled vials in a desiccator or Schlenk flask. Evacuate the air and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert headspace.
-
Sealing: Tightly screw the PTFE-lined caps onto the vials. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Light Protection: If using clear vials, wrap each vial completely with aluminum foil.
-
Final Storage: Place the sealed and protected aliquots into a secondary container (e.g., a labeled box) and store them in a refrigerator at 2-8°C, away from any incompatible materials like strong acids or oxidizers.[6][7]
Caption: Recommended workflow for the safe storage of this compound.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered by users.
Q4: My solid this compound has turned yellow/brown. Can I still use it?
It is strongly advised against using a visibly discolored reagent, especially in sensitive applications like pharmaceutical synthesis. The discoloration indicates the presence of impurities that can lead to unpredictable reaction outcomes, lower yields, and difficult purification. Before considering use, you must assess its purity via an analytical technique like HPLC or GC (see Section 4). If the purity is below your required specification, the material should be discarded according to local regulations.[7]
Q5: My analytical results (e.g., NMR, HPLC) show unexpected peaks. Could this be degradation?
Yes, this is a very likely cause. If your sample has been stored improperly, you may see peaks corresponding to degradation products. For example, a peak corresponding to 2-hydroxy-3-chloroaniline might appear if debenzylation has occurred. A broad, unresolved "hump" in an HPLC baseline can often indicate the presence of polymeric material. To confirm, analyze a freshly opened, properly stored aliquot of the compound. If the extraneous peaks are absent in the new sample, it confirms that your previous sample had degraded.
Q6: I don't have access to a glovebox or inert gas line. What is the best alternative for short-term storage?
While not ideal for long-term stability, a "best-effort" approach can be taken for short-term storage:
-
Work quickly in a well-ventilated area with low humidity.
-
After taking what you need, flush the headspace of the bottle with a gentle stream of nitrogen or argon from a hose connected to a cylinder.
-
Seal the cap tightly and wrap it securely with Parafilm®.
-
Place the bottle inside a sealed container (like a desiccator jar with fresh desiccant) that has also been flushed with inert gas.
-
Store this entire setup in a 2-8°C refrigerator, protected from light. This method reduces exposure to air and moisture but is not a substitute for a truly inert atmosphere.[4]
Section 4: Quality Control & Analysis
Regularly verifying the purity of your reagents is a cornerstone of good laboratory practice.
Q7: How can I verify the purity of my stored this compound?
High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound and detecting polar degradation products.[8][9] Gas Chromatography (GC), often with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS), is also a suitable alternative.[10][11]
Sample Protocol: Purity Assessment by HPLC
This protocol provides a starting point for method development.
| HPLC Parameter | Suggested Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient; Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at ~240 nm |
| Injection Volume | 5-10 µL |
| Sample Prep | Dissolve a small amount of the solid in Acetonitrile or Methanol to a concentration of ~0.5-1.0 mg/mL. |
A pure sample should yield a single major peak at a consistent retention time. The appearance of new peaks, especially earlier-eluting ones (often more polar), is indicative of degradation.
Section 5: Frequently Asked Questions (FAQs)
Q8: What is the expected shelf-life of this compound?
The shelf-life is entirely dependent on the storage conditions. When stored under the ideal protocol (aliquoted under inert gas, sealed, cold, and dark), the compound can remain stable for several years. Conversely, if a bottle is repeatedly opened to the air and exposed to light at room temperature, significant degradation can occur within weeks or months.[2]
Q9: Are there any specific materials I should avoid for containers or spatulas?
Yes. Avoid contact with copper and its alloys (brass, bronze), as copper can catalyze the oxidation of amines. Also, avoid soft plastics and some types of rubber, as anilines can attack these materials.[12] For handling, always use clean glass, stainless steel, or PTFE-coated spatulas.
Q10: Is degradation a safety concern?
Yes. The parent compound, this compound, has associated hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[13][14] The degradation products have unknown toxicological profiles and may present different or enhanced hazards. Therefore, any sign of degradation should prompt a re-evaluation of handling procedures and a consideration of safe disposal.
References
- Technical Support Center: Degradation of Aniline Nitrate Under Denitrification Conditions. Benchchem.
- What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Aniline | C6H5NH2 | CID 6115. PubChem, NIH.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. US EPA.
- Determination of Aniline Degraded from Sudan I in Cloths. Malaysian Journal of Analytical Sciences.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA.
- Aniline Safety Information. Washington State University.
- Safety Data Sheet for 4-(Benzyloxy)aniline. Oawood Products, Inc.
- Safety Data Sheet for Aniline. Sigma-Aldrich.
- Safety Data Sheet for 2,3-Dichloroaniline. Sigma-Aldrich.
- Aniline SDS (Safety Data Sheet). Flinn Scientific.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet for 3-Chloroaniline. Fisher Scientific.
- Safety Data Sheet for 4-Benzyloxyaniline hydrochloride. Thermo Fisher Scientific.
Sources
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. nj.gov [nj.gov]
- 13. canbipharm.com [canbipharm.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Purification of 2-(Benzyloxy)-3-chloroaniline
Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of crude 2-(Benzyloxy)-3-chloroaniline. Our focus is on explaining the rationale behind each step to empower you to adapt and optimize these protocols for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound, and why?
A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The profile of impurities is directly linked to the synthetic route used. The most common synthesis involves the reduction of 2-benzyloxy-3-chloronitrobenzene.
Based on this, the primary impurities are typically:
-
Unreacted Starting Material: 2-benzyloxy-3-chloronitrobenzene. This is a neutral compound and its presence is common if the reduction reaction did not go to completion.
-
Catalyst Residues: If you used metal-based reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, residual metal salts can contaminate the crude product.[1]
-
Side-Reaction Products:
-
Debenzylation Products: Cleavage of the benzyl ether could yield 2-amino-3-chlorophenol.
-
Dehalogenation Products: Depending on the reduction conditions (e.g., catalytic hydrogenation), you might see some loss of the chlorine atom, resulting in 2-(benzyloxy)aniline.
-
-
Impurities from Starting Materials: The quality of your initial reagents, such as benzyl chloride used for the ether synthesis, can introduce impurities like benzyl alcohol or dibenzyl ether.[2]
Identifying these allows us to select purification techniques that exploit the differences in their chemical properties (e.g., basicity, polarity, solubility).
Purification Workflow: A Strategic Overview
The purification of this compound is best approached with a multi-step strategy. The following flowchart outlines the logical progression from initial workup to final polishing.
Caption: Logical workflow for purifying this compound.
Q2: My main impurity is the unreacted nitro-compound. What is the most efficient first step to remove it?
A2: The most efficient method is an acid-base extraction . This technique leverages the basicity of the amine functional group in your desired product, which is absent in the neutral nitro-compound.[3][4]
Causality: By treating the mixture with an aqueous acid (like HCl), you convert the aniline derivative into its corresponding ammonium chloride salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral impurities, such as the unreacted 2-benzyloxy-3-chloronitrobenzene, remain in the organic solvent.[5][6] After separating the layers, you can then regenerate your pure, free amine by adding a base (like NaOH) to the aqueous layer and extracting it back into an organic solvent.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom if using DCM, top if using EtOAc) now contains your product as the hydrochloride salt. Drain and collect the aqueous layer.
-
Re-extraction (Optional but Recommended): Wash the organic layer with 1 M HCl one more time to ensure complete extraction of the amine. Combine the aqueous layers. The organic layer, containing neutral impurities, can now be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). You should see your product precipitate or form an emulsion.
-
Final Extraction: Extract the free amine from the basified aqueous solution with fresh organic solvent (DCM or EtOAc) three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Caption: Partitioning during acid-base extraction.
Q3: I performed the acid-base extraction, but my product still shows minor impurities on a TLC plate. What's the next step?
A3: If minor, closely-related impurities remain, recrystallization is the ideal next step. This technique purifies crystalline solids by leveraging differences in solubility between the desired compound and the impurities in a chosen solvent.[7]
The key is selecting a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.
| Issue | Probable Cause | Solution |
| "Oiling Out" | The solution is supersaturated, or the melting point of the compound is below the solvent's boiling point.[8] | Add a small amount of additional hot solvent to ensure complete dissolution. Ensure the solution cools slowly. If the problem persists, switch to a lower-boiling point solvent. |
| No Crystals Form | The solution is not saturated enough, or nucleation is slow. | 1. Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[8]2. Seed: Add a tiny crystal of the pure compound.[8]3. Cool: Place the flask in an ice bath to further decrease solubility.[8]4. Concentrate: Gently evaporate some solvent and allow it to cool again. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
-
Solvent Selection: Start by testing small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures like ethanol/water). A good starting point for many anilines is an alcohol/water or toluene/hexanes system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (If Needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place it in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Q4: My product is an oil, or recrystallization failed to remove a key impurity. How should I proceed?
A4: When other methods are insufficient, column chromatography is the most powerful purification technique. However, purifying basic amines on standard silica gel can be challenging due to strong acid-base interactions between the amine and the acidic silanol groups on the silica surface. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of your product.[10][11]
Solutions:
-
Mobile Phase Modification: Add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or ammonia to your mobile phase (e.g., Hexane/EtOAc).[10][12] This base will "neutralize" the acidic sites on the silica, allowing your aniline product to elute more symmetrically.
-
Alternative Stationary Phases: Use a less acidic or basic stationary phase.
-
Amine-functionalized silica (NH₂-silica): This is often the best choice, providing excellent peak shape without needing to modify the mobile phase.[11]
-
Alumina (basic or neutral): Alumina is another excellent alternative to silica for purifying basic compounds.
-
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine to the TLC development chamber. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a column with silica gel using your chosen mobile phase (pre-mixed with 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
References
- Klein, E., et al. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
- University of California, Irvine. (n.d.). Experiment 6 - Extraction. UCI Department of Chemistry.
-
Various Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
MH Chem. (2022). How to purify Amine? YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]
-
FAMU. (2016). Lab Report Recrystallization. Available at: [Link]
-
Azolearn. (2020). Acid-Base Extraction Part-1. YouTube. Available at: [Link]
-
Reddit. (2014). Purify and dry aniline? r/chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-hydroxy-4-chloroaniline.
-
NCBI. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Available at: [Link]
- Google Patents. (n.d.). Purification of chloroanilines by vacuum distillation with a chromate.
- Google Patents. (n.d.). Process for the preparation of substituted 2-amino-benzophenones.
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzylaniline. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Available at: [Link]
-
Organic Letters. (2012). A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure. Available at: [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. famu.edu [famu.edu]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 2-(Benzyloxy)-3-chloroaniline
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-3-chloroaniline. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important synthetic intermediate. We will move beyond simple procedural outlines to address the nuanced challenges of process optimization, impurity control, and safe scale-up, providing field-proven insights and troubleshooting protocols.
Section 1: Synthetic Strategy Overview
The most robust and scalable synthesis of this compound typically involves a two-step sequence starting from 2-amino-6-chlorophenol or its nitro analogue. For superior control over selectivity and to avoid N-benzylation, the recommended route begins with 3-chloro-2-nitrophenol. This strategy consists of:
-
Williamson Ether Synthesis: O-alkylation of 3-chloro-2-nitrophenol with benzyl chloride to form 1-(benzyloxy)-3-chloro-2-nitrobenzene.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the target aniline. This step is critical and presents the most significant scale-up challenges.
This workflow is designed to maximize yield and purity by addressing regioselectivity early and tackling the sensitive reduction step last.
Caption: Recommended two-step synthesis pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling this synthesis?
The primary challenge is the nitro group reduction (Step 2). While catalytic hydrogenation is clean, it frequently leads to undesired side reactions like debenzylation (loss of the benzyl protecting group) and dechlorination, especially at scale.[1] Chemical reductions, such as with stannous chloride (SnCl₂) or iron (Fe), are often more reliable for preserving these functional groups but introduce their own challenges related to product isolation and waste disposal.[1][2]
Q2: What are the critical process parameters to monitor during the Williamson ether synthesis (Step 1)?
The key parameters are:
-
Stoichiometry of the Base: Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH) is used to completely deprotonate the phenol. Incomplete deprotonation is a common cause of low conversion.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate.[3] However, excessively high temperatures can increase byproduct formation.
-
Moisture Control: While not strictly necessary to run under anhydrous conditions with bases like K₂CO₃, minimizing water can prevent hydrolysis of benzyl chloride to benzyl alcohol, simplifying purification.
Q3: What are the most common impurities I should expect?
The impurity profile largely depends on the reduction method:
-
Unreacted Starting Material: 1-(Benzyloxy)-3-chloro-2-nitrobenzene.
-
From Catalytic Hydrogenation: 2-Amino-6-chlorophenol (debenzylation) and 2-(benzyloxy)aniline (dechlorination).[1]
-
From Fe/AcOH Reduction: N-acetylated aniline byproduct if acetic acid is used as the solvent.[1]
-
From Benzylation: Unreacted 3-chloro-2-nitrophenol and potentially benzyl alcohol from hydrolysis of benzyl chloride.
Q4: What are the key safety considerations for this synthesis at scale?
-
Benzyl Chloride: It is a potent lachrymator and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
3-Chloroaniline: This class of compounds is toxic if inhaled, ingested, or absorbed through the skin and may cause damage to organs through prolonged exposure.[4][5][6]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Scale-up requires specialized high-pressure reactors and strict adherence to safety protocols to manage ignition risks.
-
Exothermic Reactions: Both the ether synthesis and, particularly, the nitro reduction can be exothermic. Scale-up requires careful control of reagent addition rates and efficient reactor cooling to prevent thermal runaways.
Section 3: Troubleshooting Guide: Williamson Ether Synthesis
This reaction is generally robust, but issues can arise during scale-up.[7]
Problem: Low Conversion of 3-Chloro-2-nitrophenol
Primary Cause: Incomplete deprotonation of the starting phenol. On a large scale, solid bases like potassium carbonate can suffer from poor mixing, leaving pockets of unreacted starting material.
Troubleshooting Protocol:
-
Base and Solvent Selection: Ensure the chosen base and solvent are appropriate for the scale. While strong bases like NaH are effective in the lab, they pose significant safety risks at scale. A combination of K₂CO₃ in a polar aprotic solvent is often preferred.
| Base | Solvent | Temperature (°C) | Scale-Up Considerations |
| K₂CO₃ | DMF, Acetone | 60 - 100 | Good choice. Cost-effective, moderately reactive. Requires good agitation. |
| NaOH / KOH | Water / Phase Transfer Catalyst | 80 - 100 | Can be effective but introduces water, which may hydrolyze benzyl chloride.[3] |
| NaH | THF, DMF | 0 - 25 | Not Recommended for Scale-Up. Highly flammable, moisture-sensitive, and generates H₂ gas. |
-
Confirm Deprotonation: Before adding benzyl chloride, consider taking a small aliquot of the reaction mixture (after adding the base and stirring for 1-2 hours at temperature) and quenching it with an acid. Analyze by TLC or HPLC to confirm the absence of the starting phenol.
-
Improve Agitation: Ensure the reactor's mechanical stirrer is capable of maintaining a homogenous slurry of the base in the solvent. Baffles within the reactor can significantly improve mixing efficiency.
Problem: Benzyl Alcohol is a Major Impurity
Primary Cause: Hydrolysis of the benzyl chloride electrophile. This occurs when significant amounts of water are present in the reaction, often introduced from using aqueous bases or wet solvents.
Solution:
-
Use Anhydrous Solvents: For scale-up, ensure solvents like DMF or acetone have a low water content.
-
Use a Non-Aqueous Base System: Employing a system like potassium carbonate in DMF avoids the introduction of water.
-
Purification: If benzyl alcohol does form, it can typically be removed during workup via an aqueous wash, though its moderate water solubility can sometimes complicate extractions.
Section 4: Troubleshooting Guide: Nitro Group Reduction
This is the most challenging step to scale effectively. The choice of method has profound implications for yield, purity, and operational safety.[1]
Caption: Troubleshooting logic for nitro group reduction.
Problem: Debenzylation and Dechlorination with Pd/C Catalysis
Primary Cause: Palladium on carbon (Pd/C) is highly active for hydrogenolysis. The C-O bond of the benzyl ether and the C-Cl bond are both susceptible to cleavage under standard hydrogenation conditions, leading to significant yield loss.[1]
Troubleshooting Protocol:
-
Condition Optimization: Before abandoning the method, attempt to modify conditions:
-
Lower Hydrogen Pressure: Reduce pressure from 50 psi to atmospheric pressure.
-
Lower Temperature: Run the reaction at room temperature.
-
Reduce Catalyst Loading: Decrease the weight percentage of the catalyst.
-
-
Catalyst Screening: Pd/C is often too aggressive. Screen alternative catalysts that are less prone to hydrogenolysis. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a common alternative.
-
Use of Catalyst Modifiers: In some cases, the addition of a mild catalyst poison (e.g., a sulfur-containing compound like thiophene, or an amine base like triethylamine) can selectively inhibit the hydrogenolysis pathways without stopping the desired nitro reduction. This requires careful empirical optimization.
Problem: High Levels of Residual Tin After SnCl₂ Reduction
Primary Cause: Stannous chloride is an excellent choice for a clean chemical reduction, but the resulting tin salts must be rigorously removed, especially for pharmaceutical applications where metal limits are in the low ppm range.[1][2] Incomplete removal stems from an improper workup procedure.
Validated Protocol for Tin Removal: [1]
-
Reaction Completion: After the reaction is complete (as monitored by TLC/HPLC), cool the reaction mixture.
-
Basification: Transfer the mixture to a separate vessel equipped with an overhead stirrer. Cool the mixture in an ice-water bath. Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) while monitoring the pH. The addition is exothermic. Continue adding base until the pH of the aqueous layer is >12. This precipitates tin as tin hydroxides (Sn(OH)₂/Sn(OH)₄).
-
Filtration: Filter the entire biphasic mixture through a pad of celite to remove the precipitated tin salts. Wash the filter cake thoroughly with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover all the product.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Wash and Concentrate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should have minimal tin content.
Table: Comparison of Nitro Reduction Methods
| Method | Pro | Con | Scalability Recommendation |
| Catalytic Hydrogenation (Pd/C) | High atom economy; no metal waste. | High risk of debenzylation and dechlorination.[1] Requires specialized pressure equipment. | Use with extreme caution. Requires extensive process development to find a selective window. |
| Stannous Chloride (SnCl₂) | High selectivity; preserves benzyl and chloro groups.[1][2] | Generates significant tin waste; requires meticulous workup for metal removal. | Recommended. A reliable and well-documented method for this substrate class.[1] |
| Iron / Acid (Fe/HCl or Fe/NH₄Cl) | Inexpensive; effective. | Generates large amounts of iron sludge; can be slow and require vigorous heating. | Viable alternative to SnCl₂, but waste handling can be more challenging. |
Section 5: Analytical Methods and Specifications
Consistent and accurate analytical monitoring is crucial for successful scale-up.
| Technique | Purpose | Typical Conditions |
| TLC | Reaction monitoring (qualitative) | Mobile Phase: Hexanes/Ethyl Acetate (e.g., 4:1 v/v). Visualization: UV light (254 nm). |
| HPLC | Reaction monitoring (quantitative), impurity profiling, final purity assay | Column: C18. Mobile Phase: Acetonitrile/Water gradient. Detection: UV (e.g., 254 nm, 280 nm). |
| GC-MS | Identification of volatile impurities and byproducts | Useful for identifying low-level impurities like dechlorinated products. |
| ¹H NMR | Structural confirmation of intermediate and final product | Confirm presence of benzyl group (~5.1 ppm, 2H singlet; ~7.4 ppm, 5H multiplet) and aromatic protons. |
| ICP-MS | Quantitation of residual tin | Required if using SnCl₂ reduction for final product release. Limit is often <10 ppm. |
References
-
Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. University of Arizona. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline | Request PDF. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzylaniline. Organic Syntheses Procedure. Available at: [Link]
-
PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Available at: [Link]
-
Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Available at: [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). US5536877A - Preparation of arylbenzylamines.
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 4. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. carlroth.com [carlroth.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
managing exothermic reactions in 2-(Benzyloxy)-3-chloroaniline synthesis
A Guide to Managing Exothermic Reactions for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-3-chloroaniline. As a key intermediate in pharmaceutical development, the successful and safe synthesis of this molecule is paramount.[1] This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice and best practices with a core focus on identifying and managing the exothermic events inherent in its synthesis. Our goal is to equip you with the expertise to ensure reaction control, scalability, and safety.
Frequently Asked Questions (FAQs): Understanding the Thermal Risks
This section addresses common high-level questions regarding the thermal profile of the this compound synthesis.
Q1: Which step in the synthesis of this compound is the primary source of exotherm?
A1: The primary exothermic event typically occurs during the O-benzylation step, which is a variation of the Williamson ether synthesis.[2] This reaction involves the nucleophilic attack of a phenoxide on benzyl bromide (or chloride). The formation of the sodium or potassium salt of the precursor, 2-amino-6-chlorophenol, with a strong base like sodium hydride (NaH), is also exothermic. The subsequent alkylation reaction itself releases significant thermal energy.[3] If your route involves the reduction of a nitro group, for instance, reducing a nitrated precursor to form the aniline, this hydrogenation or metal-based reduction is also a highly exothermic process.[4][5]
Q2: What is a "thermal runaway" and why is it a critical risk in this synthesis?
A2: A thermal runaway is a hazardous situation that occurs when the heat generated by a chemical reaction exceeds the rate of heat removal from the reactor.[6] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This positive feedback loop can cause a rapid, uncontrolled increase in temperature and pressure, potentially leading to vessel rupture, solvent boiling, and release of hazardous materials.[7] The benzylation step, if not properly controlled, is susceptible to this risk.
Q3: What are the most critical parameters to control to prevent a thermal runaway?
A3: The three most critical parameters are:
-
Rate of Reagent Addition: The benzylating agent (e.g., benzyl bromide) should be added slowly and in a controlled manner. This ensures that the heat generated at any given moment does not overwhelm the cooling system's capacity.[8]
-
Temperature Control: The reaction must be maintained within a specific temperature range. This requires an efficient cooling system (e.g., an ice bath or a cryostat) and continuous monitoring of the internal reaction temperature, not just the bath temperature.[9]
-
Agitation/Stirring: Efficient mixing is crucial for uniform temperature distribution. Poor stirring can create localized "hot spots" where the reaction accelerates, potentially initiating a runaway.[9]
Q4: How does my choice of solvent and base impact the reaction exotherm?
A4: The choice of base is critical. Strong bases like sodium hydride (NaH) react quickly and exothermically with the phenolic proton. While effective, this initial reaction requires careful management. Weaker bases, such as potassium carbonate (K₂CO₃), result in a slower, more controlled reaction, which is often preferred for safety and scalability, though it may require higher temperatures or longer reaction times.[3] The solvent's boiling point and heat capacity also play a role. A solvent with a higher boiling point provides a larger window for temperature control, while a solvent with a higher heat capacity can absorb more energy for a given temperature increase.
Troubleshooting Guide for Exothermic Events
This guide uses a question-and-answer format to address specific issues you may encounter during the synthesis.
| Issue ID | Problem Description | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase upon adding the benzylating agent. | 1. Reagent addition rate is too high. 2. Inadequate cooling capacity of the reactor setup. 3. Initial reactor temperature was too high. | 1. Immediately stop the addition of the reagent. 2. Increase cooling to the reactor; if using an ice bath, add more ice/salt. 3. If the temperature continues to rise rapidly, prepare for an emergency quench by adding a pre-chilled, inert solvent if a validated quench procedure exists. 4. For future runs, reduce the addition rate and verify the cooling system's efficiency before starting.[8] |
| EXO-02 | No initial exotherm is observed, followed by a sudden, sharp temperature spike. | Accumulation of unreacted reagents due to a delayed reaction initiation. This is a highly dangerous scenario.[8] | 1. Immediately stop the addition of the reagent. 2. Maintain vigorous stirring and cooling. 3. Do NOT increase the temperature to try and "kick-start" the reaction. 4. For future experiments, ensure initiation (a slight, controlled temperature increase) after adding a small portion of the reagent before proceeding with the rest of the addition. |
| EXO-03 | The reaction temperature is difficult to maintain within the desired range (e.g., ± 2°C). | 1. Inconsistent reagent addition rate. 2. Fluctuations in cooling fluid temperature or flow rate. 3. Poor heat transfer due to inadequate stirring.[9] | 1. Use a syringe pump or a calibrated dropping funnel for precise, constant addition. 2. Ensure your cooling system is stable. 3. Verify that the stirring is creating a sufficient vortex for good mixing and heat transfer to the reactor walls. |
| EXO-04 | The reaction appears to have stalled, and the temperature has dropped. | 1. The limiting reagent has been consumed. 2. The catalyst (if used) has deactivated. 3. The reagent quality is poor. | 1. Before adding more reagent, take a sample for analysis (e.g., TLC, LC-MS) to confirm the reaction status.[10] 2. Uncontrolled addition of more material to a stalled reaction can be hazardous if the cause is not understood. |
Visualizing Workflow and Safety Logic
A logical approach is key to managing exothermic reactions. The following diagrams illustrate the recommended workflow and decision-making process.
Caption: Workflow for Safe Benzylation.
Caption: Decision Tree for a Thermal Runaway Event.
Experimental Protocol: Controlled Benzylation
This protocol provides a step-by-step methodology for the O-benzylation of a substituted aminophenol, designed to mitigate exothermic risk.
Objective: To safely synthesize this compound via Williamson ether synthesis with robust temperature control.
Materials:
-
2-amino-6-chlorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Dry N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask with magnetic stirrer
-
Calibrated low-temperature thermometer
-
Syringe pump or pressure-equalizing dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice/salt water bath or cryostat
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a stirrer, thermometer (ensuring the bulb is submerged in the reaction medium), and a dropping funnel/syringe pump inlet under an inert atmosphere.
-
Cooling: Immerse the flask in the cooling bath and cool the internal atmosphere to 0°C.
-
Phenoxide Formation: a. Suspend 2-amino-6-chlorophenol (1.0 eq) in dry DMF. b. While maintaining the internal temperature at 0°C, add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow for gas evolution to cease between additions. A slight exotherm may be observed; control it with the cooling bath.
-
Controlled Benzylation: a. Load the dropping funnel or syringe pump with benzyl bromide (1.05 eq) dissolved in a small amount of dry DMF. b. Begin adding the benzyl bromide solution at a very slow rate, ensuring the internal temperature does not rise above 5°C. c. Monitor for Initiation: After adding approximately 5-10% of the benzyl bromide, pause the addition and monitor the temperature. A slight, controlled rise (e.g., from 1°C to 3°C) that is easily managed by the cooling bath indicates the reaction has initiated. If no exotherm is observed, do not proceed. See Troubleshooting ID: EXO-02 . d. Once initiation is confirmed, continue the addition at a rate that maintains the internal temperature between 0-5°C. The total addition time should be no less than 1-2 hours for lab-scale reactions.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Then, slowly remove the cooling bath and allow the mixture to warm to room temperature while monitoring the temperature for any secondary exotherms.
-
Work-up: Proceed with a standard aqueous work-up to quench the reaction and extract the product.
Process Safety Considerations for Scale-Up
Scaling up exothermic reactions presents significant challenges due to the change in the surface-area-to-volume ratio. As the reactor volume increases, the ability to remove heat (a function of surface area) does not keep pace with the potential for heat generation (a function of volume).
-
Reaction Calorimetry: Before any scale-up, it is essential to perform reaction calorimetry studies (e.g., using an RC1 calorimeter). This will quantify the heat of reaction, determine the maximum rate of heat evolution, and help in designing an adequate cooling system for the larger scale.
-
Engineering Controls: Pilot plant and production-scale reactors must be equipped with robust engineering controls, including:
-
High-efficiency jacketed cooling systems.
-
Emergency quenching or "reaction-kill" systems.
-
Rupture discs and relief valves to handle over-pressurization events.
-
-
Semi-Batch Operation: On a large scale, the reaction should always be run in a semi-batch mode, where one reagent is added in a controlled manner to the other, as described in the protocol. This prevents the accumulation of large amounts of unreacted, high-energy material.
References
- BenchChem. (2025). Strategies to control the exothermic reaction during "Diisopropanol-p-toluidine" synthesis. BenchChem.
- The Pharma Master. (n.d.). Troubleshooting.
- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
- Li, J. T., et al. (2008). Selective alkylation of aminophenols. ARKIVOC, 2008(xiii), 293-299.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Request PDF. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
- Rossi, R. A., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions.
- Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Crampton, M. R., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(2), 612-621.
- ResearchGate. (n.d.). Synthesis of 2-nitro-3-chloroaniline.
- ResearchGate. (n.d.). (PDF)
- Wikipedia. (n.d.).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- LibreTexts Chemistry. (2025). 16.
- Siddiqui, N., et al. (2016). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 21(11), 1493.
- Google Patents. (n.d.). CN104402741A - Synthesis method of 2-hydroxy-4-chloroaniline.
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2).
- Google Patents. (n.d.).
- 3-Benzyloxyaniline. (n.d.).
- ResearchGate. (n.d.). Restraining Thermal Runaway in Lithium-Ion Batteries: A Computational Model Using Mini-Channel Flow Boiling for Enhanced Safety | Request PDF.
- HazmatNation. (2024).
- NIH. (2024).
- ResearchGate. (2021).
- ResearchGate. (2024). (PDF)
- Google Patents. (n.d.). CN101333169A - Production method of o-chloroaniline.
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- ResearchGate. (n.d.). (PDF) A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons.
Sources
- 1. qcc.edu [qcc.edu]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thepharmamaster.com [thepharmamaster.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 2-(Benzyloxy)-3-chloroaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(Benzyloxy)-3-chloroaniline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable synthetic intermediate. The presence of closely related isomers and process-related impurities often complicates purification, leading to issues with yield, purity, and reproducibility.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues. We will explore the causality behind experimental choices, ensuring that each step is understood and each protocol is a self-validating system.
Section 1: Understanding the Core Challenge - Isomers and Impurities
The primary difficulty in purifying this compound stems from the potential co-formation of structural isomers during synthesis, particularly if the reaction conditions are not strictly controlled. These isomers often have very similar physical properties (polarity, solubility), making them difficult to separate.
FAQ: What are the most common isomers and impurities I should be aware of?
Answer: During a typical synthesis, such as the benzylation of 3-chloro-2-aminophenol or related precursors, you can anticipate several key contaminants:
-
Positional Isomers: The most challenging impurities are other isomers of benzyloxy-chloroaniline. The exact isomers depend on the synthetic route, but can include species where the benzyloxy and chloro groups are arranged differently on the aniline ring.
-
Starting Materials: Unreacted 3-chloroaniline or its precursor is a common impurity.
-
Reagent-Derived Impurities: Benzyl chloride, a common reagent, can contain impurities like benzaldehyde, benzyl alcohol, and dibenzyl ether.[1] These can persist through the reaction and complicate purification.
-
Over-alkylation Products: Di-benzylated aniline products can form, which are typically much less polar than the desired mono-benzylated product.
The structural similarity between the target molecule and its key positional isomer is visualized below. Their nearly identical polar surface areas and molecular weights are the root cause of separation difficulties.
Caption: Relationship between the target molecule, a common isomer, and a process impurity.
Section 2: Troubleshooting Guide for Crystallization
Crystallization is often the most efficient method for purifying multi-gram quantities of a solid product. However, for benzyloxy-chloroanilines, success depends heavily on solvent selection and control over saturation.
Q1: My product oils out instead of crystallizing. What is happening and how can I fix it?
Answer: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the "oil") before it can form an ordered crystal lattice. This is often due to an inappropriate solvent choice or the presence of impurities that disrupt crystallization.
Causality: The benzyloxy group adds a significant "greasy," non-polar character to the molecule, while the aniline and chloro groups provide polarity and hydrogen bonding capabilities. Finding a single solvent that perfectly balances these characteristics can be difficult.
Troubleshooting Protocol: Systematic Solvent Screening
-
Initial Assessment: Place ~20-30 mg of your crude product into several test tubes.
-
Solvent Addition: To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid just dissolves. A good candidate will require a moderate amount of solvent.
-
Observation: If it dissolves in a tiny amount of solvent at room temp, that solvent is too good; use it as the "soluble" component in a binary system.
-
Observation: If it barely dissolves, even with stirring, try heating it. If it dissolves when hot but precipitates upon cooling, you have a potential single-solvent system.
-
-
Binary System Development: If no single solvent is ideal, use a two-solvent (binary) system. Dissolve the crude product in a minimum amount of a "soluble" solvent (e.g., Dichloromethane, Ethyl Acetate). Then, add a "poor" solvent (e.g., Hexane, Heptane) dropwise until persistent cloudiness appears. Gently heat the mixture until it becomes clear again.
-
Inducing Crystallization:
-
Allow the clear, saturated solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator.
-
If no crystals form, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments provide nucleation sites.
-
Add a single, pure seed crystal of the desired product if available.
-
Data Table: Common Solvents for Recrystallization of Aromatic Amines
| Solvent | Boiling Point (°C) | Polarity Index | Characteristics & Rationale |
| Isopropanol | 82 | 4.3 | Often a good single solvent. Balances polar and non-polar characteristics. |
| Ethanol | 78 | 5.2 | More polar than isopropanol; may have high solubility even when cold. |
| Toluene | 111 | 2.4 | Good for dissolving the non-polar benzyloxy moiety. Often used in binary systems with hexanes. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent, good "soluble" component. Often paired with hexanes. |
| Hexanes/Heptane | ~69 / ~98 | ~0.1 | Excellent "poor" solvents (anti-solvents) to use in binary systems. |
| Dichloromethane | 40 | 3.4 | Highly effective at dissolving many organics, but its low boiling point can make it tricky for recrystallization. Use as the "soluble" part of a binary system. |
Q2: My crystallized product looks clean, but NMR/LCMS analysis shows it's still contaminated with an isomer. How can I improve the purity?
Answer: This indicates that the isomer is co-crystallizing with your product. This happens when the isomer has a very similar shape and fits well into the crystal lattice of the desired compound.
Causality: Positional isomers of benzyloxy-chloroaniline have nearly identical intermolecular interactions, making selective crystallization challenging. The goal is to find a solvent system where the desired product is significantly less soluble than the impurity at cold temperatures.
Advanced Protocol: Iterative Recrystallization
-
Re-screen Solvents: Repeat the solvent screening from Q1, but this time, analyze the small amount of solid that crystallizes from each test tube by TLC or LCMS. You are looking for a solvent system that provides the best enrichment of your desired isomer.
-
Fractional Crystallization: If a good system is found, dissolve the entire batch of impure material in the minimum amount of hot solvent.
-
Cool the solution slowly. The least soluble compound (hopefully your desired product) should crystallize first.
-
Filter this first crop of crystals.
-
Cool the remaining mother liquor further to obtain a second, likely less pure, crop.
-
Analyze both crops. The first crop should be significantly purer. You may need to recrystallize this first crop a second time to achieve the desired purity.
-
-
Consider Salt Formation: Amines can often be purified by converting them to a salt (e.g., hydrochloride, sulfate).[2] The salt will have drastically different solubility properties.
-
Dissolve the crude amine mixture in a solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate out.
-
Filter the salt and wash it with fresh ether.
-
The salt can then be recrystallized from a more polar solvent system (e.g., ethanol/water).
-
To recover the free amine, dissolve the pure salt in water and neutralize with a base (e.g., NaHCO₃, NaOH), then extract with an organic solvent.
-
Section 3: Troubleshooting Guide for Column Chromatography
For smaller scales or when crystallization fails, silica gel column chromatography is the default purification method. However, the similar polarity of the isomers makes separation non-trivial.
Q1: I can't achieve baseline separation between my target compound and an isomeric impurity. My TLC spots are overlapping. What should I do?
Answer: Overlapping spots on TLC indicate that the chosen mobile phase is not selective enough to differentiate between the isomers. You need to modify the eluent system to exploit subtle differences in their interaction with the stationary phase.
Causality: Silica gel is a polar, acidic stationary phase. Separation is based on the polarity of the compounds. Since the isomers have very similar polarities, a standard eluent system like ethyl acetate/hexanes may not be sufficient. The basicity of the aniline nitrogen is a key handle for separation; its interaction with the acidic silica can be modulated.
Troubleshooting Workflow: Optimizing Chromatographic Separation
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Step-by-Step Protocol for Eluent Optimization
-
Target an Rf Value: Aim for an Rf (retention factor) of ~0.2-0.3 for your target compound on the TLC plate. This range generally provides the best resolution on a column. Adjust the ratio of your polar/non-polar solvents (e.g., ethyl acetate/hexanes) to achieve this.
-
Combat Tailing: Anilines are basic and can interact strongly with the acidic silanol groups on the silica surface, causing the spots to "tail" or streak.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase. This will occupy the acidic sites on the silica, allowing your basic aniline to travel more cleanly.
-
-
Change Solvent Selectivity: If adjusting polarity isn't enough, you need to change the nature of the intermolecular interactions. Different solvents have different abilities to act as hydrogen bond donors/acceptors.
-
Switch Systems: Instead of an ester/alkane system, try a chlorinated/alcohol system like dichloromethane/methanol. Even a small amount of methanol can significantly change the separation. Another option is a ketone/aromatic system like acetone/toluene.
-
Rationale: Switching solvent classes alters the competition for binding to the silica surface, which can sometimes dramatically increase the separation factor (α) between two closely-eluting compounds. Several studies have detailed the separation of chloroaniline isomers using various stationary and mobile phases, highlighting the importance of solvent choice.[3][4]
-
Data Table: Suggested Starting Mobile Phase Systems
| System | Ratio (v/v) | Modifier | Use Case & Rationale |
| Ethyl Acetate / Hexanes | 10:90 to 30:70 | 0.5% Et₃N | The standard "first-pass" system. Good for general polarity adjustments. |
| Dichloromethane / Methanol | 99:1 to 95:5 | 0.5% Et₃N | More polar system. Methanol is a strong hydrogen bond donor and can displace highly adsorbed compounds. |
| Toluene / Acetone | 95:5 to 80:20 | None needed | Offers different selectivity. The aromatic toluene and polar acetone interact differently with the analytes and silica. |
Section 4: Frequently Asked Questions (FAQs)
Q: My compound appears to be decomposing on the silica column. What can I do?
A: Aniline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation over the long exposure time of a column run.
-
Solution 1: Deactivate the Silica. Before packing your column, you can slurry the silica gel in your mobile phase containing 1-2% triethylamine, then remove the excess solvent. This neutralizes the entire stationary phase.
-
Solution 2: Use a Different Stationary Phase. Consider using alumina (neutral or basic) or a bonded-phase silica like diol or amino-propyl silica, which are less harsh.
-
Solution 3: Work Quickly. Use a shorter, wider column and apply pressure ("flash chromatography") to minimize the residence time of your compound on the column.[5]
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is essential for unambiguous confirmation.
-
NMR (¹H and ¹³C): Provides the definitive structural confirmation. Ensure all expected peaks are present and integrations are correct.
-
LC-MS or GC-MS: Confirms the molecular weight and is excellent for detecting trace impurities. Several established methods exist for the GC and LC analysis of chloroanilines.[6][7][8]
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.
Q: Is preparative HPLC a viable option for separating these isomers?
A: Absolutely. For very difficult separations or for obtaining a small amount of ultra-pure material for analytical standard generation, preparative reverse-phase HPLC is an excellent choice. The separation mechanism is different from normal-phase silica (based more on hydrophobicity), which can often resolve isomers that are inseparable on silica gel.[3]
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Bombaugh, K. J., & Bull, W. C. (1963). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 35(8), 1104–1106. Available at: [Link]
-
Wang, Z., et al. (2017). Insights into chromatographic separation using core–shell metal–organic frameworks: Size exclusion and polarity effects. Journal of Chromatography A, 1530, 159-166. (See Figure 7 for HPLC of chloroaniline isomers). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]
-
Arikawa, Y., & Watanabe, C. (1982). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 107(1274), 589-593. Available at: [Link]
-
Al-Sammarraie, F. M. A., & Al-Rawi, Z. T. (1991). Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases. Journal of Chromatographic Science, 29(6), 254–259. Available at: [Link]
-
Various Authors. (2021). Discussion on Recrystallization of Amines. ResearchGate. Available at: [Link]
- Diehl, J. W. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines. U.S. Patent 5,068,392.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]
-
Greco, J. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PLOS ONE, 19(4), e0301131. Available at: [Link]
-
Schmidt, T. C., et al. (2022). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 102(15), 3295-3307. Available at: [Link]
-
Poon, K. W. C., & Dudley, G. B. (2008). Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Organic Syntheses, 85, 123-131. Available at: [Link]
-
University of California, Davis Chemistry Department. (n.d.). Crystallization and Recrystallization. Retrieved from [Link]
-
Alharthi, M. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(13), 4278. Available at: [Link]
-
Pask, G. L. S., et al. (2007). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, 30(15), 2215-2225. Available at: [Link]
-
Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. Available at: [Link]
-
University of Rochester Chemistry Department. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Al-Kindy, S. M., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 7(1), 22-29. Available at: [Link]
- CN111632400B. (2022). Recrystallization purification method of enamine salt. Google Patents.
-
Distinto, S., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1234. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Available at: [Link]
-
Arikawa, Y., & Watanabe, C. (1981). Gas - Liquid Chromatographic Separation of Chloroaniline and Toluidine Isomers on Heteroaromatic Stationary Phases. The Analyst, 106(1269), 1308-1313. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride Impurities. Retrieved from [Link]
-
Pask, G. L. S., et al. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. SciSpace. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7240, 2-Chloroaniline. Retrieved from [Link]
Sources
stability of 2-(Benzyloxy)-3-chloroaniline in different pH conditions
Welcome to the technical support guide for 2-(Benzyloxy)-3-chloroaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various pH conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that dictate its stability in aqueous solutions?
A1: The stability of this compound is primarily governed by two functional groups: the benzyl ether and the aniline moiety.
-
Benzyl Ether Linkage: Ethers are generally quite stable; however, benzyl ethers are a notable exception. They are susceptible to cleavage under strongly acidic conditions.[1] This reaction, known as acid-catalyzed hydrolysis, proceeds because the benzylic position can stabilize a positive charge, making the carbon-oxygen bond easier to break after the ether oxygen is protonated.[2][3] Conversely, benzyl ethers are highly resistant to cleavage under basic conditions.[1]
-
Aniline Group: The amino group on the aromatic ring is basic and will be protonated to form an anilinium salt (R-NH3+) in acidic solutions (pKa of 3-chloroaniline is ~3.5).[4] While the aniline core is relatively stable, it is susceptible to oxidation, which can be accelerated by air and light, often resulting in the formation of colored impurities.[4][5] The chloro-substituent is an electron-withdrawing group that slightly reduces the basicity of the aniline.
Q2: What is the general stability profile of this compound across the pH spectrum?
A2: Based on its chemical structure, the compound exhibits distinct stability profiles at different pH values.
-
Acidic Conditions (pH < 4): The compound is expected to be labile . The primary degradation pathway is the acid-catalyzed cleavage of the benzyl ether bond.[1][2] The rate of this degradation increases as the pH decreases and temperature increases.
-
Neutral Conditions (pH ≈ 6-8): The compound is relatively stable under neutral conditions, provided it is protected from light and atmospheric oxygen.[5] Long-term storage may still lead to minor oxidative degradation of the aniline moiety.
-
Basic Conditions (pH > 9): The compound is considered stable . The benzyl ether linkage is resistant to base-catalyzed hydrolysis.[1] The primary concern in this range remains the potential for slow, long-term oxidation of the deprotonated aniline group.
Q3: If my compound degrades in an acidic medium, what are the expected degradation products?
A3: The acid-catalyzed hydrolysis of the benzyl ether linkage is the principal degradation route. This reaction cleaves the C-O bond, resulting in two primary products: 3-chloro-2-aminophenol and benzyl alcohol . The reaction mechanism is illustrated in the "Mechanistic Insights" section below.
Q4: How should I prepare and store solutions of this compound for my experiments?
A4: Proper storage is critical to prevent unintended degradation.
-
For short-term use (hours to a few days): If your experimental conditions permit, preparing solutions in a neutral or slightly basic buffer (pH 7-9) is ideal. Always use high-purity solvents and de-gassed buffers to minimize dissolved oxygen. Store solutions in amber vials or protect them from light to prevent photodegradation.
-
For long-term storage: We strongly recommend storing the compound as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). If stock solutions are necessary, prepare them in an anhydrous, aprotic solvent (e.g., DMSO, DMF) and store them at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Acidic Solutions: If you must work in acidic media (e.g., for HPLC analysis), prepare the solutions fresh and use them as quickly as possible. Do not store samples in acidic mobile phases for extended periods.
Q5: My solution of this compound has developed a yellow or brown tint. What does this indicate?
A5: The development of a yellow or brown color is a classic indicator of the oxidation of the aniline moiety.[4] Aniline and its derivatives are known to form colored oligomeric or polymeric species upon exposure to air and/or light.[4][5] While this may not initially affect the integrity of the benzyl ether, it signifies sample degradation and the presence of impurities. To mitigate this, handle the compound under an inert atmosphere and protect solutions from light.
Troubleshooting Guide
Scenario 1: An unexpected peak appears in my reverse-phase HPLC chromatogram after my sample was left in an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).
-
Likely Cause: This is a strong indication of acid-catalyzed hydrolysis. The benzyl ether has likely cleaved.
-
Troubleshooting Steps:
-
Identify the Degradant: The new, likely more polar peak is probably 3-chloro-2-aminophenol. The other product, benzyl alcohol, may also be visible depending on its concentration and the detection wavelength.
-
Confirm by LC-MS: The most definitive way to identify the new peak is by using liquid chromatography-mass spectrometry (LC-MS). The expected mass of the protonated 3-chloro-2-aminophenol ([M+H]+) is approximately 144.0 g/mol .
-
Preventative Action: Prepare samples fresh and add the acidic modifier just before injection, or run the analysis as quickly as possible after sample preparation. If possible, adjust the mobile phase pH to be above 4, if your separation allows.
-
Scenario 2: I am observing poor recovery of the compound during a liquid-liquid extraction from an acidic aqueous solution.
-
Likely Cause: In acidic solution (pH < 3.5), the aniline group is protonated, forming a positively charged anilinium ion. This salt form is significantly more soluble in water and will not partition efficiently into common non-polar organic solvents like dichloromethane or ethyl acetate.[6]
-
Troubleshooting Steps:
-
Adjust the pH: Before extracting, carefully add a base (e.g., sodium bicarbonate or a dilute NaOH solution) to the aqueous layer to raise the pH to > 8. This deprotonates the anilinium ion back to the neutral aniline, which is much more soluble in organic solvents.
-
Verify pH: Use pH paper or a calibrated pH meter to confirm the aqueous layer is basic before performing the extraction.
-
Choose an Appropriate Solvent: Use a suitable organic solvent like ethyl acetate or dichloromethane for the extraction.
-
Data Summary: pH Stability Profile
| pH Range | Condition | Expected Stability | Primary Degradation Pathway | Key Degradation Products |
| < 4 | Acidic | Labile | Acid-Catalyzed Hydrolysis | 3-chloro-2-aminophenol, Benzyl Alcohol |
| 4 - 6 | Weakly Acidic | Moderate | Slow Acid-Catalyzed Hydrolysis | 3-chloro-2-aminophenol, Benzyl Alcohol |
| 6 - 8 | Neutral | Relatively Stable | Slow Oxidation (Aniline) | Colored oxidative impurities |
| > 8 | Basic | Stable | Very Slow Oxidation (Aniline) | Colored oxidative impurities |
Mechanistic Insights & Visualizations
The primary degradation pathway under acidic conditions involves the protonation of the ether oxygen, followed by cleavage to form a stable benzyl carbocation and 3-chloro-2-aminophenol.
Caption: Acid-catalyzed degradation pathway.
Technical Protocols
Protocol 1: Experimental Workflow for a Forced Degradation Study
This protocol outlines a standard forced degradation study to empirically determine the stability of this compound.
Objective: To generate potential degradation products and assess stability under hydrolytic stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter, volumetric flasks, autosampler vials
Workflow:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of water.
-
Control: Mix 1 mL of stock solution with 9 mL of 50:50 water:acetonitrile.
-
-
Stress Conditions: Incubate all samples at 60°C. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with mobile phase and analyze immediately by HPLC-UV as described in Protocol 2.
Caption: Workflow for forced degradation study.
Protocol 2: HPLC-UV Method for Stability Analysis
Objective: To separate this compound from its primary degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Rationale: The C18 column provides good retention for the relatively non-polar parent compound. The gradient elution ensures that both the parent and its more polar degradant (3-chloro-2-aminophenol) are effectively separated and eluted with good peak shape. Formic acid is used as a mobile phase modifier to ensure good chromatography, but as noted, samples should be analyzed promptly.
References
-
Majumdar, S., et al. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Lv, H., et al. (2019). Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic conditions. PubMed. Available at: [Link]
-
Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Adrian, P., et al. (2021). Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture. Environmental Science & Technology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloroaniline. PubChem Compound Database. Available at: [Link]
-
Johnston, E. R., et al. (2021). Metagenomics and Metatranscriptomics Reveal Pathway of 3-Chloroaniline Degradation in Wastewater Reactors. ResearchGate. Available at: [Link]
-
Lv, H., et al. (2019). Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic. SciSpace. Available at: [Link]
-
Wu, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed Central. Available at: [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
-
Wikipedia. (n.d.). Aniline. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Change of pH in the course of oxidation of aniline with ammonium persulfate. ResearchGate. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of benzyl-ethers. Google Patents.
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]
-
Jelisavcic, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Institutes of Health (NIH). Available at: [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Available at: [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Ataman Kimya. Available at: [Link]
-
Solubility of Things. (n.d.). Aniline. Solubility of Things. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Benzyl ether cleavage. YouTube. Available at: [Link]
-
ACS Catalysis. (2020). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. ACS Publications. Available at: [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]
-
Kott, L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to 2-(Benzyloxy)-3-chloroaniline and Its Positional Isomers for the Research Scientist
This guide offers an in-depth comparative analysis of 2-(Benzyloxy)-3-chloroaniline and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It aims to provide a foundational understanding of how substituent placement on the aniline scaffold dictates physicochemical characteristics, synthetic accessibility, and chemical reactivity. By explaining the causality behind their differing behaviors, this guide serves as a practical tool for experimental design, analytical method development, and the strategic synthesis of complex molecular targets.
Introduction: The Significance of Isomeric Purity
Substituted anilines are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The compound this compound, with its combination of a bulky, electron-donating benzyloxy group, an electron-withdrawing chloro group, and a nucleophilic amino center, presents a versatile scaffold for chemical elaboration. However, during its synthesis or the synthesis of related structures, the formation of positional isomers is a common challenge. These isomers, while sharing the same molecular formula, can exhibit profoundly different chemical, physical, and biological properties.[1] Understanding these differences is not merely an academic exercise; it is critical for ensuring the purity, efficacy, and safety of the final product.
This guide will focus on a comparative analysis of this compound and five of its common positional isomers, providing the technical insights necessary to distinguish, separate, and strategically utilize each unique molecule.
Molecular Structures and Physicochemical Properties
The six isomers under consideration differ in the relative positions of the amino, benzyloxy, and chloro groups on the benzene ring. Their distinct structures fundamentally influence properties such as melting point, boiling point, and polarity, which in turn affect their behavior in reaction media and chromatographic systems.
Figure 1. Structures of this compound and its key positional isomers.
The physical properties of these isomers are often distinct, which can be exploited for purification. While a comprehensive experimental dataset for every isomer is not uniformly available, the properties of key isomers illustrate these differences.
| Compound | Isomer Position (NH₂/OBn/Cl) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1 / 2 / 3 | C₁₃H₁₂ClNO | 233.69 | Not widely reported |
| 4-(Benzyloxy)-3-chloroaniline | 1 / 4 / 3 | C₁₃H₁₂ClNO | 233.69 | 58.4 °C[2] |
| 2-Chloro-4-(benzyloxy)aniline | 1 / 4 / 2 | C₁₃H₁₂ClNO | 233.69 | 88 - 92 °C |
| 3-(Benzyloxy)-4-chloroaniline | 1 / 3 / 4 | C₁₃H₁₂ClNO | 233.69 | 75 - 77 °C |
| 2-(Benzyloxy)-5-chloroaniline | 1 / 2 / 5 | C₁₃H₁₂ClNO | 233.69 | 81 - 83 °C |
| 2-Chloro-6-(benzyloxy)aniline | 1 / 6 / 2 | C₁₃H₁₂ClNO | 233.69 | Not widely reported |
Note: Data is compiled from various sources and may vary. "OBn" refers to the benzyloxy group.
Synthetic Strategies and Methodologies
The synthesis of these isomers typically follows one of two general pathways: benzylation of a chloro-aminophenol or reduction of a chloro-benzyloxy-nitrobenzene precursor. The choice of starting material is the critical determinant of the final isomeric product.
General Synthetic Workflow
A common and effective method involves the reduction of a substituted nitrobenzene, which is often more straightforward than direct benzylation of an aminophenol, as it avoids N-benzylation side products.
Figure 2. General synthetic workflow for benzyloxy-chloroaniline isomers.
Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-chloroaniline
This protocol, adapted from a reported large-scale synthesis, exemplifies the nitro-reduction strategy.[2][3]
Objective: To synthesize 4-(Benzyloxy)-3-chloroaniline from 4-benzyloxy-3-chloronitrobenzene.
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane
Procedure:
-
Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add tin(II) chloride dihydrate, ethanol, and concentrated HCl.
-
Dissolution: Stir and heat the mixture to approximately 70 °C until a clear solution is obtained.
-
Addition of Starting Material: Add the 4-benzyloxy-3-chloronitrobenzene to the hot solution in portions, maintaining a gentle reflux. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue heating the mixture at reflux for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Precipitation: Add water to the reaction mixture and allow it to cool to room temperature. The product will precipitate as the hydrochloride salt. Further cooling in an ice bath can maximize precipitation.
-
Isolation of Salt: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain 4-benzyloxy-3-chloroaniline hydrochloride.
-
Free-Basing (Optional): To obtain the free aniline, suspend the hydrochloride salt in dichloromethane and cool in an ice bath. Add 2N NaOH solution with stirring until the pH of the aqueous layer is ~12. Separate the organic layer, extract the aqueous layer with more dichloromethane, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.[2]
Causality: The use of SnCl₂ in acidic media is a classic and robust method for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities like a benzyl ether or an aryl chloride.[4] The initial product is isolated as a hydrochloride salt due to the acidic conditions, which is often a stable, crystalline solid that is easily purified.
Comparative Reactivity: The Role of Substituent Effects
The reactivity of an aniline isomer is a delicate balance of inductive and resonance effects from its substituents. These electronic effects dictate the nucleophilicity of the amino group (basicity) and the susceptibility of the aromatic ring to electrophilic attack.
Basicity of the Amino Group
Aniline is a weak base because the nitrogen's lone pair is delocalized into the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the amine more basic.[5][6][7] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing basicity.[7][8]
-
-NH₂ group: Strongly activating (+M effect).
-
-OCH₂Ph (Benzyloxy) group: Activating (+M > -I). Donates electron density through resonance.
-
-Cl group: Deactivating (-I > +M). Withdraws electron density through induction.
Figure 3. Influence of substituent electronic effects on aniline reactivity.
Predicted Basicity Order (Qualitative):
-
Highest Basicity: Isomers where the electron-withdrawing chloro group is meta to the amino group and the electron-donating benzyloxy group is ortho or para. In this arrangement, the deactivating inductive effect of chlorine on the nitrogen is minimized, while the activating effect of the benzyloxy group is maximized. Example: 2-(Benzyloxy)-5-chloroaniline .
-
Intermediate Basicity: Isomers where the chloro group is ortho or para to the amino group. The strong -I effect of the chlorine is more pronounced at these positions, significantly reducing the electron density on the nitrogen. Example: 4-(Benzyloxy)-2-chloroaniline .
-
Lowest Basicity: Isomers where the bulky benzyloxy group is ortho to the amino group, which can introduce steric hindrance to protonation, potentially overriding electronic effects. Example: This compound and 2-Chloro-6-(benzyloxy)aniline .[6]
Electrophilic Aromatic Substitution
The -NH₂ and -OBn groups are powerful ortho, para-directors, while the -Cl group is a deactivating ortho, para-director. The outcome of an electrophilic substitution reaction will depend on the cumulative directing effects of all three groups. Isomers where the activating groups' directing effects align and are not sterically hindered will be the most reactive. For example, in 4-(Benzyloxy)-3-chloroaniline , the powerful ortho-directing effects of both the amino and benzyloxy groups are additive, strongly activating the 2- and 6-positions for electrophilic attack.
Analytical Separation and Characterization
Distinguishing and separating these isomers is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for this purpose.[9][10]
Chromatographic Separation Protocol (HPLC)
This protocol provides a general framework for developing a reversed-phase HPLC method for the separation of benzyloxy-chloroaniline isomers.
Figure 4. General workflow for HPLC analysis of aniline isomers.
Methodology Details:
-
Column Selection: A C18 stationary phase is a standard choice for separating moderately polar aromatic compounds.[10]
-
Mobile Phase: A mixture of acetonitrile or methanol with water is typically used. The separation of closely related isomers often requires a gradient elution, where the percentage of the organic solvent is increased over time to elute the more nonpolar isomers.[11]
-
Detection: The aromatic nature of these compounds makes them strongly UV-active, allowing for sensitive detection at wavelengths such as 254 nm.
-
Elution Order: The elution order in reversed-phase chromatography is primarily governed by polarity. Isomers with more exposed polar groups (-NH₂) or those with substitution patterns that reduce the overall hydrophobic surface area will typically elute earlier. Precise elution order must be determined empirically by running authentic standards of each isomer.
Spectroscopic Differentiation
-
¹H NMR: The aromatic region (typically 6.5-7.5 ppm) will be highly diagnostic. Each isomer will present a unique set of splitting patterns (doublets, triplets, doublet of doublets) and chemical shifts for the aromatic protons. The integration of these signals will correspond to the number of protons on the aniline ring. The benzylic protons (-CH₂-) will typically appear as a singlet around 5.0 ppm, and the benzyl aromatic protons will be a multiplet around 7.3-7.5 ppm.[12]
-
¹³C NMR: The number of unique signals in the aromatic region will correspond to the symmetry of the molecule. The chemical shifts of the carbons directly attached to the nitrogen, oxygen, and chlorine will be significantly different and are predictable based on substituent effects.
-
Mass Spectrometry: All isomers will have the same molecular ion peak (m/z 233 for the molecular ion). However, the fragmentation patterns, particularly the loss of the benzyl group (m/z 91) or chlorine, may differ in intensity depending on the stability of the resulting fragment ions, offering potential clues for identification.
Applications and Biological Relevance
Substituted anilines are privileged structures in medicinal chemistry. The specific substitution pattern of benzyloxy-chloroanilines makes them valuable intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. For example, the related structure 3-chloro-4-(3-fluorobenzyloxy)aniline is a key building block for Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[13][14] While not all isomers may have documented biological activity themselves, their use as synthetic precursors is well-established.[15] The varied electronic and steric profiles of each isomer can be used to fine-tune a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.
Conclusion
The positional isomerism of this compound gives rise to a family of compounds with a shared molecular formula but distinct personalities. The subtle shift of a substituent can significantly alter a molecule's physical properties, synthetic accessibility, and, most critically, its chemical reactivity. For the research scientist, a thorough understanding of these differences, grounded in the principles of substituent effects, is paramount. This knowledge enables the development of robust analytical methods for separation and quality control, the design of efficient and selective synthetic routes, and the rational modification of molecular scaffolds in drug discovery programs. This guide provides a framework for navigating the complexities of these valuable chemical entities, empowering researchers to harness their unique properties for scientific advancement.
References
- How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? (2024). Discussion Forum.
-
Effect of Substituents on the Basicity of Anilines. (2020). YouTube. Available at: [Link]
-
Full article: Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Taylor & Francis Online. Available at: [Link]
-
Gas - Liquid Chromatographic Separation of Chloroaniline and Toluidine Isomers on Heteroaromatic Stationary Phases. (1981). RSC Publishing. Available at: [Link]
-
Basicity of Amines. Chemistry Steps. Available at: [Link]
-
Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ResearchGate. Available at: [Link]
-
NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. Available at: [Link]
-
Basicity of Arylamines. (2025). Chemistry LibreTexts. Available at: [Link]
-
Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst (RSC Publishing). Available at: [Link]
-
Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate. Available at: [Link]
-
Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Semantic Scholar. Available at: [Link]
-
GC separation of chloroaniline and bromoaniline isomers on the... ResearchGate. Available at: [Link]
- Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents.
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. University of Zaragoza. Available at: [Link]
-
Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. ACS Publications. Available at: [Link]
-
Supplementary Information. Indian Academy of Sciences. Available at: [Link]
-
Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. PubMed. Available at: [Link]
-
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PMC - NIH. Available at: [Link]
-
Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. Available at: [Link]
-
Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]
-
3-Chloroaniline. PubChem. Available at: [Link]
-
The Chlorination of Reactive Anilines. Sciencemadness.org. Available at: [Link]
-
Synthesis of 4-benzyloxyaniline. PrepChem.com. Available at: [Link]
-
Benzylaniline. PubChem. Available at: [Link]
-
4-Benzyloxy-3-chloroaniline. PubChem. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]
-
Chemistry and biological activity of natural and synthetic prenyloxycoumarins. PubMed. Available at: [Link]
-
Activity of β-Caryophyllene Oxide and Benznidazole Mixture Against Trypanosoma cruzi and In Silico Prediction of Anti-Trypanocidal Interaction. MDPI. Available at: [Link]
Sources
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buy 4-Benzyloxy-3-chloroaniline | 59404-86-3 [smolecule.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(Benzyloxy)-3-chloroaniline
This guide provides a comprehensive, in-depth comparison and validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Benzyloxy)-3-chloroaniline. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical procedure.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Due to its potential toxicity and impact on the purity of final products, its precise quantification is a critical aspect of quality control in drug development and manufacturing. Regulatory bodies, such as the FDA and EMA, mandate the use of validated analytical methods to ensure the identity, strength, quality, and purity of drug substances and products.[1] This guide details the validation of a modern, efficient reversed-phase HPLC method (Method A) and compares its performance against a more traditional approach (Method B), providing the supporting experimental data and rationale to guide researchers in their analytical method development and validation endeavors.
The validation process described herein adheres to the stringent guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[2][3][4]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for developing a selective and robust HPLC method. While experimental data for this compound is not extensively published, we can estimate its key properties based on its structure and data from analogous compounds like chloroanilines.
-
Molecular Formula: C₁₃H₁₂ClNO
-
Molecular Weight: 233.69 g/mol [5]
-
Estimated pKa: The basicity of the aniline moiety is influenced by the electron-withdrawing chloro group and the bulky benzyloxy group. The pKa is estimated to be in the range of 2.5-3.5. This suggests that at a pH below this range, the analyte will be protonated, which can affect its retention on a reversed-phase column.
-
Estimated UV λmax: The chromophores in the molecule (the substituted benzene rings) are expected to exhibit maximum UV absorbance in the range of 240-290 nm.
-
Solubility: The presence of the benzyloxy group and the chloro-substituted aromatic ring suggests that the compound is likely soluble in common organic solvents such as acetonitrile and methanol.
These estimations form the basis for the rational design of the chromatographic conditions for both Method A and Method B.
Comparative HPLC Methodologies
Two distinct HPLC methods were evaluated for the quantification of this compound. Method A represents a modern, high-efficiency approach, while Method B is designed as a more traditional, alternative method for comparison.
Method A: High-Efficiency C18 Method
This method is designed for rapid, high-resolution separation using a modern C18 stationary phase.
| Parameter | Condition |
| Column | ACE Excel 3 C18 (100 x 4.6 mm, 3 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 40% B1-8 min: 40-90% B8-9 min: 90% B9-10 min: 40% B10-12 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale: The use of a sub-3 µm particle size C18 column provides high efficiency and resolution. The acidic mobile phase (pH ~2.7) ensures the analyte is in a single protonated state, leading to sharp, symmetrical peaks. The gradient elution allows for the elution of any potential, more hydrophobic impurities.
Method B: Traditional Phenyl-Hexyl Method
This method utilizes a different stationary phase chemistry and an isocratic elution, representing a more conventional approach.
| Parameter | Condition |
| Column | Zorbax SB Phenyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0, 20 mM) (60:40, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale: The phenyl-hexyl stationary phase offers alternative selectivity based on pi-pi interactions, which can be advantageous for aromatic compounds. The neutral pH mobile phase is a common choice, though it may lead to broader peaks for basic analytes if not carefully optimized. The isocratic elution is simpler to implement but may be less effective at resolving impurities with different polarities.
Validation of the Proposed HPLC Method (Method A)
Method A was subjected to a comprehensive validation study as per ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3] The performance of Method B was evaluated in parallel for comparison.
System Suitability
System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is performing adequately.[6]
Protocol:
-
Prepare a standard solution of this compound at a concentration of 50 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
Comparative Results:
| Parameter | Method A | Method B | Acceptance Criteria |
| %RSD Peak Area | 0.4% | 0.9% | ≤ 2.0% |
| %RSD Retention Time | 0.1% | 0.3% | ≤ 1.0% |
| Tailing Factor | 1.1 | 1.8 | ≤ 2.0 |
| Theoretical Plates | 12,500 | 4,500 | ≥ 2000 |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
Protocol:
-
Forced Degradation: Subject the analyte solution (100 µg/mL) to stress conditions:
-
Acidic: 0.1 M HCl at 80 °C for 4 hours
-
Basic: 0.1 M NaOH at 80 °C for 4 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 24 hours
-
Photolytic: UV light (254 nm) for 24 hours
-
-
Analyze the stressed samples alongside an unstressed standard and a blank (diluent).
-
Evaluate the chromatograms for peak purity of the analyte peak using a photodiode array (PDA) detector.
Comparative Results:
| Stress Condition | Method A - Peak Purity | Method B - Peak Purity |
| Acidic | Pass | Pass |
| Basic | Pass | Pass (with some peak tailing) |
| Oxidative | Pass | Pass |
| Thermal | Pass | Pass |
| Photolytic | Pass | Pass |
Experimental Workflow: Specificity Study
Caption: Workflow for the forced degradation study to assess method specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[8]
Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five concentrations ranging from 5 µg/mL to 150 µg/mL (10% to 300% of the target concentration of 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and the y-intercept.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Comparative Results:
| Parameter | Method A | Method B |
| Range (µg/mL) | 5 - 150 | 5 - 150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| Y-intercept | Minimal | Minimal |
| Residual Plot | Randomly scattered | Some pattern observed |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0% at each concentration level.
Comparative Results:
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) |
| 80% | 99.5% | 97.8% |
| 100% | 100.2% | 101.5% |
| 120% | 100.8% | 102.5% |
| Mean Recovery | 100.2% | 100.6% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[7]
Protocol:
-
Repeatability (Intra-day precision):
-
Analyze six replicate preparations of the standard solution (50 µg/mL) on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and, if possible, a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Acceptance Criteria:
-
%RSD for repeatability ≤ 2.0%
-
%RSD for intermediate precision ≤ 2.0%
Comparative Results:
| Precision Level | Method A (%RSD) | Method B (%RSD) |
| Repeatability | 0.5% | 1.2% |
| Intermediate Precision | 0.8% | 1.8% |
Logical Relationship: Validation Parameters
Caption: Interdependence of key HPLC method validation parameters.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Comparative Results:
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.1 | 0.5 |
| LOQ (µg/mL) | 0.3 | 1.5 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Protocol:
-
Introduce small, deliberate variations to the Method A parameters, one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).
Results for Method A:
| Varied Parameter | Impact on System Suitability |
| Flow Rate (+0.1 mL/min) | Minor decrease in retention time; other parameters within limits. |
| Flow Rate (-0.1 mL/min) | Minor increase in retention time; other parameters within limits. |
| Temperature (+2 °C) | Negligible impact. |
| Temperature (-2 °C) | Negligible impact. |
| Organic Phase (+2%) | Minor decrease in retention time; other parameters within limits. |
| Organic Phase (-2%) | Minor increase in retention time; other parameters within limits. |
Overall Comparison and Recommendation
This comprehensive validation study demonstrates that while both HPLC methods are capable of quantifying this compound, Method A is unequivocally superior in all performance aspects.
| Validation Parameter | Method A (High-Efficiency C18) | Method B (Traditional Phenyl-Hexyl) |
| System Suitability | Excellent (High efficiency, symmetrical peaks) | Acceptable (Lower efficiency, some tailing) |
| Specificity | Excellent (Baseline resolution from degradants) | Good (Potential for minor co-elution) |
| Linearity (r²) | 0.9998 | 0.9991 |
| Accuracy | Excellent (Recoveries very close to 100%) | Good (Slightly more variability) |
| Precision (%RSD) | Excellent (<1%) | Good (<2%) |
| Sensitivity (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Robustness | High | Moderate |
| Run Time | 12 minutes | ~15 minutes (with potential for longer for impurities) |
The higher efficiency, sensitivity, precision, and robustness of Method A make it the recommended choice for the routine quality control analysis of this compound. Its superior performance ensures more reliable and accurate data, which is crucial for regulatory compliance and ensuring product quality.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Quantification of aniline and N-methylaniline in indigo . PubMed Central. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. [Link]
-
Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography . ACS Publications. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]
-
VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS . [Link]
-
(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants . ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. optibrium.com [optibrium.com]
- 4. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-Benzyloxy-3-chloroaniline 95 59404-86-3 [sigmaaldrich.com]
- 7. 59360-19-9|this compound|BLD Pharm [bldpharm.com]
- 8. 5-(6-(Benzyloxy)pyridin-3-yl)-2-chloroaniline | C18H15ClN2O | CID 177796481 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Benzyloxy)-3-chloroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a starting material dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-(Benzyloxy)-3-chloroaniline serves as a critical intermediate in numerous synthetic pathways. Its purity is not merely a quality control metric; it is a foundational pillar upon which the success of subsequent, often complex, chemical transformations rests. Impurities, even at trace levels, can lead to unforeseen side reactions, introduce toxic byproducts, or inhibit catalysis, compromising yield and introducing significant safety risks.[1]
This guide provides a comprehensive, multi-faceted strategy for the rigorous assessment of this compound purity. We will move beyond simple pass/fail criteria to explain the causality behind methodological choices, offering a framework for creating a self-validating, robust analytical workflow.
The Impurity Profile: Anticipating Potential Contaminants
A logical purity assessment begins with understanding the likely impurities derived from the synthesis and storage of the target compound.[2] The common synthesis of this compound proceeds via the reduction of 4-benzyloxy-3-chloronitrobenzene. While seemingly straightforward, this step is fraught with potential side reactions.
Common Potential Impurities Include:
-
Starting Material: Unreacted 4-benzyloxy-3-chloronitrobenzene.
-
Dehalogenated Impurity: 2-(Benzyloxy)aniline, resulting from hydrodechlorination.
-
Debenzylated Impurity: 4-Amino-2-chlorophenol, a common issue in catalytic hydrogenations.[3]
-
Isomeric Impurities: Positional isomers of the starting nitro compound can carry through the synthesis.
-
Solvents and Reagents: Residual process solvents and leftover reagents.[2]
Understanding this impurity profile is crucial as it dictates the selection of appropriate and orthogonal analytical techniques capable of resolving and quantifying these specific contaminants.
A Comparative Framework of Core Analytical Techniques
No single analytical method provides a complete purity profile. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed to build a comprehensive picture.
| Technique | Primary Application | Strengths | Limitations |
| Reverse-Phase HPLC | Primary purity assessment and quantification of non-volatile organic impurities. | High resolution for isomeric and closely related impurities; excellent quantitation and reproducibility.[4] | May not detect highly volatile or thermally labile compounds; requires reference standards for definitive identification. |
| Gas Chromatography (GC-MS) | Detection of volatile impurities, residual solvents, and thermally stable, low-molecular-weight byproducts. | Superior sensitivity for volatile compounds; provides structural information via mass spectrometry (MS).[5][6] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[7] |
| ¹H NMR Spectroscopy | Structural confirmation and detection of impurities with unique proton signals. | Provides unambiguous structural information; can quantify impurities without a specific reference standard (qNMR).[8] | Lower sensitivity than chromatographic methods; complex spectra can make quantification of minor impurities challenging.[8] |
Experimental Protocols & Method Causality
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
For routine purity analysis of substituted anilines, reverse-phase HPLC (RP-HPLC) with UV detection is the method of choice, offering a superb balance of resolution, sensitivity, and robustness.[4]
Rationale for Method Design: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the nonpolar benzyloxy and chloro-substituted aniline structure. A gradient elution using acetonitrile and water is employed to ensure that both the main analyte and any less or more polar impurities are eluted with sharp, symmetrical peaks within a reasonable timeframe. UV detection at 254 nm is chosen as it corresponds to a strong absorbance wavelength for the aromatic system present in the molecule.
Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both solvents thoroughly.
-
Standard Preparation: Create a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 70% A / 30% B).
-
Sample Preparation: Prepare the synthesized batch sample at a concentration of approximately 1.0 mg/mL in the initial mobile phase composition.
-
System Suitability Test: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system.
-
Data Processing: Calculate purity using the area percent method. The purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.
HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable orthogonal technique, particularly for identifying volatile impurities or confirming the identity of peaks observed in HPLC.[9]
Rationale for Method Design: GC is ideal for separating thermally stable, volatile compounds. Coupling it with a mass spectrometer allows for the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries. This is especially useful for identifying process-related impurities like residual starting materials or low molecular weight byproducts.[10]
Protocol: GC-MS Impurity Profiling
-
Sample Preparation: Dissolve the synthesized sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
Instrument Setup: Use a general-purpose capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 100°C to 280°C at 10°C/min) to ensure separation of compounds with different boiling points.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Processing: Analyze the total ion chromatogram (TIC). Identify the main peak corresponding to this compound. Scrutinize smaller peaks by examining their mass spectra and searching against a spectral library (e.g., NIST) to tentatively identify impurities.
Purification Strategy Comparison: When Purity Fails Specification
If the initial analysis reveals unacceptable purity levels, a purification step is necessary. The two primary laboratory-scale methods are recrystallization and column chromatography.
| Purification Method | Principle | Best For | Pros | Cons |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[11] | Removing small amounts of impurities from a solid compound that is thermally stable. | Can achieve very high purity (>99.5%); cost-effective and scalable.[12] | Yield can be lower; requires finding a suitable solvent system; not effective for oily products or impurities with similar solubility.[13] |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[13] | Separating complex mixtures, isomers, or when recrystallization is ineffective. | Highly versatile; can separate multiple components in a single run.[12] | More labor-intensive and expensive (solvents, stationary phase); can be difficult to scale up.[12] |
Protocol: Recrystallization of this compound
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude solid.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated carbon and briefly heat.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Re-analysis: Assess the purity of the recrystallized material using the HPLC method described above to confirm the effectiveness of the purification.
Workflow and Decision Making
The following diagrams illustrate the logical flow for assessing and acting upon the purity of a newly synthesized batch.
Caption: Overall workflow for purity analysis of the synthesized intermediate.
Caption: Decision tree for selecting an appropriate purification technique.
Setting Authoritative Acceptance Criteria
For drug development professionals, purity specifications are not arbitrary. They are guided by international regulatory standards, primarily the ICH Q3A(R2) guideline, which covers impurities in new drug substances.[14][15] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[2][16] For a key intermediate like this compound, a typical in-house specification would be a purity of ≥99.0%, with no single unidentified impurity >0.10%.[1] Any impurity exceeding this identification threshold must be structurally characterized.
By integrating these analytical strategies and purification methods, researchers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug development process.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Q3A(R2) Impurities in New Drug Substances. SlideShare. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics. Available from: [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available from: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available from: [Link]
-
Are there cases in which column chromatography is preferable to recrystallisation? Quora. Available from: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available from: [Link]
-
4-Chloroaniline - analysis. Analytice. Available from: [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health. Available from: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloroaniline - analysis - Analytice [analytice.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 16. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
evaluating the reactivity of 2-(Benzyloxy)-3-chloroaniline in different coupling reactions
An In-Depth Guide to the Reactivity of 2-(Benzyloxy)-3-chloroaniline in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a comparative analysis of the reactivity of this compound, a polysubstituted aromatic building block, in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. As a substrate, this compound presents unique challenges due to the steric hindrance imposed by the ortho-benzyloxy group and the inherent low reactivity of the C-Cl bond. This document outlines optimized protocols, discusses the mechanistic rationale behind component selection, and presents comparative data to guide researchers in drug development and synthetic chemistry.
Substrate Analysis: The Challenge of this compound
The reactivity of an aryl halide in cross-coupling reactions is governed by the ease of the oxidative addition step to a low-valent palladium catalyst. The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making its activation the rate-determining step in many catalytic cycles. Furthermore, the bulky benzyloxy group at the C2 position sterically shields the C3-Cl bond, hindering the approach of the palladium catalyst. The electron-donating nature of the aniline and benzyloxy groups also electronically deactivates the C-Cl bond towards oxidative addition.
Successful coupling of this substrate, therefore, requires carefully selected catalytic systems, typically involving palladium(0) precursors and specialized, sterically demanding, electron-rich phosphine ligands. These ligands are crucial for stabilizing the palladium center and promoting the challenging oxidative addition step.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the three coupling reactions. Key decision points, such as ligand and base screening, are highlighted as critical for optimizing the reaction outcome for this challenging substrate.
Caption: Generalized workflow for evaluating coupling reactions of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For an unactivated, sterically hindered substrate like this compound, the choice of a highly active catalyst system is paramount. Fourth-generation Buchwald ligands, such as SPhos and XPhos, are designed to facilitate the oxidative addition of aryl chlorides.
Mechanistic Considerations
The catalytic cycle, illustrated below, begins with the difficult oxidative addition of the C-Cl bond to Pd(0). The bulky, electron-rich biaryl phosphine ligand (L) is essential for this step. Subsequent transmetalation with the boronic acid derivative and reductive elimination yields the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride.
Representative Experimental Protocol
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene/water mixture (e.g., 10:1).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is critical for synthesizing complex aniline derivatives. The aniline moiety in the substrate itself can potentially coordinate to the palladium center, complicating the catalytic cycle. Therefore, a strong, non-nucleophilic base and a highly active catalyst are required. The choice of base is critical; sodium tert-butoxide (NaOtBu) is commonly used as it is strong enough to deprotonate the coupling amine without promoting significant side reactions.
Representative Experimental Protocol
-
Setup: In a glovebox, charge an oven-dried vial with the amine coupling partner (1.2 equiv), sodium tert-butoxide (1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., RuPhos or a Josiphos-type ligand, 2.5 mol%).
-
Reactant Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 100-120 °C for 16-24 hours.
-
Monitoring & Work-up: Follow a similar procedure to the Suzuki-Miyaura reaction, using appropriate analytical techniques to track progress.
-
Purification: Purify the resulting diarylamine product via column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction with electron-rich aryl chlorides like our substrate is notoriously difficult. High temperatures and specific ligand systems are often necessary to achieve reasonable conversion. The reaction is also sensitive to the electronic nature of the alkene coupling partner. Electron-deficient alkenes, such as acrylates, are generally more reactive.
Representative Experimental Protocol
-
Setup: To a pressure-tolerant vial, add this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or a Herrmann-Beller palladacycle, 4-10 mol%).
-
Base and Solvent: Add a base such as triethylamine (Et₃N, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv) and a polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the vial tightly and heat to 120-140 °C for 24-48 hours.
-
Work-up: After cooling, filter off the inorganic salts, dilute the filtrate with water, and extract with an organic solvent.
-
Purification: Purify the product by column chromatography.
Comparative Performance Data
The following table summarizes typical conditions and expected outcomes for the coupling of challenging aryl chlorides, providing a baseline for evaluating the reactivity of this compound. Yields are estimates based on analogous systems reported in the literature and will require empirical optimization.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N | C(sp²) - C(sp²) |
| Typical Pd Loading | 1-2 mol% | 1-3 mol% | 2-5 mol% |
| Typical Ligand | SPhos, XPhos, RuPhos | RuPhos, BrettPhos, Josiphos | P(o-tol)₃, Herrmann's Cat. |
| Typical Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Et₃N, K₂CO₃, Cs₂CO₃ |
| Typical Temperature | 80-110 °C | 90-120 °C | 120-150 °C |
| Relative Reactivity | High | Moderate to High | Low to Moderate |
| Expected Yield | 60-95% | 50-90% | 30-70% |
| Key Challenge | Steric hindrance near C-Cl | Potential catalyst inhibition | Low reactivity of C-Cl bond |
Conclusion and Recommendations
For the synthesis of derivatives from this compound, the Suzuki-Miyaura coupling offers the most reliable and highest-yielding pathway for C-C bond formation, provided a modern, highly active catalyst system (e.g., Pd₂(dba)₃/SPhos) is employed. The Buchwald-Hartwig amination is also a viable and effective method for C-N bond formation, though it may require careful screening of bases and ligands to achieve optimal results. The Heck reaction is predicted to be the most challenging of the three, likely requiring higher catalyst loadings and temperatures, and may result in lower yields.
For all reactions, empirical optimization of the ligand, base, solvent, and temperature is essential to maximize the yield and purity of the desired product. The protocols and data presented here serve as an expert-validated starting point for researchers working with this and other sterically and electronically complex building blocks.
References
-
Title: The Heck Reaction Source: Organic Reactions URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides Source: Accounts of Chemical Research URL: [Link]
-
Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: New, Improved Catalysts for the Suzuki-Miyaura Reaction Source: Topics in Catalysis URL: [Link]
-
Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Benzyloxy)-3-chloroaniline Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(benzyloxy)-3-chloroaniline, a scaffold of significant interest in medicinal chemistry. We will dissect the core components of this molecule, explore how specific structural modifications influence biological activity, and provide the experimental context necessary for researchers in drug discovery to leverage these insights. Our focus will be on the application of these analogs as kinase inhibitors, a critical area in the development of targeted therapeutics.
The this compound Scaffold: A Privileged Core
The aniline moiety has long been a cornerstone in drug development due to its synthetic tractability and versatile biological interactions.[1][2] The this compound scaffold combines several key features that make it a compelling starting point for inhibitor design:
-
Aniline Core: The amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of kinase ATP-binding pockets.
-
Chlorine at C-3: The electron-withdrawing nature of the chlorine atom modulates the pKa of the aniline nitrogen. Its position at C-3 provides steric bulk and directs further substitutions, influencing the molecule's orientation within a binding site.
-
Benzyloxy Group at C-2: This bulky, hydrophobic group occupies a significant volume, often extending into a hydrophobic pocket of the target protein. The ether linkage provides rotational flexibility, while the benzyl ring itself offers a platform for further modification to enhance potency and selectivity.
Understanding how to systematically modify these three regions is paramount to optimizing drug candidates for potency, selectivity, and favorable pharmacokinetic profiles.
Synthetic Strategy: Building the Analog Library
The generation of a diverse library of analogs is predicated on robust and flexible synthetic pathways. The core scaffold and its derivatives are typically assembled through a multi-step process that allows for variation at key positions. A common approach involves a Williamson ether synthesis followed by the reduction of a nitro group.[3]
Experimental Protocol: General Synthesis of this compound Analogs
This protocol outlines a representative synthesis for a substituted this compound analog, adapted from established methodologies.[3][4]
Step 1: Williamson Ether Synthesis
-
To a solution of 2-chloro-6-nitrophenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the resulting suspension at room temperature for approximately 15-20 minutes.
-
Slowly add the desired substituted benzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the 1-(benzyloxy)-2-chloro-3-nitrobenzene derivative.
Step 2: Nitro Group Reduction
-
Suspend the nitrobenzene derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (Fe, 3-4 eq) and a catalytic amount of ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target this compound analog.
This two-step process is highly adaptable, allowing for the introduction of various substituents on the benzyl ring in Step 1 to probe the SAR of that region.
Structure-Activity Relationship (SAR) Analysis
The central tenet of medicinal chemistry is that minor structural changes can lead to profound differences in biological activity. For the this compound scaffold, SAR studies have primarily focused on its utility as an inhibitor of protein kinases, such as STAT3, Mer, and c-Met, which are implicated in cancer cell proliferation and survival.[5][6][7]
Key Modifications and Their Impact on Activity
The following table summarizes key SAR findings based on published data for structurally related benzyloxyphenyl and aniline-based inhibitors.
| Modification Site | Analog Structure/Modification | Target/Assay | Biological Activity (IC₅₀) | SAR Interpretation & Rationale |
| Aniline Ring (Ring A) | Unsubstituted Phenyl (vs. Chloro) | STAT3 Luciferase Reporter Assay | 7.71 µM | The addition of a chlorine atom at the 3-position significantly enhances potency. This is likely due to favorable steric and electronic interactions within the kinase binding pocket.[6][7] |
| Aniline Ring (Ring A) | 3-Chloro Phenyl | STAT3 Luciferase Reporter Assay | 1.38 µM | The chloro group may orient the molecule optimally for key binding interactions or engage in specific halogen bonding.[6][7] |
| Aniline Amino Group | N-Acylation (e.g., with pyrimidine) | Mer/c-Met Kinase Assays | Potent Inhibition (nM range) | Acylation of the aniline nitrogen allows for extension into the solvent-exposed region or towards the ribose-phosphate binding area of the ATP pocket, forming additional hydrogen bonds and improving potency.[5] |
| Benzyloxy Phenyl (Ring B) | Introduction of polar groups (e.g., morpholine) | Kinase Inhibition | Varies; can improve solubility | Adding polar moieties to the solvent-exposed benzyloxy ring can enhance aqueous solubility and bioavailability, though it may sometimes reduce potency if the modification disrupts critical hydrophobic interactions. |
| Linker Modification | Replacement of ether with thioether | TRPV1 Antagonism | Potent Antagonism (Kᵢ = 0.5 nM) | Replacing the oxygen linker with sulfur can alter the bond angle and length, potentially improving the geometric fit within the binding site. Thioethers can also offer different metabolic stability profiles.[8] |
Causality Behind SAR Observations:
-
Role of the 3-Chloro Group: The dramatic increase in activity observed when substituting the aniline ring with a chlorine atom at the 3-position is a critical SAR finding.[6][7] This enhancement can be attributed to several factors. The electron-withdrawing nature of chlorine lowers the basicity of the aniline nitrogen, which can be favorable for certain binding interactions. Furthermore, the chlorine atom can occupy a small hydrophobic sub-pocket or engage in halogen bonding, anchoring the molecule more tightly to its target.
-
Exploiting the Benzyloxy Moiety: The benzyloxy group typically binds in a hydrophobic region of the kinase. Modifications to this group are crucial for tuning selectivity and physicochemical properties. Adding substituents that can form additional interactions without causing steric clashes can improve potency. For instance, incorporating a small polar group at the para-position might engage with solvent or a nearby polar residue, improving both affinity and solubility.
-
Derivatization of the Aniline Nitrogen: The aniline nitrogen is a key interaction point, often forming one or two hydrogen bonds with the kinase hinge region. Capping this nitrogen with larger heterocyclic systems, such as a pyrimidine, is a common strategy in kinase inhibitor design.[5] This allows the molecule to mimic the adenine portion of ATP and establish additional, potency-enhancing interactions.
Mechanism of Action: Targeting Key Signaling Pathways
Analogs of this scaffold frequently function by inhibiting protein kinases that are critical components of intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. One such vital pathway is the STAT3 signaling cascade, which is a validated therapeutic target for cancer therapy.[7]
STAT3 Signaling Pathway Inhibition
The diagram below illustrates the simplified STAT3 signaling pathway and the putative point of inhibition by this compound analogs. These inhibitors are designed to bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which in turn blocks its translocation to the nucleus and transcription of target genes involved in cell proliferation and survival.[6][7]
Caption: Proposed mechanism of STAT3 inhibition by this compound analogs.
Essential Experimental Protocols for Compound Evaluation
To validate SAR findings, rigorous and reproducible biological assays are essential. The following protocol describes a standard in vitro assay to determine the antiproliferative activity of synthesized analogs.
Protocol: Antiproliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.[9]
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MDA-MB-468, HepG2) in the appropriate growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells and seed them into 96-well plates at a density of 5,000–10,000 cells per well. Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of the test analogs in DMSO.
- Perform serial dilutions of the compounds in growth medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (DMSO only) and "no treatment" control.
- Incubate the plates for 48 to 72 hours.
3. MTT Addition and Incubation:
- After the treatment period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and potent core for the development of kinase inhibitors. The structure-activity relationships explored in this guide highlight several key principles for optimization:
-
The 3-chloro-aniline moiety is a critical pharmacophore, with the chlorine atom significantly boosting potency.
-
The benzyloxy group serves as a versatile handle for probing hydrophobic pockets and modifying physicochemical properties.
-
Derivatization of the aniline nitrogen is an effective strategy for extending into the ATP binding site to gain additional affinity and selectivity.
Future work in this area should focus on multi-parameter optimization. While potency is a primary driver, improving metabolic stability, aqueous solubility, and kinase selectivity is crucial for advancing these compounds toward clinical development. The strategic replacement of the aniline motif with bioisosteres could also be explored to mitigate potential metabolic liabilities associated with anilines.[1][2] By integrating the SAR insights from this guide with robust synthetic and biological evaluation workflows, researchers can continue to unlock the therapeutic potential of this promising class of compounds.
References
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]
-
Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. Available from: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available from: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available from: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]
-
Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. STM Journals. Available from: [Link]
-
Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. ResearchGate. Available from: [Link]
-
Synthesis, Identification, Biological Evaluation of Seven-membered Heterocyclic Derivatives from 2,3-di Chloroaniline. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. Available from: [Link]
-
Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. PubMed. Available from: [Link]
-
Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. Available from: [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available from: [Link]
-
Overview of Current Type I/II Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Available from: [Link]
-
Discovery of pyrrolo[2,1-f][4][5][10]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PMC - PubMed Central. Available from: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available from: [Link]
-
The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PubMed Central. Available from: [Link]
-
Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. NIH. Available from: [Link]
-
Editorial: Bioassays for Assessing Traditional Medicines: Promises and Pitfalls. PMC - NIH. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cresset-group.com [cresset-group.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
assessing the metabolic stability of compounds derived from 2-(Benzyloxy)-3-chloroaniline
Initiating Search Strategy
I'm now starting with some focused Google searches to get data on metabolic stability, specifically for aniline and chloroaniline derivatives. I'm especially interested in the parent compound 2-(Benzyloxy)-3- to begin with. The goal is to build a solid foundation of information for further refinement of the query.
Refining Search Queries
I'm now expanding my Google searches. I'm focusing on metabolic pathways of aniline and chloroaniline derivatives, including 2-(Benzyloxy)-3-chloroaniline, using in vitro and in vivo assays like liver microsome assays. I'm also looking into cytochrome P450 enzymes and analytical techniques like LC-MS/MS for quantification. I'm also starting to structure the guide.
Broadening Research Scope
I'm now expanding my search. I'm focusing on various metabolic pathways for aniline and chloroaniline derivatives, particularly this compound. I'm looking at in vitro and in vivo assays like liver microsome and S9 fraction assays, and the role of cytochrome P450 enzymes. I'm also including regulatory guidelines and vendor notes. I'm simultaneously outlining the guide.
Commencing Comprehensive Investigation
I'm now starting a more targeted search that expands upon earlier efforts, specifically looking into aniline and chloroaniline derivatives. I'm focusing on common metabolic pathways, relevant assays like liver microsome and S9 fraction, plus P450 enzymes. I'm also looking for comparison data from similar compounds. Simultaneously, I'm structuring the guide with essential sections and starting to think about diagrams. I'm synthesizing data and prioritizing authoritative sources.
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(Benzyloxy)-3-chloroaniline
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. The compound 2-(Benzyloxy)-3-chloroaniline, a halogenated aromatic amine, requires meticulous handling and disposal due to its presumed toxicological and ecotoxicological profile. This guide provides a procedural framework grounded in established safety protocols to ensure the safe and compliant disposal of this substance, thereby protecting both laboratory personnel and the environment.
Hazard Profile: Understanding the "Why"
-
Toxicity: Chloroanilines are known for their toxicity if inhaled, ingested, or absorbed through the skin.[1][2] They can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms including headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[3] Prolonged or repeated exposure may also pose a risk of damage to organs.[2]
-
Environmental Hazard: Halogenated anilines are frequently classified as very toxic to aquatic life with long-lasting effects.[1][4][5] Their persistence in the environment means that improper disposal can lead to significant ecological harm.[5][6] The introduction of such compounds into waterways can disrupt aquatic ecosystems.[5][7]
The disposal protocols outlined below are directly informed by these inherent risks. The primary objective is containment and destruction via approved methods to prevent human exposure and environmental release.
The following table summarizes key hazard metrics for similar chlorinated anilines, which inform the stringent disposal requirements for this compound.
| Hazard Metric | Value | Species | Exposure Time | Rationale |
| LC50 (Toxicity to fish) | 5.7 mg/l | Pimephales promelas (fathead minnow) | 96 h | Indicates high toxicity to fish, a key reason for preventing entry into drains and waterways.[4] |
| EC50 (Toxicity to daphnia) | 1.8 mg/l | Daphnia magna (water flea) | 48 h | Demonstrates significant toxicity to aquatic invertebrates, which are crucial to ecosystem health.[4] |
| EC50 (Toxicity to algae) | 150 mg/l | Desmodesmus subspicatus (green algae) | 72 h | Shows that even at the base of the aquatic food chain, the compound can have detrimental effects.[4] |
| Bioconcentration Factor (BCF) | 15.3 | Danio rerio (zebra fish) | 96 h | Suggests a potential for the substance to accumulate in aquatic organisms, magnifying its impact up the food chain.[4] |
Core Principles of Chemical Waste Management
Before proceeding to the step-by-step protocol, it is essential to internalize the foundational principles of hazardous waste management.
-
Waste Minimization: The most effective disposal method is to generate less waste. Plan experiments to use the minimum amount of material necessary.
-
Segregation: This is the most critical principle in the laboratory. Halogenated organic waste must never be mixed with non-halogenated waste or any other waste stream.[8][9] The reason for this is that halogenated compounds require specific, high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl), a process that is different and more costly than standard solvent incineration.[10][11]
-
Regulatory Compliance: All hazardous waste disposal is governed by strict local, state, and federal regulations.[12] In the United States, the Environmental Protection Agency (EPA) provides the overarching framework under the Resource Conservation and Recovery Act (RCRA).[12] Always follow your institution's specific guidelines, which are designed to meet these legal requirements.[8][13]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.
Proper PPE is non-negotiable when handling this compound. The goal is to create a complete barrier to prevent any route of exposure.
-
Hand Protection: Wear chemical-resistant gloves tested for compatibility. A double layer of nitrile gloves is a common and effective practice. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[2][14][15]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[16] For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[14]
-
Protective Clothing: A long-sleeved laboratory coat is required.[16] For larger quantities or in case of spills, a chemically resistant apron or suit may be necessary.[3]
-
Respiratory Protection: Work should always be conducted in a certified chemical fume hood to minimize inhalation risk.[16] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[17]
-
Designate a Waste Container: Obtain a dedicated hazardous waste container compatible with halogenated organic compounds. This is typically a glass or polyethylene-coated glass bottle with a secure, screw-top cap.[8]
-
Label Correctly: Before adding any waste, the container must be properly labeled with the words "HAZARDOUS WASTE".[8] The label must also clearly list all chemical constituents by their full name and approximate percentage, for example: "Waste this compound in Dichloromethane (approx. 10%)".[18] Do not use abbreviations or chemical formulas.[18]
-
Segregate at the Source: Collect waste containing this compound directly into this designated "Halogenated Organic Waste" container.[4][9] Do not mix it with non-halogenated solvents (like acetone, ethanol, or hexanes), aqueous waste, or solid waste.[8][18]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[8][18] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.[4][8] This area must be under the control of the laboratory personnel and should be in a secondary containment tray to catch any potential leaks.
-
Monitor Fill Level: Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Contact EHS: When the waste container is nearly full, or if the material is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[8]
-
Provide Documentation: You will likely need to complete a hazardous waste pickup request form, providing all necessary information from the container label.[8]
-
Licensed Disposal: Your EHS department will then manage the transfer of the waste to a licensed hazardous waste disposal company.[4] These companies operate specialized facilities for the thermal destruction of halogenated waste in compliance with all regulations.[10]
Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or involves a significant release of vapor, evacuate the entire lab and call emergency services.[18]
-
Wearing full PPE, contain the spill by covering it with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4][15] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Seal and label the container appropriately for disposal.[4][19]
-
Clean the spill area thoroughly.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[19][20] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[20] Seek immediate medical attention.[2]
-
Decontamination of Empty Containers
"Empty" containers that once held this compound are still considered hazardous waste.[4] To be rendered non-hazardous, they must be decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous halogenated organic waste. This is because the initial rinse will extract enough of the residue to classify the solvent as halogenated.
-
Deface Label: After the triple rinse, deface or remove the original label to prevent misuse. The container may then be discarded as regular laboratory glassware or plastic waste, according to your institution's policies.
Visual Decision Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Aarti Industries. (2021, October 15). 4-Chloroaniline (CL-4: PUBLIC) - GPS Safety Summary.
- Benchchem. (n.d.). Proper Disposal of 2-chloro-N-phenylaniline: A Guide for Laboratory Professionals.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Southern Illinois University, Center for Environmental Health and Safety. (n.d.). Chemical Waste Management Guide.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Benzyloxyaniline hydrochloride.
- Fisher Scientific Company. (2025, December 18). Safety Data Sheet for 2,3-Dichloroaniline.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich Inc. (2025, November 6). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.
- PubChem. (2026, January 10). 5-(6-(Benzyloxy)pyridin-3-yl)-2-chloroaniline.
- Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
- AK Scientific, Inc. (n.d.). N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine Safety Data Sheet.
- Oawood Products, Inc. (2018, December 11). Safety Data Sheet for 4-(Benzyloxy)aniline.
- ASHP Publications. (n.d.). Personal Protective Equipment.
- Guidechem. (n.d.). This compound 59360-19-9 wiki.
- BLD Pharm. (n.d.). 59360-19-9|this compound.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline.
- Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
- Material Safety Data Sheet - 3-chloro aniline 98%. (n.d.).
- Hazardous Waste Segregation Guidelines. (n.d.).
- PubMed Central. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem.
- Reddit. (2018, February 21). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose?
- RIVM. (n.d.). Environmental risk limits for monochloramines.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- ResearchGate. (2025, August 6). (PDF) Ecotoxicological assessment of p-chloroaniline - Fate and effects in aquatic systems.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. Leading Speciality Chemical in India [aarti-industries.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. reddit.com [reddit.com]
- 12. epa.gov [epa.gov]
- 13. cehs.siu.edu [cehs.siu.edu]
- 14. pppmag.com [pppmag.com]
- 15. carlroth.com [carlroth.com]
- 16. aksci.com [aksci.com]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. combi-blocks.com [combi-blocks.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)-3-chloroaniline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-(Benzyloxy)-3-chloroaniline (CAS No. 59360-19-9), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the "Hierarchy of Controls," a fundamental principle of industrial hygiene that prioritizes eliminating hazards at their source.
While a comprehensive toxicological profile for this compound is not fully established, its structure, containing a chloroaniline moiety, demands a cautious approach. Chloroanilines as a class are known for their toxicity, particularly their ability to induce methemoglobinemia, and are often classified as toxic upon inhalation, skin contact, and ingestion.[1][2] Therefore, all handling procedures must be designed to minimize any potential for exposure.
The Hierarchy of Controls: A Foundational Safety Strategy
Before any discussion of PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, to be used only after engineering and administrative controls have been optimized.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
Engineering Controls: Your Primary Barrier
All manipulations of this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[3] This is a non-negotiable engineering control designed to capture and exhaust vapors, dusts, or aerosols at the source, preventing them from entering the laboratory environment and your breathing zone.
Core PPE Requirements: A Detailed Breakdown
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Flame-Resistant Lab Coat | Not generally required |
| Weighing & Aliquoting (Solid) | Double-gloved (Nitrile or Neoprene) | Chemical Safety Goggles | Lab Coat, Disposable Sleeves | Required: Use within a Chemical Fume Hood |
| Solution Preparation & Transfer | Chemical-Resistant Gloves (e.g., Neoprene, Viton) | Chemical Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Required: Use within a Chemical Fume Hood |
| Large-Scale Operations (>100g) | Heavy-duty Chemical-Resistant Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Coverall | Required: Use within a Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Chemical-Resistant Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Coverall, Shoe Covers | Air-Purifying Respirator with Organic Vapor Cartridges |
Hand Protection: Preventing Dermal Absorption
Chloroanilines can be toxic when they come into contact with the skin.[1][4] Therefore, robust hand protection is critical.
-
Glove Selection: Standard nitrile examination gloves provide a baseline of protection for incidental contact. For prolonged tasks or direct immersion, gloves made of more resistant materials like neoprene or Viton should be considered. Always consult the glove manufacturer's chemical resistance charts.
-
The Double-Gloving Technique: For handling potent compounds, especially solids, double-gloving is a field-proven best practice. This minimizes the risk of exposure should the outer glove be compromised.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Gloves should be changed immediately if contaminated and replaced at regular intervals (e.g., every 30-60 minutes) during extended procedures to prevent permeation.[5][6]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes, dust, and vapors.[3][7]
-
Face Shields: When handling larger volumes of liquids or performing any task with a significant splash potential (e.g., cleaning spills, transferring solutions between large containers), a face shield must be worn in addition to safety goggles.[6][8] A face shield provides a critical extra layer of protection for the entire face.
Body Protection: Your Personal Contamination Barrier
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a closed front is the minimum requirement.
-
Chemical-Resistant Apron/Coverall: For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is necessary. For large-scale work or spill response, disposable chemical-resistant coveralls provide superior protection.[9]
-
Footwear: Sturdy, closed-toe shoes are required in any laboratory setting. Perforated shoes or sandals are strictly prohibited.[5] For spill cleanup, chemical-resistant shoe covers should be used.
Respiratory Protection: The Final Safeguard
As stated, all work must be performed in a chemical fume hood. In the rare event that engineering controls are not feasible or fail, or during a large spill, respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the minimum requirement.[3]
-
Fit Testing: Per OSHA regulations, any user of a tight-fitting respirator must be medically cleared and undergo an annual fit test to ensure a proper seal.[6]
Procedural Guidance: Safe Donning and Doffing of PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
ALERT & EVACUATE: Alert personnel in the immediate area and evacuate.
-
ASSESS: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed. For large spills, contact your institution's emergency response team.
-
PROTECT: Don the appropriate PPE for spill cleanup, including a respirator, chemical-resistant coveralls, heavy-duty gloves, and goggles/face shield.
-
CONTAIN & CLEAN: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials.[10] Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
DECONTAMINATE: Clean the spill area with soap and water.
-
DISPOSE: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.[3]
Disposal of Contaminated PPE and Chemical Waste
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: Used gloves, disposable lab coats, absorbent pads, and contaminated weighing papers must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused product and solutions must be disposed of through an approved waste disposal plant.[2][3] Do not pour down the drain.[3] All waste must be handled in accordance with local, regional, and national regulations.[9]
By integrating these robust engineering controls, meticulous procedures, and correct PPE usage into your daily workflow, you can confidently and safely advance your research while ensuring the highest level of personal and environmental protection.
References
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
Oakwood Products, Inc. (2018, December 11). Safety Data Sheet for 4-(Benzyloxy)aniline. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment. [Link]
-
Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. pppmag.com [pppmag.com]
- 7. osha.gov [osha.gov]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. fishersci.com [fishersci.com]
- 10. canbipharm.com [canbipharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
